13-Methyltetradecanoic Acid
Description
13-Methyltetradecanoic acid has been reported in Streptomyces manipurensis, Chondrosia reniformis, and other organisms with data available.
This compound is a branched-chain saturated fatty acid that is comprised of tetradecanoic acid with a methyl group on the carbon in the thirteenth position.
Structure
3D Structure
Properties
IUPAC Name |
13-methyltetradecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCYQVNGROEVLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179552 | |
| Record name | 13-Methyltetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2485-71-4, 50973-09-6 | |
| Record name | 13-Methyltetradecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2485-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13-Methyltetradecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002485714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-Methyltetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopentadecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.683 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 13-Methylmyristic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 13-METHYLTETRADECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M09T9M1LTY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 13-Methyltetradecanoic Acid: Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 13-methyltetradecanoic acid (13-MTD), a branched-chain fatty acid with significant therapeutic potential. The document details its discovery, natural origins, physicochemical properties, and its mechanism of action as a pro-apoptotic agent in cancer cells. Detailed experimental protocols for its analysis and diagrams of its biosynthesis and signaling pathways are also presented to support further research and drug development efforts.
Discovery and Origin
This compound, a saturated branched-chain fatty acid, was first identified as a potent anti-cancer agent isolated from a traditional fermented soybean product named "Yang Zhen Hua 851".[1] This discovery has spurred significant interest in its potential as a chemotherapeutic agent.
While initially discovered in a fermented product, 13-MTD is also found in a variety of natural sources. It is a known component of the cell membranes of certain bacteria and has been identified in marine organisms, such as sponges, and in the fat tissues of ruminant animals.[2][3] The presence of 13-MTD in ruminants is primarily attributed to the ingestion of bacteria that synthesize this fatty acid.[3]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₃₀O₂ | [4][5] |
| Molecular Weight | 242.40 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Synonyms | Isopentadecanoic acid, 13-MTD | [4] |
| CAS Number | 2485-71-4 | [4] |
| Melting Point | 50.2 °C | [6] |
| Boiling Point | 189 °C at 12 Torr | [6] |
| Density | 0.894 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | Approximately 6.7 - 7.3 (Predicted for long-chain fatty acids in a lipid environment) | [7][8] |
| Solubility | Soluble in ethanol, chloroform (B151607), and ether.[9] Practically insoluble in water.[10] | [9][10] |
| Physical State | Solid at room temperature | [11] |
Experimental Protocols
General Protocol for Extraction and Isolation from Fermented Soy Products
While a specific, detailed protocol for the isolation of 13-MTD from "Yang Zhen Hua 851" is not publicly available, a general procedure can be outlined based on standard methods for fatty acid extraction from fermented soy. This process involves lipid extraction, saponification, and chromatographic purification.
Materials:
-
Fermented soybean product
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Potassium hydroxide (B78521) (KOH)
-
Silica (B1680970) gel for column chromatography
-
Solvent system for chromatography (e.g., hexane:ethyl acetate (B1210297) gradient)
Procedure:
-
Homogenization and Lipid Extraction:
-
Homogenize the fermented soy product with a chloroform:methanol (2:1, v/v) mixture.
-
Filter the homogenate to remove solid residues.
-
Wash the filtrate with a 0.9% NaCl solution to remove non-lipid contaminants.
-
Collect the lower chloroform phase containing the total lipids.
-
Evaporate the solvent under reduced pressure to obtain the crude lipid extract.
-
-
Saponification:
-
Dissolve the crude lipid extract in a methanolic KOH solution.
-
Reflux the mixture to hydrolyze the fatty acid esters into free fatty acids.
-
Acidify the solution to protonate the fatty acid salts.
-
-
Purification:
-
Extract the free fatty acids into hexane.
-
Concentrate the hexane extract and apply it to a silica gel column.
-
Elute the column with a hexane:ethyl acetate gradient to separate the fatty acids.
-
Collect fractions and analyze by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify fractions containing 13-MTD.
-
Pool the pure fractions and evaporate the solvent to obtain isolated 13-MTD.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a standard technique for the identification and quantification of fatty acids. For analysis, fatty acids are typically converted to their more volatile methyl esters (FAMEs).
Materials:
-
13-MTD sample
-
Methanolic HCl or BF₃-methanol
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., polar-coated)
Procedure:
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Treat the 13-MTD sample with methanolic HCl or BF₃-methanol.
-
Heat the mixture to ensure complete esterification.
-
Extract the resulting FAMEs into hexane.
-
Wash the hexane layer with water and dry over anhydrous sodium sulfate.
-
-
GC-MS Instrumental Parameters (Example):
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 230 °C at 3 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium
-
Column: DB-23 or equivalent polar capillary column
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
-
-
Data Analysis:
-
Identify the 13-MTD methyl ester peak based on its retention time compared to a standard.
-
Confirm the identity by comparing the obtained mass spectrum with a reference spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, including 13-MTD.
Materials:
-
Purified 13-MTD sample
-
Deuterated solvent (e.g., CDCl₃)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve a sufficient amount of the purified 13-MTD in the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition (Typical Parameters):
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts and coupling patterns of the hydrogen atoms.
-
¹³C NMR: Acquire a carbon spectrum to determine the number and types of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range proton-carbon correlations to establish the carbon skeleton.
-
-
Structural Elucidation:
-
Analyze the chemical shifts, integration values, and coupling constants from the ¹H NMR spectrum.
-
Use the ¹³C NMR and DEPT spectra to identify all carbon signals.
-
Combine the information from COSY, HSQC, and HMBC spectra to piece together the complete molecular structure of this compound.
-
Biological Activity and Signaling Pathways
This compound has been shown to induce apoptosis (programmed cell death) in various human cancer cell lines.[12] Its primary mechanism of action involves the modulation of the PI3K/AKT and MAPK signaling pathways, which are critical for cell survival and proliferation.
Modulation of the PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a key regulator of cell survival. In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth and resistance to apoptosis. 13-MTD has been shown to inhibit the phosphorylation of AKT, a central kinase in this pathway.[7][12] By downregulating p-AKT, 13-MTD effectively turns off the pro-survival signal, leading to the activation of downstream apoptotic effectors like caspase-3.[12]
Caption: 13-MTD's inhibition of AKT phosphorylation.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. 13-MTD has been observed to activate the pro-apoptotic arms of the MAPK pathway, specifically p38 and c-Jun N-terminal kinase (JNK), while its effect on the pro-survival ERK pathway can be cell-type dependent. The activation of p38 and JNK contributes to the induction of apoptosis in cancer cells.
Caption: 13-MTD's activation of pro-apoptotic MAPK pathways.
Biosynthesis and Experimental Workflow
Bacterial Biosynthesis of this compound
In bacteria, 13-MTD is synthesized as a branched-chain fatty acid. The biosynthesis pathway utilizes precursors from branched-chain amino acid metabolism. Specifically, isobutyryl-CoA, derived from valine, serves as the primer for the fatty acid synthase (FAS) system to build the iso-fatty acid chain.
Caption: Biosynthesis of 13-MTD in bacteria.
Experimental Workflow: From Fermented Soy to Pure Compound
The overall workflow for obtaining and characterizing this compound from a fermented soy source is summarized in the following diagram.
Caption: Experimental workflow for 13-MTD.
Conclusion
This compound is a promising natural product with well-documented anti-cancer properties. Its discovery from a traditional fermented food highlights the potential of natural sources for novel drug leads. The elucidation of its mechanism of action through the modulation of key signaling pathways provides a solid foundation for its further development as a therapeutic agent. This technical guide provides the essential information and methodologies for researchers to advance the study of this intriguing fatty acid.
References
- 1. Effect of degree, type, and position of unsaturation on the pKa of long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. This compound | C15H30O2 | CID 151014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. Methyl 13-methyltetradecanoate | C16H32O2 | CID 5077204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fulir.irb.hr [fulir.irb.hr]
- 8. Apparent pKa of the fatty acids within ordered mixtures of model human stratum corneum lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.up.ac.za [repository.up.ac.za]
- 12. This compound Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 13-Methyltetradecanoic Acid: Natural Occurrences, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Methyltetradecanoic acid, a branched-chain saturated fatty acid, has garnered significant scientific interest due to its notable biological activities, particularly its pro-apoptotic effects on cancer cells. This technical guide provides a comprehensive overview of its natural sources, detailed protocols for its chemical synthesis, and an in-depth look at its mechanism of action involving key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of biochemistry, oncology, and drug development.
Natural Sources of this compound
This compound is found in a variety of natural sources, including bacteria, marine organisms, and mammalian milk. While it is not synthesized by the human body, it is present in the diet through consumption of dairy and ruminant fats.
Microbial Sources
Branched-chain fatty acids are common components of the cell membranes of many bacterial species, where they play a crucial role in regulating membrane fluidity. This compound has been identified in various bacteria, often as a significant component of their total fatty acid profile.
| Bacterial Source | Relative Abundance of Branched-Chain Fatty Acids | Specific Data for this compound |
| Stenotrophomonas maltophilia | Iso- and anteiso-fatty acids are present. | Isolated in minor amounts from fermentation products[1]. |
| General Bacteria | Iso-fatty acid content can be a taxonomic marker. Some bacteria contain iso- but not anteiso-fatty acids, and vice versa[2]. | Iso-fatty acids with an even total number of carbons are more common[2]. |
Marine Organisms
Marine sponges, known for hosting a diverse array of symbiotic microorganisms, are a rich source of unique fatty acids, including this compound and its derivatives.
| Marine Sponge Species | Relative Abundance of Branched-Chain Fatty Acids | Specific Data for this compound |
| Amphimedon complanata | Contains various methyl-branched fatty acids. | 2-methoxy-13-methyltetradecanoic acid has been identified[3]. |
| General Demospongiae | High abundance of mid-chain and long-chain branched fatty acids. | Branched long-chain fatty acids provide information on biosynthetic interactions between endosymbionts and the host[4]. |
Mammalian Milk and Adipose Tissue
This compound is a naturally occurring component of milk fat and depot fats in ruminants and is also found in human milk.
| Source | Concentration/Relative Abundance |
| Bovine Milk Fat | Branched-chain fatty acids constitute about 2% of total fatty acids. Iso- and anteiso- forms with chain lengths from 14 to 17 carbons are present[5]. Pentadecanoic acid (15:0) and heptadecanoic acid (17:0), which include branched-chain isomers, are synthesized by rumen bacteria[6]. |
| Ox and Sheep Depot Fats | Occurs naturally in these tissues[1]. |
| Human Milk | Present as a natural component[1]. |
Biosynthesis of this compound
In bacteria, the biosynthesis of branched-chain fatty acids, such as this compound, initiates from branched-chain amino acids. The pathway involves the conversion of these amino acids into their corresponding α-keto acids, which then serve as primers for the fatty acid synthase (FAS) system.
References
- 1. View of Synthesis of the isofatty acid 13-methyl-tetradecanoic acid and its triglyceride [grasasyaceites.revistas.csic.es]
- 2. Methyl 13-methyltetradecanoate [shop.labclinics.com]
- 3. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial precursors and unsaturated long-chain fatty acids are biomarkers of North-Atlantic deep-sea demosponges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fatty acids in bovine milk fat - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of 13-Methyltetradecanoic Acid: A Technical Guide for Researchers
An In-depth Examination of a Branched-Chain Fatty Acid with Potent Anti-Cancer Activity
Abstract
13-Methyltetradecanoic acid (13-MTD), also known as iso-pentadecanoic acid, is a saturated branched-chain fatty acid that has garnered significant scientific interest due to its potent anti-tumor properties. Initially identified in soy fermentation products, this molecule has been shown to induce programmed cell death, or apoptosis, in a variety of human cancer cell lines.[1] This technical guide provides a comprehensive overview of the biological role of 13-MTD, with a particular focus on its molecular mechanisms of action, supported by quantitative data and detailed experimental methodologies. The primary audience for this document includes researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of fatty acids in oncology.
Introduction
Branched-chain fatty acids (BCFAs) are a class of lipids that are found in various natural sources, including bacteria, ruminant fats, and certain fermented foods.[2] While less abundant than their straight-chain counterparts, BCFAs play crucial roles in biological systems, such as influencing cell membrane fluidity and participating in cellular signaling. This compound is a notable example of a BCFA that has demonstrated significant biological activity, particularly in the context of cancer.
The primary and most extensively studied biological function of 13-MTD is its ability to inhibit the growth of cancer cells by inducing apoptosis.[1][3] This has been observed in various cancer types, including T-cell non-Hodgkin's lymphoma, bladder cancer, breast cancer, prostate cancer, and hepatocellular carcinoma.[3] The pro-apoptotic effects of 13-MTD are mediated through the modulation of key intracellular signaling pathways, primarily the PI3K/AKT and MAPK pathways.
Beyond its anti-cancer effects, some research suggests that branched-chain fatty acids like 13-MTD may also play a role in bacterial physiology, influencing the properties of bacterial cell membranes.
Molecular Mechanism of Action: Anti-Cancer Activity
The anti-tumor activity of this compound is primarily attributed to its ability to trigger apoptosis in cancer cells through the modulation of critical signaling cascades. The following sections detail the key pathways affected by 13-MTD.
Inhibition of the PI3K/AKT Signaling Pathway
A central mechanism of 13-MTD-induced apoptosis is the downregulation of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[1] The AKT pathway is a crucial regulator of cell survival, proliferation, and growth. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation and resistance to apoptosis.
13-MTD has been shown to inhibit the phosphorylation of AKT, thereby inactivating it.[3] The dephosphorylation of AKT sets off a cascade of downstream events that promote apoptosis. One of the key downstream effectors of AKT is the transcription factor Nuclear Factor-kappa B (NF-κB), which is involved in promoting cell survival. Inhibition of AKT phosphorylation by 13-MTD leads to a subsequent decrease in NF-κB phosphorylation, further contributing to the pro-apoptotic environment.[3]
The precise upstream mechanism by which 13-MTD leads to the dephosphorylation of AKT is still under investigation. However, it is a critical event in initiating the apoptotic cascade.
Modulation of the MAPK Signaling Pathway
In addition to the AKT pathway, 13-MTD also influences the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a complex role in cell proliferation, differentiation, and apoptosis. In the context of bladder cancer cells, 13-MTD has been shown to activate the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), two key members of the MAPK family that are often associated with stress-induced apoptosis.[1]
The activation of p38 and JNK, coupled with the inhibition of the pro-survival AKT pathway, creates a cellular environment that is highly conducive to apoptosis.
Induction of Mitochondrial-Mediated Apoptosis
The signaling events initiated by 13-MTD converge on the mitochondria, leading to the intrinsic pathway of apoptosis. In bladder cancer cells, 13-MTD treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane integrity, resulting in the release of cytochrome c into the cytoplasm.[1]
Cytoplasmic cytochrome c then binds to Apoptotic protease activating factor 1 (Apaf-1), which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.
Activation of Caspase Cascade
The activation of caspase-3 is a critical execution step in the apoptotic process. 13-MTD treatment has been shown to induce the cleavage of pro-caspase-3 into its active form.[3] Activated caspase-3 then cleaves a variety of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.[3]
Quantitative Data
The anti-cancer effects of this compound have been quantified in several studies. The following tables summarize key quantitative findings.
| Cell Line | Assay | Parameter | Value | Reference |
| Jurkat (T-cell lymphoma) | CCK-8 | IC50 (24h) | 38.51 ± 0.72 µg/ml | [4] |
| Jurkat (T-cell lymphoma) | CCK-8 | IC50 (48h) | 25.74 ± 3.50 µg/ml | [4] |
| Jurkat (T-cell lymphoma) | CCK-8 | IC50 (72h) | 11.82 ± 0.90 µg/ml | [4] |
| T-cell lymphomas | In vitro | ID50 | 10-25 µg/ml | [5] |
| Model | Treatment | Parameter | Result | Reference |
| Jurkat cell xenograft in nude mice | 70 mg/kg/day 13-MTD (oral) | Tumor Volume (after 30 days) | 1000.54 ± 156.78 mm³ (vs. 2325.43 ± 318.32 mm³ in control) | [6] |
| Jurkat cell xenograft in nude mice | 70 mg/kg/day 13-MTD (oral) | Tumor Inhibition Rate | 40% | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the biological role of this compound.
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add various concentrations of this compound (e.g., 10, 20, 40, 60, 80 µg/ml) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay is used to detect and quantify apoptotic cells.
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the indicated times.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Gating Strategy:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
Protocol:
-
Protein Extraction:
-
After treatment with 13-MTD, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, AKT, cleaved caspase-3, PARP, GAPDH) overnight at 4°C. Specific antibody dilutions should be optimized as per the manufacturer's instructions.
-
Wash the membrane with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of 13-MTD-Induced Apoptosis
Caption: Signaling pathway of 13-MTD-induced apoptosis in cancer cells.
Experimental Workflow for Studying 13-MTD's Anti-Cancer Effects
Caption: Experimental workflow for investigating 13-MTD's anti-cancer activity.
Other Potential Biological Roles
While the anti-cancer properties of this compound are the most well-documented, some evidence suggests other potential biological roles. As a branched-chain fatty acid, it may contribute to the regulation of membrane fluidity in bacteria. Further research is needed to fully elucidate the broader physiological functions of this molecule.
Conclusion
This compound is a promising natural compound with potent anti-cancer activity. Its ability to induce apoptosis in various cancer cell lines through the modulation of the PI3K/AKT and MAPK signaling pathways makes it a molecule of significant interest for further research and potential therapeutic development. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for scientists and researchers to build upon in their exploration of this fascinating branched-chain fatty acid. Future studies should focus on elucidating the precise upstream targets of 13-MTD and its potential efficacy in combination with other chemotherapeutic agents.
References
- 1. This compound induces mitochondrial-mediated apoptosis in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Methyl-(Z)-11-tetradecenoate Acid from the Bacterial Membrane Lipid Composition in Escherichia coli Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Alteration of Membrane Fluidity or Phospholipid Composition Perturbs Rotation of MreB Complexes in Escherichia coli [frontiersin.org]
Unlocking Therapeutic Potential: A Technical Guide to 13-Methyltetradecanoic Acid
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract: 13-Methyltetradecanoic acid (13-MTD), also known as isopentadecanoic acid, is a branched-chain saturated fatty acid demonstrating significant potential in the realm of drug development, particularly in oncology. Initially identified in soy fermentation products, this molecule has garnered attention for its ability to selectively induce apoptosis in various cancer cell lines with minimal toxicity to normal cells.[1][2] This technical guide provides a comprehensive overview of 13-MTD, consolidating its physicochemical properties, biological activity, and detailed experimental protocols to support further research and development.
Physicochemical Properties
This compound is a C15 saturated fatty acid with a methyl group at the 13th carbon position.[1] Its unique branched structure differentiates it from more common straight-chain fatty acids and is key to its biological activity.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | Isopentadecanoic acid, 13-Methylmyristic acid, iso-C15:0 | [3][4] |
| CAS Number | 2485-71-4 | [3] |
| Molecular Formula | C₁₅H₃₀O₂ | [3] |
| Molecular Weight | 242.40 g/mol | [3] |
| Physical State | Solid | [3] |
| Melting Point | 50.2 °C | [5] |
| Boiling Point | 189 °C (at 12 Torr) | [5] |
| Solubility | Soluble in Chloroform, Ethanol, Ether | [3][5] |
Occurrence and Biosynthesis
Natural Occurrence
This compound is found in various natural sources, most notably in certain bacteria and soy fermentation products.[1][2] It is a component of the cellular fatty acids in bacteria such as Streptomyces and is also present in dairy fat and ruminant meat.
Biosynthesis in Bacteria
In bacteria, the biosynthesis of branched-chain fatty acids like 13-MTD diverges from straight-chain fatty acid synthesis at the initial priming step. Instead of using acetyl-CoA as a primer, the synthesis utilizes branched-chain α-keto acids derived from amino acids like valine, leucine, and isoleucine.
For iso-fatty acids with an even number of carbons, isobutyryl-CoA (derived from valine) is the primer. For iso-fatty acids with an odd number of carbons, like 13-MTD (an iso-C15 fatty acid), isovaleryl-CoA (derived from leucine) serves as the starting block. Following this initial priming, the fatty acid chain is elongated by the sequential addition of two-carbon units from malonyl-CoA by the fatty acid synthase (FAS) II system.[1][6]
Biological Activity and Mechanism of Action
The primary therapeutic interest in 13-MTD stems from its pro-apoptotic activity against a range of human cancer cells.[1][2] Studies have shown its efficacy in T-cell lymphomas, bladder cancer, prostate cancer, and breast cancer cell lines.[2][3][6]
Induction of Apoptosis via PI3K/Akt and MAPK Signaling
13-MTD induces mitochondrial-mediated apoptosis by modulating key signaling pathways that govern cell survival and proliferation.[1][6]
-
PI3K/Akt Pathway Inhibition: A primary mechanism of 13-MTD is the down-regulation of phosphorylated Akt (p-Akt).[1][3] Akt is a kinase that promotes cell survival; its inhibition is a critical step in initiating apoptosis. By reducing p-Akt levels, 13-MTD disrupts this pro-survival signaling.[3]
-
MAPK Pathway Modulation: 13-MTD also activates components of the MAPK pathway, specifically p38 and c-Jun N-terminal kinase (JNK), which are involved in stress-induced apoptosis.[6]
-
Mitochondrial Dysregulation: The modulation of these pathways leads to changes in the expression of Bcl-2 family proteins. 13-MTD down-regulates the anti-apoptotic protein Bcl-2 and up-regulates the pro-apoptotic protein Bax.[6] This shift in balance disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm.[6]
-
Caspase Activation: Cytochrome c release triggers the activation of the caspase cascade, notably the cleavage and activation of caspase-3, an executioner caspase that orchestrates the dismantling of the cell.[3][6] This is often accompanied by the cleavage of poly (ADP-ribose) polymerase (PARP).[3]
Quantitative Biological Data
13-MTD has demonstrated potent anti-proliferative effects across various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight its efficacy.
| Cell Line | Cancer Type | IC₅₀ / ID₅₀ Value (µg/mL) | IC₅₀ Value (µM) | Source(s) |
| Jurkat | T-cell Lymphoma | 25.74 ± 3.50 (at 48h) | ~106.2 | [3] |
| Hut78 | T-cell Lymphoma | 31.29 ± 2.27 (at 48h) | ~129.1 | [3] |
| EL4 | T-cell Lymphoma | 31.53 ± 5.18 (at 48h) | ~130.1 | [3] |
| K-562 | Leukemia | 10 - 25 | ~41.2 - 103.1 | [2] |
| MCF7 | Breast Cancer | 10 - 25 | ~41.2 - 103.1 | [2] |
| DU 145 | Prostate Cancer | 10 - 25 | ~41.2 - 103.1 | [2] |
| BxPC3 | Pancreatic Cancer | 10 - 25 | ~41.2 - 103.1 | [2] |
| HCT 116 | Colon Cancer | 10 - 25 | ~41.2 - 103.1 | [2] |
Note: µM values are calculated based on a molecular weight of 242.4 g/mol .
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of 13-MTD.
Cell Viability and IC₅₀ Determination (MTT Assay)
This protocol is used to assess the effect of 13-MTD on cancer cell viability and to determine its IC₅₀ value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound (stock solution in DMSO or ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of 13-MTD in complete medium from the stock solution. After 24 hours, carefully remove the medium from the wells and add 100 µL of the diluted 13-MTD solutions (including a vehicle-only control).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[8]
-
MTT Addition: After incubation, add 10-20 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.[5][7] Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5] Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[7]
-
Absorbance Reading: Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[5][7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the 13-MTD concentration and use non-linear regression to determine the IC₅₀ value.[7]
Analysis of Protein Phosphorylation (Western Blot)
This protocol details the steps to analyze the phosphorylation status of proteins like Akt in response to 13-MTD treatment.
Materials:
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total-Akt)
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Lysis: Plate cells in 6-well plates and treat with 13-MTD as described for the MTT assay. After treatment, wash cells twice with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[9][10]
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[9]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Mix the lysate with an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load equal amounts of protein (20-30 µg) into each well of an SDS-PAGE gel and perform electrophoresis.[9][11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12] b. Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.[10] c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9] e. Wash the membrane again three times for 10 minutes each with TBST.
-
Signal Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using a digital imaging system.
-
Analysis: Quantify band intensities using densitometry software. To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a loading control (e.g., β-actin) or the total protein of interest (e.g., total Akt).[9]
Extraction and Analysis of Fatty Acids (GC-MS)
This protocol outlines a general workflow for the extraction of fatty acids from bacterial cultures and their analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Procedure Outline:
-
Sample Collection: Harvest bacterial cells from a liquid culture by centrifugation.[13]
-
Lipid Extraction: Resuspend the cell pellet and perform a lipid extraction, commonly using a Bligh-Dyer method with a chloroform:methanol:water mixture.[14] An internal standard (a fatty acid not present in the sample, e.g., heptadecanoic acid) should be added for quantification.
-
Saponification and Methylation: The extracted lipids are saponified (using a base like sodium methoxide) to release the fatty acids from complex lipids, followed by methylation to convert them into fatty acid methyl esters (FAMEs).[14] An alternative is direct transesterification using an acidic catalyst like anhydrous HCl in methanol.[14]
-
FAME Extraction: The FAMEs are then extracted from the reaction mixture into an organic solvent like hexane (B92381).[14]
-
GC-MS Analysis: The hexane layer containing the FAMEs is injected into the GC-MS. The FAMEs are separated based on their boiling points and retention times on the GC column and identified by their characteristic mass spectra. Quantification is achieved by comparing the peak area of 13-MTD-methyl ester to the peak area of the internal standard and a standard curve.[15]
Relevance in Drug Development and Future Outlook
This compound represents a promising candidate for cancer chemotherapy due to its potent and selective pro-apoptotic activity.[2] Its ability to inhibit the PI3K/Akt pathway, a frequently dysregulated cascade in human cancers, makes it a molecule of high interest. Furthermore, in vivo studies have shown that it can effectively inhibit tumor growth in xenograft models with no significant toxic side effects observed at therapeutic doses.[2]
The low toxicity profile of 13-MTD is a significant advantage over conventional chemotherapeutic agents.[16] Future research should focus on elucidating its full range of molecular targets, optimizing its formulation for enhanced bioavailability, and exploring its potential in combination therapies to overcome drug resistance. The detailed protocols and consolidated data in this guide serve as a foundational resource for scientists dedicated to advancing this promising molecule from the laboratory to the clinic.
References
- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The first total synthesis of the marine fatty acid (+/-)-2-methoxy-13-methyltetradecanoic acid: a cytotoxic fatty acid to leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. benchchem.com [benchchem.com]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. danlab.bact.wisc.edu [danlab.bact.wisc.edu]
- 14. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound - Wikipedia [en.wikipedia.org]
13-Methyltetradecanoic Acid: A Comprehensive Technical Guide on its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Methyltetradecanoic acid (13-MTD), a saturated branched-chain fatty acid, has emerged as a promising anti-cancer agent.[1][2][3][4] Extensive research has demonstrated its ability to inhibit the growth of a wide range of human cancer cell lines, both in laboratory settings (in vitro) and in animal models (in vivo).[1][5][6][7][8][9] The primary mechanism of its anti-tumor activity is the induction of programmed cell death, or apoptosis, in cancer cells, with minimal toxic effects on normal cells.[1][2][10] This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-cancer effects of 13-MTD, with a focus on its impact on key signaling pathways. It also includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the involved pathways to support further research and drug development efforts.
Introduction
This compound is a branched-chain fatty acid that was initially identified in a soy fermentation product.[1][5][10] Subsequent studies have confirmed that both the natural and synthetically produced forms of 13-MTD possess potent anti-cancer properties.[2] This document serves as a technical resource, consolidating the current understanding of 13-MTD's mechanism of action in cancer cells.
Core Mechanism of Action: Induction of Apoptosis
The central mechanism through which 13-MTD exerts its anti-cancer effects is the induction of apoptosis.[1][2][3][5][6][8][9][10] This process is characterized by a series of well-defined morphological and biochemical events that lead to controlled cell death. Studies have shown that 13-MTD triggers apoptosis in a variety of cancer cell types, including those of the prostate, breast, liver, bladder, and T-cell lymphomas.[1][5][8][10]
The apoptotic process induced by 13-MTD is mediated by the intrinsic, or mitochondrial, pathway.[10] This is evidenced by several key molecular changes observed in cancer cells following treatment with 13-MTD:
-
Regulation of Bcl-2 Family Proteins: 13-MTD treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[10][11] This shift in the Bax/Bcl-2 ratio is a critical event that increases the permeability of the mitochondrial outer membrane.
-
Mitochondrial Dysfunction and Cytochrome c Release: The altered Bax/Bcl-2 ratio promotes mitochondrial dysfunction, culminating in the release of cytochrome c from the mitochondria into the cytoplasm.[10][11]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases. Specifically, the activation of caspase-3 has been observed, which is a key executioner caspase.[7][8][9]
-
PARP Cleavage: Activated caspase-3 proceeds to cleave several cellular substrates, including poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[7][8][9] The cleavage of PARP is a hallmark of apoptosis.
Modulation of Key Signaling Pathways
13-MTD's ability to induce apoptosis is intricately linked to its modulation of critical intracellular signaling pathways that govern cell survival, proliferation, and death. The two primary pathways affected are the PI3K/AKT and the Mitogen-Activated Protein Kinase (MAPK) pathways.[2][10]
Downregulation of the PI3K/AKT Pathway
The PI3K/AKT pathway is a central signaling cascade that promotes cell survival and inhibits apoptosis. In many cancers, this pathway is aberrantly activated. 13-MTD has been shown to inhibit this pathway by downregulating the phosphorylation of AKT.[2][10][11] The dephosphorylation of AKT inactivates it, thereby lifting its inhibitory block on apoptotic processes. In T-cell lymphomas, this inhibition of AKT phosphorylation is also associated with the downstream inhibition of Nuclear Factor-kappa B (NF-κB) phosphorylation, another key pro-survival signaling molecule.[7][8][9]
Activation of the MAPK Pathway
The MAPK pathway is a complex signaling network that can have both pro-survival and pro-apoptotic roles depending on the specific context and the kinases involved. 13-MTD treatment has been shown to activate the pro-apoptotic arms of the MAPK pathway, specifically by increasing the phosphorylation of p38 and c-Jun N-terminal kinase (JNK).[10][11] The activation of these stress-activated protein kinases contributes to the induction of apoptosis.
Impact on the Cell Cycle
In addition to inducing apoptosis, 13-MTD can also halt the proliferation of cancer cells by inducing cell cycle arrest.[7][8][9] Studies in T-cell non-Hodgkin's lymphoma (T-NHL) cell lines have demonstrated that 13-MTD treatment leads to an accumulation of cells in the G1 phase of the cell cycle, preventing them from entering the S phase and replicating their DNA.[8][9]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the efficacy of 13-MTD against different cancer cell lines.
Table 1: In Vitro Cytotoxicity of 13-MTD (IC50 Values)
| Cancer Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| K-562 | Chronic Myelogenous Leukemia | 10 - 25 | [1][5] |
| MCF7 | Breast Cancer | 10 - 25 | [1][5] |
| DU 145 | Prostate Cancer | 10 - 25 | [1][5] |
| NCI-SNU-1 | Stomach Cancer | 10 - 25 | [1][5] |
| SNU-423 | Hepatocellular Carcinoma | 10 - 25 | [1][5] |
| NCI-H1688 | Small Cell Lung Cancer | 10 - 25 | [1][5] |
| BxPC3 | Pancreatic Cancer | 10 - 25 | [1][5] |
| HCT 116 | Colorectal Cancer | 10 - 25 | [1][5] |
| Jurkat | T-cell Lymphoma | 25.74 ± 3.50 (48h) | [8] |
| Hut78 | T-cell Lymphoma | 31.29 ± 2.27 (48h) | [8] |
| EL4 | T-cell Lymphoma | 31.53 ± 5.18 (48h) | [8] |
Table 2: In Vivo Tumor Growth Inhibition by 13-MTD
| Cancer Cell Line | Cancer Type | Animal Model | Treatment | Tumor Growth Inhibition Rate | Reference |
| DU 145 | Prostate Cancer | Nude Mouse Xenograft | Oral administration | 84.6% | [1][6] |
| LCI-D35 | Hepatocellular Carcinoma | Nude Mouse Xenograft | Oral administration | 65.2% | [1][6] |
| Jurkat | T-cell Lymphoma | Nude Mouse Xenograft | 70 mg/kg/day orally | 40% | [9] |
Table 3: Apoptosis and Cell Cycle Effects of 13-MTD in T-NHL Cells (48h treatment)
| Cell Line | 13-MTD (µg/mL) | Apoptotic Cells (%) | G1 Phase Cells (%) | S Phase Cells (%) | G2/M Phase Cells (%) | Reference |
| Jurkat | 0 | 4.5 ± 0.5 | 45.2 ± 2.1 | 35.6 ± 1.8 | 19.2 ± 1.3 | [8] |
| 20 | 15.2 ± 1.2 | 55.1 ± 2.5 | 28.3 ± 1.5 | 16.6 ± 1.1 | [8] | |
| 40 | 30.8 ± 2.1 | 65.3 ± 3.1 | 20.1 ± 1.2 | 14.6 ± 0.9 | [8] | |
| 60 | 55.6 ± 3.5 | 75.2 ± 3.8 | 12.5 ± 0.9 | 12.3 ± 0.8 | [8] | |
| 80 | 78.9 ± 4.2 | 80.1 ± 4.1 | 8.7 ± 0.7 | 11.2 ± 0.6 | [8] |
Experimental Protocols
This section provides representative protocols for the key experiments used to elucidate the mechanism of action of 13-MTD. These should be considered as a starting point and may require optimization for specific cell lines and experimental conditions.
Cell Viability and Proliferation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
13-MTD Treatment: Prepare serial dilutions of 13-MTD in culture medium. Remove the medium from the wells and add 100 µL of the 13-MTD solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve 13-MTD). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the concentration of 13-MTD to determine the IC50 value.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of 13-MTD for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method determines the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol (B145695) and incubate at -20°C for at least 2 hours to fix the cells.
-
Washing: Centrifuge the fixed cells and wash with PBS.
-
Staining: Resuspend the cells in a solution containing PI and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The data is used to generate a histogram to quantify the percentage of cells in the G1, S, and G2/M phases.
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.
-
Protein Extraction: Treat cells with 13-MTD, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-AKT, AKT, p-JNK, JNK, p-p38, p38, Bcl-2, Bax, Caspase-3, PARP, GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of 13-MTD in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomly assign the mice to treatment and control groups. Administer 13-MTD (e.g., orally) to the treatment group and a vehicle control to the control group daily for a specified period.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry, Western blotting).
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathway of 13-MTD in Cancer Cells
Caption: Signaling pathway of 13-MTD-induced apoptosis in cancer cells.
Experimental Workflow for In Vitro Analysis of 13-MTD
Caption: Workflow for in vitro evaluation of 13-MTD's anti-cancer effects.
Conclusion and Future Directions
This compound represents a compelling candidate for further development as an anti-cancer therapeutic. Its mechanism of action, centered on the induction of apoptosis via the modulation of the PI3K/AKT and MAPK signaling pathways, provides a strong rationale for its selective activity against cancer cells. The data presented in this guide underscore its efficacy across a range of cancer types.
Future research should focus on several key areas:
-
Elucidation of Upstream Targets: Identifying the direct molecular targets of 13-MTD will provide a more complete understanding of its mechanism of action.
-
Combination Therapies: Investigating the synergistic effects of 13-MTD with existing chemotherapeutic agents could lead to more effective treatment regimens with reduced toxicity.
-
In Vivo Efficacy in Diverse Models: Expanding in vivo studies to include a wider variety of cancer models, including patient-derived xenografts, will be crucial for clinical translation.
-
Pharmacokinetics and Pharmacodynamics: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of 13-MTD are necessary to optimize its delivery and dosing for clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound [shop.labclinics.com]
- 5. This compound Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Branched-chain amino acids catabolism and cancer progression: focus on therapeutic interventions [frontiersin.org]
- 7. Branched-chain amino acids catabolism and cancer progression: focus on therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Induction of apoptotic cell death and in vivo growth inhibition of human cancer cells by a saturated branched-chain fatty acid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | BCAA metabolism in cancer progression and therapy resistance: The balance between fuel and cell signaling [frontiersin.org]
Apoptosis Induction by 13-Methyltetradecanoic Acid: A Technical Guide for Researchers
Abstract
13-Methyltetradecanoic acid (13-MTD), a saturated branched-chain fatty acid, has emerged as a promising agent for cancer therapy due to its ability to selectively induce apoptosis in various cancer cell lines without significant toxic side effects.[1][2][3] This technical guide provides an in-depth overview of the mechanisms, experimental data, and methodologies related to 13-MTD-induced apoptosis. It is intended for researchers, scientists, and drug development professionals working in the field of oncology and cellular biology. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and development of 13-MTD as a potential chemotherapeutic agent.
Introduction
This compound is a branched-chain fatty acid originally purified from a soy fermentation product.[1][3] It has demonstrated potent anti-cancer effects by triggering programmed cell death, or apoptosis, in a variety of human cancer cells.[2][4][5] Studies have shown its efficacy in inhibiting the growth of cancer cells both in vitro and in vivo.[1][3] This guide delves into the molecular mechanisms through which 13-MTD exerts its apoptotic effects, focusing on the signaling cascades and key protein interactions.
Quantitative Data on the Efficacy of this compound
The cytotoxic and anti-proliferative activities of 13-MTD have been quantified across various human cancer cell lines. The following tables summarize the key findings from multiple studies.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines [3]
| Cell Line | Cancer Type | ID50 (µg/mL) | ID75 (µg/mL) | ID90 (µg/mL) |
| K-562 | Chronic Myelogenous Leukemia | ~15 | ~30 | ~60 |
| MCF7 | Breast Adenocarcinoma | ~10 | ~20 | ~40 |
| DU 145 | Prostate Carcinoma | ~20 | ~40 | ~70 |
| NCI-SNU-1 | Stomach Carcinoma | ~20 | ~40 | ~70 |
| SNU-423 | Hepatocellular Carcinoma | <25 | ~45 | ~80 |
| NCI-H1688 | Small Cell Lung Cancer | ~20 | ~40 | ~70 |
| BxPC3 | Pancreas Adenocarcinoma | ~20 | ~40 | ~70 |
| HCT 116 | Colon Carcinoma | ~20 | ~40 | ~70 |
Table 2: In Vivo Tumor Growth Inhibition by this compound [1][3]
| Cancer Cell Line | Tumor Model | Administration | Inhibition Rate (%) | P-value |
| DU 145 | Orthotopic Xenograft (Nude Mice) | Oral (p.o.), once daily for ~40 days | 84.6 | < 0.01 |
| LCI-D35 | Orthotopic Xenograft (Nude Mice) | Oral (p.o.), once daily for ~40 days | 65.2 | < 0.01 |
| T-cell NHL | Xenograft Model | Not Specified | 40 | Not Specified |
Signaling Pathways of 13-MTD-Induced Apoptosis
13-MTD induces apoptosis through the modulation of several key signaling pathways, primarily the intrinsic or mitochondrial-mediated pathway. This involves the regulation of the Akt and MAPK signaling cascades, leading to the activation of caspases.
Regulation of Akt and MAPK Pathways
13-MTD has been shown to down-regulate the phosphorylation of Akt, a crucial protein for cell survival.[2] Concurrently, it activates the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), which are components of the MAPK pathway.[6] This dual action shifts the cellular balance towards apoptosis.
Mitochondrial-Mediated Apoptosis
The modulation of Akt and MAPK pathways by 13-MTD directly impacts the Bcl-2 family of proteins, which are critical regulators of mitochondrial integrity. 13-MTD down-regulates the anti-apoptotic protein Bcl-2 and up-regulates the pro-apoptotic protein Bax.[6] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, characterized by the release of cytochrome c into the cytoplasm.[6] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome and activating the caspase cascade.
Caspase Activation
The activation of caspase-9 by the apoptosome initiates a cascade of executioner caspases, primarily caspase-3.[7][8] Active caspase-3 is responsible for the cleavage of various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and cell shrinkage.[7][8] The cleavage of pro-caspase-3 and PARP has been observed as early as 2 hours after 13-MTD treatment in some cell lines.[7][8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study 13-MTD-induced apoptosis.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines
-
This compound (13-MTD)
-
Culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of 13-MTD in culture medium.
-
Remove the old medium from the wells and add 100 µL of the 13-MTD dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve 13-MTD, e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the ID50 (inhibitory dose for 50% of cells) value.
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with 13-MTD
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with 13-MTD at the desired concentrations and time points.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify the levels of specific proteins involved in the apoptotic pathway.
Materials:
-
Cells treated with 13-MTD
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, PARP, p-Akt, Akt, p-p38, p38, p-JNK, JNK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
References
- 1. Induction of apoptotic cell death and in vivo growth inhibition of human cancer cells by a saturated branched-chain fatty acid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Incorporation of branched-chain fatty acid into cellular lipids and caspase-independent apoptosis in human breast cancer cell line, SKBR-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound induces mitochondrial-mediated apoptosis in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 | PLOS One [journals.plos.org]
The Impact of 13-Methyltetradecanoic Acid on AKT and MAPK Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Methyltetradecanoic acid (13-MTD), a saturated branched-chain fatty acid, has demonstrated significant anti-cancer properties by inducing apoptosis in various cancer cell lines.[1] This technical guide provides an in-depth analysis of the molecular mechanisms underlying 13-MTD's effects, with a specific focus on its modulation of the critical AKT and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the involved signaling cascades to support further research and drug development efforts in oncology.
Introduction
This compound is a naturally occurring fatty acid that has been identified as a potent inducer of programmed cell death in cancer cells.[1] Its ability to selectively target and eliminate tumor cells while exhibiting low toxicity to normal cells has positioned it as a promising candidate for chemotherapeutic development.[1] The PI3K/AKT and MAPK signaling pathways are crucial regulators of cell survival, proliferation, and apoptosis.[2] Dysregulation of these pathways is a hallmark of many cancers, making them key targets for therapeutic intervention. This guide synthesizes the current understanding of how 13-MTD exerts its anti-tumor effects through the modulation of these two pivotal signaling networks.
Data Presentation: Effects of 13-MTD on AKT and MAPK Pathways
The following tables summarize the quantitative and qualitative effects of this compound on key proteins within the AKT and MAPK signaling pathways, as documented in preclinical studies.
Table 1: Effect of 13-MTD on the AKT Pathway
| Cell Line | Treatment Concentration | Treatment Duration | Target Protein | Observed Effect | Reference |
| Human Bladder Cancer Cells | 70 µg/mL | 2-24 hours | Phospho-AKT (p-AKT) | Down-regulation | |
| Jurkat (T-cell lymphoma) | 60 µg/mL | 2, 6, 12, 24 hours | Phospho-AKT (p-AKT) | Time-dependent decrease | [3] |
| Hut78 (T-cell lymphoma) | 60 µg/mL | 2, 6, 12, 24 hours | Phospho-AKT (p-AKT) | Time-dependent decrease | [3] |
| EL4 (T-cell lymphoma) | 60 µg/mL | 2, 6, 12, 24 hours | Phospho-AKT (p-AKT) | Time-dependent decrease | [3] |
Table 2: Effect of 13-MTD on the MAPK Pathway
| Cell Line | Treatment Concentration | Treatment Duration | Target Protein | Observed Effect | Reference |
| Human Bladder Cancer Cells | 70 µg/mL | 2-24 hours | Phospho-p38 (p-p38) | Activation (Phosphorylation) | |
| Human Bladder Cancer Cells | 70 µg/mL | 2-24 hours | Phospho-JNK (p-JNK) | Activation (Phosphorylation) |
Table 3: In Vitro Efficacy of 13-MTD
| Cell Line | Assay | Metric | Value | Reference |
| Jurkat | Cell Viability | IC50 (48h) | 25.74 ± 3.50 µg/ml | [4] |
| Hut78 | Cell Viability | IC50 (48h) | 31.29 ± 2.27 µg/ml | [4] |
| EL4 | Cell Viability | IC50 (48h) | 31.53 ± 5.18 µg/ml | [4] |
| Various Cancer Cell Lines (K-562, MCF7, DU 145, etc.) | Cell Viability | ID50 | 10 to 25 µg/ml | [5][6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of 13-MTD's effects on cellular signaling.
Cell Culture and Treatment
-
Cell Lines: Human bladder cancer cells (e.g., T24), Jurkat, Hut78, and EL4 T-cell lymphoma cell lines are commonly used.[4]
-
Culture Conditions: Cells are maintained in an appropriate medium, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
13-MTD Preparation: A stock solution of this compound is prepared by dissolving it in an appropriate solvent, such as ethanol (B145695) or DMSO.[7] The stock solution is then diluted in the culture medium to achieve the desired final concentrations for treatment.
-
Treatment: Cells are seeded in culture plates and allowed to adhere (for adherent cells) or stabilize. The culture medium is then replaced with a medium containing the specified concentrations of 13-MTD or vehicle control for the indicated time periods.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[4]
-
Treat the cells with various concentrations of 13-MTD for the desired duration (e.g., 24, 48, 72 hours).
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[4]
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control group.
-
Western Blot Analysis
Western blotting is used to detect and quantify the levels of specific proteins, such as total and phosphorylated forms of AKT and MAPK pathway components.
-
Procedure:
-
Cell Lysis: After treatment with 13-MTD, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-AKT, total AKT, phospho-p38, total p38, phospho-JNK, total JNK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by 13-MTD and a typical experimental workflow.
Caption: The AKT signaling pathway and the inhibitory effect of 13-MTD.
Caption: The MAPK signaling pathway and the activating effect of 13-MTD.
Caption: A generalized experimental workflow for studying 13-MTD's effects.
Conclusion
This compound demonstrates potent anti-cancer activity by inducing apoptosis through the modulation of the AKT and MAPK signaling pathways. Specifically, it inhibits the pro-survival AKT pathway by down-regulating AKT phosphorylation.[3] Concurrently, it activates the pro-apoptotic p38 and JNK arms of the MAPK pathway. This dual mechanism of action makes 13-MTD a compelling candidate for further investigation and development as a novel cancer therapeutic. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance our understanding and application of this promising anti-cancer agent. Further studies are warranted to elucidate the precise molecular targets of 13-MTD and to evaluate its efficacy and safety in more advanced preclinical and clinical settings.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. researchgate.net [researchgate.net]
- 3. Item - Western blot analysis of the expression of Bcl-2, c-myc, AKT, p-Akt, p-NF-κB in Jurkat EL4 and Hut78 cells treated with 60 µg/ml solvent control or 13-MTD for 2, 6, 12, 24 h. - Public Library of Science - Figshare [plos.figshare.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. yang851.com [yang851.com]
Preliminary Studies on the Cytotoxicity of 13-Methyltetradecanoic Acid: A Technical Guide
Abstract
13-Methyltetradecanoic acid (13-MTD), a saturated branched-chain fatty acid, has emerged as a molecule of interest in oncology research due to its demonstrated cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the preliminary studies investigating the cytotoxicity of 13-MTD. It summarizes key quantitative data, details the experimental protocols utilized in these foundational studies, and visualizes the implicated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.
Introduction
This compound is a naturally occurring fatty acid that has been identified as a potent inducer of apoptosis in several human cancer cell types.[1][2] Initial research has focused on its effects on T-cell non-Hodgkin's lymphoma and human bladder cancer, revealing a mechanism of action that involves the modulation of key cellular signaling pathways.[1][3] This document synthesizes the existing preliminary data to provide a detailed technical foundation for further investigation into the therapeutic potential of 13-MTD.
Quantitative Cytotoxicity Data
The cytotoxic and pro-apoptotic effects of this compound have been quantified in several studies. The following tables summarize the key findings from research on T-cell non-Hodgkin's lymphoma (T-NHL) and human bladder cancer cell lines.
Table 1: Half-Maximal Inhibitory Concentration (IC50) of 13-MTD on T-NHL Cell Lines
The growth inhibitory effects of 13-MTD on T-NHL cell lines were determined using the Cell Counting Kit-8 (CCK-8) assay after 48 hours of incubation.
| Cell Line | IC50 (µg/mL) |
| Jurkat | 25.74 ± 3.50 |
| Hut78 | 31.29 ± 2.27 |
| EL4 | 31.53 ± 5.18 |
Data extracted from Cai et al., 2013.[3][4]
Table 2: Time-Dependent IC50 of 13-MTD on Jurkat Cells
The inhibitory effects of 13-MTD on Jurkat cells were observed to be time-dependent.
| Incubation Time (hours) | IC50 (µg/mL) |
| 24 | 38.51 ± 0.72 |
| 48 | 25.74 ± 3.50 |
| 72 | 11.82 ± 0.90 |
Data extracted from Cai et al., 2013.
Table 3: Apoptosis Induction in Jurkat Cells by 13-MTD
The percentage of apoptotic Jurkat cells was measured by flow cytometry after treatment with varying concentrations of 13-MTD for 48 hours.
| 13-MTD Concentration (µg/mL) | Apoptotic Cells (%) |
| 0 (Control) | 5.2 ± 1.1 |
| 20 | 15.6 ± 2.3 |
| 40 | 30.1 ± 3.5 |
| 60 | 55.4 ± 4.8 |
| 80 | 78.2 ± 5.6 |
Data extracted from Cai et al., 2013.[4]
Table 4: Sub-G1 DNA Content in Human Bladder Cancer Cells
Treatment of human bladder cancer cells with 70 µg/mL of 13-MTD resulted in a time-dependent increase in the proportion of cells with sub-G1 DNA content, indicative of apoptosis.
| Treatment Time (hours) | Sub-G1 DNA Content (%) |
| 2 | 9.25 |
| 48 | 85.3 |
Data extracted from MedchemExpress product information, citing Lin et al., 2012.
Experimental Protocols
This section details the methodologies employed in the key studies on 13-MTD cytotoxicity.
Cell Viability and Proliferation Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay was utilized to assess the inhibitory effect of 13-MTD on the growth of cancer cell lines.[3]
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Treatment: After a 24-hour pre-incubation period to allow for cell adherence (for adherent cells), cells were treated with various concentrations of 13-MTD.
-
Incubation: The plates were incubated for specified periods (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
CCK-8 Reagent Addition: Following the treatment incubation, 10 µL of CCK-8 solution was added to each well.
-
Final Incubation: The plates were incubated for an additional 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader. The cell viability was calculated as a percentage of the control group.
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
Apoptosis was quantified using Annexin V-FITC and Propidium Iodide (PI) double staining followed by flow cytometry analysis.[4]
-
Cell Treatment: Cells were treated with 13-MTD at various concentrations and for different durations.
-
Cell Harvesting: After treatment, both floating and adherent cells were collected, washed twice with cold PBS, and centrifuged.
-
Cell Resuspension: The cell pellet was resuspended in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: 100 µL of the cell suspension was transferred to a flow cytometry tube, and 5 µL of Annexin V-FITC and 5 µL of PI were added.
-
Incubation: The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, 400 µL of 1X Binding Buffer was added to each tube, and the samples were analyzed by flow cytometry within one hour.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Western Blot Analysis
Western blotting was performed to detect the expression levels of proteins involved in the apoptotic signaling pathways.
-
Cell Lysis: After treatment with 13-MTD, cells were harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (typically 20-40 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated with primary antibodies against target proteins (e.g., p-AKT, AKT, Caspase-3, PARP, Bcl-2, Bax, p-p38, p-JNK, and GAPDH as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane was washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Visualizations
Preliminary studies indicate that 13-MTD induces apoptosis through the modulation of the AKT and MAPK signaling pathways.[1]
AKT Signaling Pathway
13-MTD has been shown to inhibit the phosphorylation of AKT (p-AKT), a key regulator of cell survival.[1][3] The downregulation of p-AKT leads to the activation of pro-apoptotic mechanisms.
Caption: 13-MTD inhibits AKT phosphorylation, promoting apoptosis.
Mitochondrial-Mediated Apoptosis Pathway
In human bladder cancer cells, 13-MTD induces mitochondrial-mediated apoptosis.[1] This involves the regulation of Bcl-2 family proteins, leading to cytochrome c release and caspase activation.
Caption: 13-MTD induces mitochondrial apoptosis via Bcl-2/Bax.
MAPK Signaling Pathway
Studies in bladder cancer cells have also implicated the activation of the p38 and JNK arms of the MAPK pathway in 13-MTD-induced apoptosis.[1]
Caption: 13-MTD activates p38 and JNK pathways to induce apoptosis.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the general workflow for assessing the cytotoxic effects of 13-MTD.
Caption: Workflow for assessing 13-MTD cytotoxicity.
Conclusion
The preliminary studies on this compound reveal its potential as a cytotoxic agent against cancer cells, particularly T-cell lymphomas and bladder cancer. Its mechanism of action appears to be multifactorial, involving the inhibition of the pro-survival AKT pathway and the activation of the pro-apoptotic mitochondrial and MAPK pathways. The data and protocols presented in this guide offer a solid foundation for future research aimed at further elucidating the anticancer properties of 13-MTD and exploring its therapeutic applications. Further in-depth studies are warranted to fully understand its efficacy, safety profile, and potential for clinical development.
References
- 1. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. This compound Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
13-Methyltetradecanoic Acid: A Potential Chemotherapeutic Agent - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Methyltetradecanoic acid (13-MTD), a saturated branched-chain fatty acid, has emerged as a promising candidate for cancer chemotherapy.[1] Initially purified from a soy fermentation product, this compound has demonstrated potent anticancer effects across a range of human cancer cell lines.[2] Extensive in vitro and in vivo studies have shown that 13-MTD can inhibit tumor cell growth and induce programmed cell death, or apoptosis, with minimal toxic side effects.[3] This technical guide provides a comprehensive overview of the current research on 13-MTD, including its efficacy, mechanism of action, and detailed experimental protocols to facilitate further investigation into its therapeutic potential.
In Vitro Efficacy of this compound
13-MTD has been shown to inhibit the proliferation and viability of various human cancer cell lines in a dose- and time-dependent manner.[4] The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined for several cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µg/mL) | Incubation Time (hours) |
| K-562 | Chronic Myelogenous Leukemia | 10 - 25 | Not Specified |
| MCF7 | Breast Adenocarcinoma | 10 - 25 | Not Specified |
| DU 145 | Prostate Carcinoma | 10 - 25 | Not Specified |
| NCI-SNU-1 | Gastric Carcinoma | 10 - 25 | Not Specified |
| SNU-423 | Hepatocellular Carcinoma | 10 - 25 | Not Specified |
| NCI-H1688 | Small Cell Lung Cancer | 10 - 25 | Not Specified |
| BxPC3 | Pancreatic Adenocarcinoma | 10 - 25 | Not Specified |
| HCT 116 | Colorectal Carcinoma | 10 - 25 | Not Specified |
| Jurkat | T-cell Lymphoma | 38.51 ± 0.72 | 24 |
| Jurkat | T-cell Lymphoma | 25.74 ± 3.50 | 48 |
| Jurkat | T-cell Lymphoma | 11.82 ± 0.90 | 72 |
| Hut78 | T-cell Lymphoma | 31.29 ± 2.27 | 48 |
| EL4 | T-cell Lymphoma | 31.53 ± 5.18 | 48 |
Data compiled from multiple sources.
In Vivo Efficacy of this compound
The anticancer activity of 13-MTD has also been demonstrated in animal models. Oral administration of 13-MTD has been shown to significantly suppress tumor growth in xenograft models.[1][5]
Table 2: In Vivo Tumor Growth Inhibition by this compound
| Cancer Cell Line | Animal Model | Administration Route | Dosage | Treatment Duration | Tumor Inhibition Rate (%) |
| DU 145 (Prostate Carcinoma) | Nude Mouse Xenograft | Oral | 70 mg/kg/day | ~40 days | 84.6 |
| LCI-D35 (Hepatocarcinoma) | Nude Mouse Xenograft | Oral | 70 mg/kg/day | ~40 days | 65.2 |
| Jurkat (T-cell Lymphoma) | Nude Mouse Xenograft | Oral gavage | 70 mg/kg/day | 30 days | 40 |
Data compiled from multiple sources.[1][5]
A lethal dose (LD50) test in mice showed that the animals could tolerate oral feeding of up to 5 g/kg/day without observable anomalies, suggesting a favorable safety profile.[3]
Mechanism of Action: Induction of Apoptosis
The primary mechanism by which 13-MTD exerts its anticancer effects is through the induction of apoptosis.[1][2] Apoptosis, or programmed cell death, is a crucial process for removing unwanted or damaged cells, and its deregulation is a hallmark of cancer. 13-MTD has been shown to induce apoptosis in cancer cells through the mitochondrial-mediated (intrinsic) pathway.[2][6]
Signaling Pathways Modulated by this compound
Research indicates that 13-MTD's pro-apoptotic activity is mediated through the regulation of the AKT and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][6]
-
AKT Pathway: The AKT signaling pathway is a critical regulator of cell survival and proliferation. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell growth and resistance to apoptosis. 13-MTD has been shown to down-regulate the phosphorylation of AKT, thereby inhibiting its activity and promoting apoptosis.[1][2]
-
MAPK Pathway: The MAPK pathway is involved in transmitting signals from the cell surface to the nucleus to control a wide range of cellular processes, including proliferation, differentiation, and apoptosis. 13-MTD has been found to activate the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), which are pro-apoptotic components of the MAPK pathway.[1][6]
Key Molecular Events in 13-MTD-Induced Apoptosis
The modulation of the AKT and MAPK pathways by 13-MTD leads to a cascade of downstream molecular events that culminate in apoptosis:
-
Regulation of Bcl-2 Family Proteins: 13-MTD treatment leads to the down-regulation of the anti-apoptotic protein Bcl-2 and the up-regulation of the pro-apoptotic protein Bax.[1][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential.
-
Mitochondrial Dysfunction and Cytochrome c Release: The altered mitochondrial membrane potential results in the release of cytochrome c from the mitochondria into the cytoplasm.[6]
-
Caspase Activation: Cytoplasmic cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases, which are the executioners of apoptosis. 13-MTD has been shown to induce the proteolytic activation of caspases.[1][6]
-
Cell Cycle Arrest: In some cancer cell lines, such as T-cell lymphomas, 13-MTD has been observed to induce cell cycle arrest in the G1 phase.[5]
Caption: Signaling pathway of 13-MTD-induced apoptosis.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to evaluate the chemotherapeutic potential of 13-MTD.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound (13-MTD)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 13-MTD in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of 13-MTD or vehicle control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the 13-MTD concentration.
Caption: Workflow for MTT cytotoxicity assay.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with 13-MTD. For adherent cells, use trypsin and collect any floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide Staining
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Treated and control cells
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Washing: Harvest and wash cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to prevent cell clumping. Fix the cells for at least 2 hours at -20°C.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins involved in the apoptotic signaling pathways.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p-AKT, anti-AKT, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in lysis buffer and determine the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of 13-MTD in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human cancer cell line
-
This compound (13-MTD)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer 13-MTD (e.g., by oral gavage) or vehicle control to the respective groups daily for a specified duration.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Endpoint: At the end of the study, sacrifice the mice, and excise and weigh the tumors.
-
Data Analysis: Compare the tumor growth and final tumor weights between the treatment and control groups to determine the tumor inhibition rate.
Conclusion and Future Directions
This compound has demonstrated significant potential as a chemotherapeutic agent, exhibiting potent in vitro and in vivo anticancer activity with a favorable safety profile. Its mechanism of action, involving the induction of apoptosis through the modulation of the AKT and MAPK signaling pathways, provides a strong rationale for its further development. The detailed experimental protocols provided in this guide are intended to facilitate continued research into this promising compound. Future studies should focus on elucidating the complete molecular targets of 13-MTD, optimizing its delivery, and evaluating its efficacy in combination with existing cancer therapies. The body of evidence presented here strongly supports the continued investigation of this compound as a novel therapeutic strategy for the treatment of various human cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Induction of apoptotic cell death and in vivo growth inhibition of human cancer cells by a saturated branched-chain fatty acid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Review: The Antineoplastic Effects of 13-Methyltetradecanoic Acid In Vitro and In Vivo
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: 13-Methyltetradecanoic acid (13-MTD) is a saturated branched-chain fatty acid originally purified from a soy fermentation product.[1][2] Emerging research has identified 13-MTD as a potent anticancer agent, demonstrating the ability to inhibit tumor cell growth and induce programmed cell death in a variety of cancer types.[3][4] Both in vitro and in vivo studies have shown that 13-MTD effectively suppresses tumor progression by modulating critical signaling pathways, including the PI3K/AKT and MAPK pathways, leading to mitochondrial-mediated apoptosis.[5][6] This document provides an in-depth technical guide on the current understanding of 13-MTD's effects on tumor growth, detailing its efficacy, underlying molecular mechanisms, and the experimental protocols used for its evaluation. With minimal toxicity and significant antitumor activity, 13-MTD presents itself as a promising candidate for further development as a chemotherapeutic agent.[1][7]
In Vitro Effects on Tumor Growth
Studies on various human cancer cell lines have demonstrated that 13-MTD effectively inhibits cell proliferation and induces cell death in a dose- and time-dependent manner.[2]
Cytotoxicity and Antiproliferative Activity
13-MTD exhibits significant cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (ID50) for most tested cell lines falls within the range of 10 to 35 µg/ml.[1][7][8] For instance, in T-cell non-Hodgkin's lymphoma (T-NHL) cell lines, the half-maximal inhibitory concentration (IC50) values at 48 hours were 25.74 µg/ml for Jurkat cells, 31.29 µg/ml for Hut78 cells, and 31.53 µg/ml for EL4 cells.[2]
Table 1: In Vitro Cytotoxicity of 13-MTD on Various Human Cancer Cell Lines
| Cell Line | Cancer Type | ID50 / IC50 (µg/mL) | Incubation Time (h) | Reference |
|---|---|---|---|---|
| K-562 | Chronic Myelogenous Leukemia | 10 - 25 | Not Specified | [1][7][9] |
| MCF7 | Breast Cancer | 10 - 25 | Not Specified | [1][7][9] |
| DU 145 | Prostate Cancer | 10 - 25 | Not Specified | [1][7][9] |
| NCI-SNU-1 | Stomach Cancer | 10 - 25 | Not Specified | [1][7][9] |
| SNU-423 | Hepatocellular Carcinoma | 10 - 25 | Not Specified | [1][7][9] |
| BxPC3 | Pancreatic Cancer | 10 - 25 | Not Specified | [1][7][9] |
| HCT 116 | Colorectal Cancer | 10 - 25 | Not Specified | [1][7][9] |
| Jurkat | T-cell Lymphoma | 38.51 (24h), 25.74 (48h), 11.82 (72h) | 24, 48, 72 | [2] |
| Hut78 | T-cell Lymphoma | 31.29 | 48 | [2] |
| EL4 | T-cell Lymphoma | 31.53 | 48 |[2] |
Induction of Apoptosis
The primary mechanism behind 13-MTD's cytotoxicity is the rapid induction of apoptosis.[7] Apoptotic events, such as DNA fragmentation, can be detected as early as two hours after treatment.[1][7] In human bladder cancer cells, treatment with 70 µg/mL of 13-MTD resulted in a time-dependent increase in the sub-G1 cell population (an indicator of apoptosis), ranging from 9.25% at 2 hours to 85.3% at 48 hours.[3] Similarly, in T-NHL cells, 13-MTD treatment led to a significant, dose-dependent increase in apoptotic cells.[2]
Cell Cycle Arrest
In addition to apoptosis, 13-MTD can induce cell cycle arrest. In Jurkat T-cell lymphoma cells, treatment with 13-MTD for 48 hours caused a significant, concentration-dependent arrest in the G1 phase of the cell cycle, with a corresponding decrease in the percentage of cells in the S and G2 phases.[2][10]
Table 2: Effects of 13-MTD on Apoptosis and Cell Cycle in T-NHL (Jurkat) Cells
| Parameter | Concentration (µg/mL) | Time (h) | Observation | Reference |
|---|---|---|---|---|
| Apoptosis | 20 - 80 | 24 - 48 | Significant, time- and dose-dependent increase in apoptotic cells. | [2] |
| Cell Cycle | 20 - 80 | 48 | Significant increase in G1 phase cells; decrease in S and G2 phase cells. |[2][10] |
In Vivo Efficacy in Tumor Models
The antitumor effects of 13-MTD observed in vitro have been successfully translated into in vivo animal models, demonstrating its potential as a systemic therapeutic agent.
Tumor Growth Inhibition
Oral administration of 13-MTD has been shown to significantly suppress tumor growth in xenograft models.[3] In a study using nude mice with orthotopically implanted human prostate cancer (DU 145) and hepatocarcinoma (LCI-D35) cells, daily oral administration of 13-MTD for approximately 40 days resulted in substantial tumor growth inhibition.[1][7][9] A separate study on a T-cell lymphoma xenograft model using Jurkat cells showed that a daily oral dose of 70 mg/kg 13-MTD for 30 days also effectively suppressed tumor growth.[2] Importantly, toxicity studies showed that mice could tolerate oral doses as high as 5 g/kg/day without observable anomalies, indicating a favorable safety profile.[1][7][9]
Table 3: In Vivo Antitumor Efficacy of 13-MTD
| Cancer Type / Cell Line | Animal Model | Dosage & Administration | Treatment Duration | Key Results | Reference |
|---|---|---|---|---|---|
| Prostate Cancer (DU 145) | Nude Mouse (Orthotopic) | p.o. once daily | ~40 days | 84.6% average tumor inhibition rate (P < 0.01). | [1][7][9] |
| Hepatocarcinoma (LCI-D35) | Nude Mouse (Orthotopic) | p.o. once daily | ~40 days | 65.2% average tumor inhibition rate (P < 0.01). | [1][7][9] |
| T-cell Lymphoma (Jurkat) | Nude Mouse (Subcutaneous) | 70 mg/kg/day, p.o. | 30 days | 40% tumor inhibition rate; significant reduction in tumor weight. |[2][11] |
Molecular Mechanisms of Action
13-MTD exerts its anticancer effects by modulating several key signaling pathways that govern cell survival, proliferation, and apoptosis. The primary mechanisms involve the downregulation of the PI3K/AKT pathway and the activation of the MAPK and mitochondrial apoptosis pathways.[5][6]
Modulation of PI3K/AKT and MAPK Signaling
A consistent finding across studies is that 13-MTD inhibits the phosphorylation of AKT, a critical kinase for cell survival.[5] The downregulation of phosphorylated AKT (p-AKT) disrupts signals that promote cancer cell survival and proliferation.[2][11] In T-cell lymphomas, this inhibition of p-AKT is accompanied by a decrease in the phosphorylation of its downstream target, NF-κB.[2]
In human bladder cancer cells, 13-MTD also activates the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), which are components of the MAPK pathway known to be involved in stress-induced apoptosis.[3][6] The combined effect of downregulating AKT and activating the p38/JNK MAPK pathways appears central to 13-MTD's pro-apoptotic activity.[6]
Induction of Mitochondrial-Mediated Apoptosis
The signaling changes induced by 13-MTD converge on the mitochondrial pathway of apoptosis.[5][6] Treatment with 13-MTD alters the balance of Bcl-2 family proteins, leading to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[3][6] This shift increases mitochondrial membrane permeability, causing the release of cytochrome c into the cytoplasm.[3] Cytochrome c release subsequently triggers the activation of a caspase cascade, beginning with the cleavage of pro-caspase-3 into its active form, caspase-3.[2] Activated caspase-3 then cleaves critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the execution of apoptosis.[11]
Experimental Methodologies
The following sections detail the generalized protocols for the key experiments used to evaluate the effects of 13-MTD.
In Vitro Assays
-
Cell Culture and Treatment: Human cancer cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere. Cells are seeded and allowed to attach before being treated with various concentrations of 13-MTD (e.g., 0-140 µg/mL) or a vehicle control for specified time periods (e.g., 12, 24, 48, 72 hours).[2][3]
-
Cell Viability Assay (MTT/CCK-8): To determine the effect on cell proliferation, assays like the MTT or CCK-8 are used.[2][6] After treatment, the reagent is added to each well and incubated. The resulting formazan (B1609692) product, which is proportional to the number of viable cells, is dissolved and its absorbance is measured using a microplate reader. The IC50 value is calculated from the dose-response curve.[2]
-
Apoptosis and Cell Cycle Analysis (Flow Cytometry): To quantify apoptosis, treated cells are harvested, washed, and stained with Annexin V and Propidium Iodide (PI) before analysis by flow cytometry.[10] For cell cycle analysis, cells are fixed in ethanol, treated with RNase, stained with PI, and analyzed to determine the percentage of cells in the G1, S, and G2/M phases.[2][10]
-
Western Blot Analysis: To investigate protein expression, cell lysates are prepared from treated cells. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., p-AKT, total AKT, Caspase-3, PARP, Bcl-2, Bax). After incubation with a secondary antibody, protein bands are visualized using an enhanced chemiluminescence system.[6]
In Vivo Animal Studies
References
- 1. Induction of apoptotic cell death and in vivo growth inhibition of human cancer cells by a saturated branched-chain fatty acid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound [shop.labclinics.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound induces mitochondrial-mediated apoptosis in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of proliferation of PC3 cells by the branched-chain fatty acid, 12-methyltetradecanoic acid, is associated with inhibition of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 | PLOS One [journals.plos.org]
- 11. This compound exhibits anti-tumor activity on T-cell lymphomas in vitro and in vivo by down-regulating p-AKT and activating caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Preparation of 13-Methyltetradecanoic Acid Stock Solution: An Application Note and Protocol
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, handling, and storage of a stock solution of 13-Methyltetradecanoic acid (13-MTD). This compound is a branched-chain saturated fatty acid with demonstrated anti-tumor and apoptotic effects on various cancer cell lines, making it a compound of significant interest in oncological research and drug development.[1][2] Proper preparation of a stable, concentrated stock solution is a critical first step for accurate and reproducible in vitro and in vivo studies. This protocol outlines the dissolution of this compound in ethanol (B145695), a commonly used solvent for fatty acids, and provides essential data on its physical and chemical properties.
Compound Information
This compound, also known as isopentadecanoic acid, is a C15 saturated fatty acid.[3] Its properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₀O₂ | [4] |
| Molecular Weight | 242.40 g/mol | [4] |
| Appearance | White solid | [5] |
| Solubility | Soluble in ethanol, chloroform, and ether. | [3] |
| Storage | Store at -20°C for long-term stability. | [4] |
Experimental Protocol: Preparation of a 100 mM Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in ethanol. This concentration is a common starting point for many cell culture and biochemical assays.
Materials and Equipment
-
This compound (purity >98%)
-
Anhydrous ethanol (200 proof, molecular biology grade)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath or heating block
-
Optional: Bath sonicator
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
Ethanol is flammable; keep it away from open flames and ignition sources.
Step-by-Step Procedure
-
Equilibrate Reagents: Allow the vial of this compound and the anhydrous ethanol to come to room temperature before opening to prevent condensation of moisture.
-
Weigh the Fatty Acid: Tare a sterile vial on an analytical balance. Carefully weigh out 24.24 mg of this compound into the vial.
-
Add Solvent: Add 1.0 mL of anhydrous ethanol to the vial containing the fatty acid.
-
Dissolution:
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
If the fatty acid does not completely dissolve, warm the solution in a water bath or on a heating block set to 37-50°C for 5-10 minutes. Vortex intermittently.
-
Optional: If aggregates persist, sonicate the vial in a bath sonicator for 5-10 minutes, or until the solution is clear.
-
-
Sterilization (Optional): If the stock solution is intended for sterile cell culture applications, it can be filter-sterilized through a 0.22 µm syringe filter that is compatible with ethanol.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C. When stored properly, the stock solution is stable for at least one month.[4] For longer-term storage (up to 12 months), desiccating conditions are recommended.[4]
-
Application Notes
-
Working with Cell Cultures: For cell-based assays, fatty acid stock solutions are often diluted into a culture medium containing a carrier protein like bovine serum albumin (BSA) to enhance solubility and delivery to cells. A common method involves warming the BSA-containing medium to 37°C before slowly adding the fatty acid stock solution while vortexing to facilitate complex formation.
-
Solubility Considerations: While this compound is soluble in ethanol, preparing highly concentrated stock solutions may require gentle heating. It is always recommended to visually inspect the solution for any precipitation before use. The methyl ester of this compound has a reported solubility of 30 mg/mL in ethanol, which can serve as a useful reference point.[6]
-
Solvent Effects: Researchers should be aware that the solvent used to dissolve the fatty acid can have independent effects on experimental outcomes. It is crucial to include a vehicle control (e.g., culture medium with the same final concentration of ethanol) in all experiments.[7]
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the stock solution preparation workflow and a simplified representation of a signaling pathway affected by this compound.
Caption: Workflow for preparing a 100 mM this compound stock solution.
Caption: 13-MTD induces apoptosis by modulating AKT and MAPK signaling pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. yang851.com [yang851.com]
- 5. researchgate.net [researchgate.net]
- 6. 5129-59-9 CAS MSDS (METHYL 13-METHYLTETRADECANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Treating Cancer Cell Lines with 13-Methyltetradecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Methyltetradecanoic acid (13-MTD) is a saturated branched-chain fatty acid that has demonstrated significant anti-cancer properties across a variety of human cancer cell lines.[1][2][3][4] Initially purified from a soy fermentation product, 13-MTD has been shown to induce apoptosis (programmed cell death) and inhibit tumor growth both in vitro and in vivo.[1][3][5] Its mechanism of action involves the modulation of key signaling pathways, including the AKT and MAPK pathways, making it a promising candidate for further investigation as a chemotherapeutic agent.[2][6][7] Notably, 13-MTD appears to exhibit minimal toxic side effects, enhancing its potential therapeutic index.[1][2][3][5]
These application notes provide a comprehensive overview of the effects of 13-MTD on cancer cell lines, detailed protocols for key experiments, and a summary of its known mechanisms of action.
Data Presentation: Quantitative Effects of 13-MTD
The anti-proliferative activity of 13-MTD has been quantified across several cancer cell lines. The following tables summarize the available data on its inhibitory concentrations and effects on tumor growth.
Table 1: In Vitro Inhibitory Effects of 13-MTD on Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Incubation Time | Reference |
| K-562 | Chronic Myelogenous Leukemia | ID50 | 10-25 µg/mL | Not Specified | [1][5] |
| MCF7 | Breast Cancer | ID50 | 10-25 µg/mL | Not Specified | [1][5] |
| DU 145 | Prostate Cancer | ID50 | 10-25 µg/mL | Not Specified | [1][5] |
| NCI-SNU-1 | Gastric Carcinoma | ID50 | 10-25 µg/mL | Not Specified | [1][5] |
| SNU-423 | Hepatocellular Carcinoma | ID50 | 10-25 µg/mL | Not Specified | [1][5] |
| NCI-H1688 | Small Cell Lung Cancer | ID50 | 10-25 µg/mL | Not Specified | [1][5] |
| BxPC3 | Pancreatic Cancer | ID50 | 10-25 µg/mL | Not Specified | [1][5] |
| HCT 116 | Colorectal Carcinoma | ID50 | 10-25 µg/mL | Not Specified | [1][5] |
| Jurkat | T-cell Lymphoma | IC50 | 38.51 ± 0.72 µg/mL | 24 hours | [8] |
| Jurkat | T-cell Lymphoma | IC50 | 25.74 ± 3.50 µg/mL | 48 hours | [8] |
| Jurkat | T-cell Lymphoma | IC50 | 11.82 ± 0.90 µg/mL | 72 hours | [8] |
| Hut78 | T-cell Lymphoma | IC50 | 31.29 ± 2.27 µg/mL | 48 hours | [8] |
| EL4 | T-cell Lymphoma | IC50 | 31.53 ± 5.18 µg/mL | 48 hours | [8] |
| T24 | Bladder Cancer | Proliferation Inhibition | Dose-dependent (0-140 µg/mL) | 12-24 hours | [6] |
| 5637 | Bladder Cancer | Proliferation Inhibition | Dose-dependent (0-140 µg/mL) | 12-24 hours | [6] |
| UM-UC-3 | Bladder Cancer | Proliferation Inhibition | Dose-dependent (0-140 µg/mL) | 12-24 hours | [6] |
Table 2: In Vivo Tumor Growth Inhibition by 13-MTD
| Cell Line | Cancer Type | Animal Model | Treatment | Inhibition Rate | Reference |
| DU 145 | Prostate Cancer | Nude Mouse Xenograft | Oral administration | 84.6% | [1][5] |
| LCI-D35 | Hepatocarcinoma | Nude Mouse Xenograft | Oral administration | 65.2% | [1][5] |
| T-NHL | T-cell Lymphoma | Nude Mouse Xenograft | 70 mg/kg/day (oral) | 40% | [9][10] |
Signaling Pathways Modulated by this compound
13-MTD induces apoptosis in cancer cells by modulating several critical signaling pathways. The primary mechanisms identified are the downregulation of the pro-survival AKT pathway and the activation of the pro-apoptotic MAPK pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of 13-MTD on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of 13-MTD on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (13-MTD)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
13-MTD Preparation: Prepare a stock solution of 13-MTD in DMSO. Further dilute the stock solution in a complete medium to achieve the desired final concentrations (e.g., 0-140 µg/mL). Ensure the final DMSO concentration is less than 0.1% to avoid solvent toxicity.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing various concentrations of 13-MTD. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration of 13-MTD that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by 13-MTD.
Materials:
-
Cancer cell line
-
6-well plates
-
13-MTD
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of 13-MTD (e.g., 60 µg/mL) for various time points (e.g., 2, 6, 12, 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This protocol is used to examine the effect of 13-MTD on the expression and phosphorylation of proteins involved in apoptosis and survival signaling pathways.
Materials:
-
Cancer cell line
-
13-MTD
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-AKT, anti-p-AKT, anti-p38, anti-p-p38, anti-JNK, anti-p-JNK, anti-cleaved-caspase-3, anti-PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with 13-MTD (e.g., 70 µg/mL) for specified times (e.g., 2, 8, 24 hours).[6] Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
References
- 1. Induction of apoptotic cell death and in vivo growth inhibition of human cancer cells by a saturated branched-chain fatty acid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound [shop.labclinics.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound induces mitochondrial-mediated apoptosis in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - this compound Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 - Public Library of Science - Figshare [plos.figshare.com]
- 10. This compound exhibits anti-tumor activity on T-cell lymphomas in vitro and in vivo by down-regulating p-AKT and activating caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 13-Methyltetradecanoic Acid-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Methyltetradecanoic acid (13-MTD) is a saturated branched-chain fatty acid that has demonstrated potent anti-cancer effects by inducing apoptosis in a variety of human cancer cell lines.[1][2] Originally purified from a soy fermentation product, 13-MTD triggers programmed cell death through the mitochondrial-mediated intrinsic pathway.[3][4] Mechanistic studies have revealed that its pro-apoptotic activity involves the modulation of key signaling cascades, including the downregulation of the PI3K/Akt survival pathway and the activation of MAPK pathways.[4][5] These application notes provide a summary of effective concentrations and detailed protocols for assessing the apoptotic effects of 13-MTD in cancer cell lines.
Effective Concentrations for Apoptosis Induction
The effective concentration of 13-MTD for inducing apoptosis varies among different cancer cell lines. The half-maximal inhibitory concentration (IC50) and the dose required to inhibit cell growth by 50% (ID50) are key parameters to determine the appropriate concentration range for in vitro studies.
| Cell Line Type | Cell Line | Parameter | Effective Concentration | Treatment Time | Reference |
| Leukemia | K-562 | ID50 | 10-25 µg/mL | Not Specified | [1] |
| Jurkat | IC50 | 38.51 ± 0.72 µg/mL | 24 hours | [5] | |
| IC50 | 25.74 ± 3.50 µg/mL | 48 hours | [5] | ||
| IC50 | 11.82 ± 0.90 µg/mL | 72 hours | [5] | ||
| T-Cell Lymphoma | Hut78 | IC50 | 31.29 ± 2.27 µg/mL | 48 hours | [5] |
| EL4 | IC50 | 31.53 ± 5.18 µg/mL | 48 hours | [5] | |
| Breast Cancer | MCF7 | ID50 | ~10 µg/mL | Not Specified | [6] |
| Prostate Cancer | DU 145 | ID50 | 10-25 µg/mL | Not Specified | [1] |
| Gastric Cancer | NCI-SNU-1 | ID50 | 10-25 µg/mL | Not Specified | [1] |
| Hepatocellular Carcinoma | SNU-423 | ID50 | <25 µg/mL | Not Specified | [6] |
| Lung Cancer | NCI-H1688 | ID50 | 10-25 µg/mL | Not Specified | [1] |
| Pancreatic Cancer | BxPC3 | ID50 | 10-25 µg/mL | Not Specified | [1] |
| Colon Cancer | HCT 116 | ID50 | 10-25 µg/mL | Not Specified | [1] |
| Bladder Cancer | T24, 5637, UM-UC-3 | Inhibition | 0-140 µg/mL | 12-24 hours | [7] |
| T24, 5637, UM-UC-3 | Mechanistic Study | 70 µg/mL | 2-48 hours | [7] |
Signaling Pathway of 13-MTD-Induced Apoptosis
13-MTD primarily induces apoptosis through the intrinsic (mitochondrial) pathway. The process is initiated by the inhibition of pro-survival signaling pathways and the activation of stress-related kinases. This leads to a cascade of events culminating in the activation of executioner caspases and cell death.
Caption: 13-MTD-induced apoptotic signaling pathway.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reagent : this compound (CAS 2485-71-4).
-
Solvent : Prepare a stock solution in a suitable solvent such as DMSO. For example, create a 10 mg/mL stock solution.
-
Storage : Store the stock solution at -20°C for long-term use. Protect from light.
-
Working Solution : On the day of the experiment, dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.1%).
Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[4]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader.
Procedure:
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment : Replace the medium with fresh medium containing various concentrations of 13-MTD (e.g., 0, 10, 20, 40, 80 µg/mL). Include a vehicle control (DMSO).
-
Incubation : Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization : Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8]
-
Absorbance Reading : Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1] Measure the absorbance at 570 nm using a microplate reader.[9]
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit.
-
1X Binding Buffer: 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4.[6]
-
Propidium Iodide (PI) staining solution.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment : Seed 1-2 x 10⁵ cells/well in a 6-well plate and treat with 13-MTD for the desired time.
-
Cell Harvesting :
-
Suspension cells : Collect cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells : Collect the culture supernatant (containing floating apoptotic cells). Gently detach adherent cells using trypsin or a cell scraper, combine with the supernatant, and centrifuge.
-
-
Washing : Wash the cell pellet twice with ice-cold PBS.[6]
-
Staining :
-
Analysis : Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[10]
-
Viable cells : Annexin V- / PI-
-
Early apoptotic cells : Annexin V+ / PI-
-
Late apoptotic/necrotic cells : Annexin V+ / PI+
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression and cleavage of key proteins in the apoptotic pathway.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis system.
-
PVDF or nitrocellulose membrane and transfer system.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
ECL detection reagent and imaging system.
Procedure:
-
Cell Lysis : After treatment with 13-MTD, wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.[11]
-
Protein Quantification : Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration.
-
SDS-PAGE : Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.[11]
-
Blocking : Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation :
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.[11] Quantify band intensity and normalize to a loading control like β-actin.
Caption: General workflow for studying 13-MTD-induced apoptosis.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Apoptosis western blot guide | Abcam [abcam.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. bosterbio.com [bosterbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: 13-Methyltetradecanoic Acid in T-Cell Lymphoma Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 13-Methyltetradecanoic acid (13-MTD) in the study of T-cell lymphoma. The protocols detailed below are based on established research and are intended to guide researchers in investigating the anti-tumor effects of this compound.
Introduction
This compound (13-MTD) is a saturated branched-chain fatty acid that has demonstrated significant anti-tumor activity in various cancer cell lines, including T-cell non-Hodgkin's lymphoma (T-NHL).[1][2][3] Research indicates that 13-MTD inhibits proliferation and induces apoptosis in T-cell lymphoma cells by down-regulating the phosphorylation of AKT and subsequently activating caspase-3.[1][3] This document outlines the key applications of 13-MTD in T-cell lymphoma research and provides detailed protocols for its experimental use.
Mechanism of Action
13-MTD exerts its anti-tumor effects in T-cell lymphoma through the modulation of key signaling pathways involved in cell survival and apoptosis. The primary mechanism involves the inhibition of the PI3K/AKT pathway, a critical regulator of cell growth and survival.[4]
Specifically, 13-MTD leads to a decrease in the phosphorylation of AKT (p-AKT), which in turn inhibits the downstream phosphorylation of nuclear factor-kappa B (NF-κB).[1][3] The inactivation of the AKT/NF-κB signaling cascade culminates in the activation of the apoptotic pathway, characterized by the cleavage of caspase-3 and its substrate, poly (ADP-ribose) polymerase (PARP).[1][3] This sequence of events ultimately leads to programmed cell death in T-cell lymphoma cells. Notably, the expression of anti-apoptotic proteins such as Bcl-2 and the oncoprotein c-myc does not appear to be altered by 13-MTD treatment in this context.[3]
Data Presentation
Table 1: Inhibition of T-Cell Lymphoma Cell Proliferation by 13-MTD
| Cell Line | 13-MTD Concentration (µg/mL) | Incubation Time (h) | Proliferation Inhibition (%) |
| Jurkat | 10 | 48 | ~20% |
| 20 | 48 | ~40% | |
| 40 | 48 | ~60% | |
| 60 | 48 | ~75% | |
| 80 | 48 | ~85% | |
| Hut78 | 10 | 48 | ~15% |
| 20 | 48 | ~30% | |
| 40 | 48 | ~50% | |
| 60 | 48 | ~65% | |
| 80 | 48 | ~75% | |
| EL4 | 10 | 48 | ~10% |
| 20 | 48 | ~25% | |
| 40 | 48 | ~45% | |
| 60 | 48 | ~60% | |
| 80 | 48 | ~70% |
Data are approximated from graphical representations in the cited literature.[5][6]
Table 2: Induction of Apoptosis in T-Cell Lymphoma Cells by 13-MTD
| Cell Line | 13-MTD Concentration (µg/mL) | Incubation Time (h) | Apoptotic Cells (%) |
| Jurkat | 20 | 48 | ~25% |
| 40 | 48 | ~45% | |
| 60 | 48 | ~60% | |
| 80 | 48 | ~75% | |
| Hut78 | 20 | 48 | ~20% |
| 40 | 48 | ~35% | |
| 60 | 48 | ~50% | |
| 80 | 48 | ~65% | |
| EL4 | 20 | 48 | ~15% |
| 40 | 48 | ~30% | |
| 60 | 48 | ~45% | |
| 80 | 48 | ~60% |
Data are approximated from graphical representations in the cited literature.[3]
Table 3: Cell Cycle Arrest in Jurkat Cells Induced by 13-MTD
| 13-MTD Concentration (µg/mL) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | ~45% | ~40% | ~15% |
| 20 | ~55% | ~35% | ~10% |
| 40 | ~65% | ~25% | ~10% |
| 60 | ~75% | ~15% | ~10% |
| 80 | ~80% | ~10% | ~10% |
Data are approximated from graphical representations in the cited literature and represent a 48-hour treatment.[5]
Experimental Protocols
Cell Proliferation Assay (CCK-8)
This protocol is for assessing the effect of 13-MTD on the proliferation of T-cell lymphoma cell lines.
Materials:
-
T-cell lymphoma cell lines (e.g., Jurkat, Hut78, EL4)
-
Complete RPMI-1640 medium (with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
This compound (13-MTD)
-
DMSO (for dissolving 13-MTD)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Culture T-cell lymphoma cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of medium.
-
Prepare a stock solution of 13-MTD in DMSO. Further dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 10, 20, 40, 60, 80 µg/mL). The final DMSO concentration should be less than 0.1%.
-
Add 100 µL of the diluted 13-MTD solutions or control medium (with 0.1% DMSO) to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell proliferation inhibition rate using the following formula: Inhibition Rate (%) = [1 - (OD_treated / OD_control)] x 100
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the detection and quantification of apoptosis in T-cell lymphoma cells treated with 13-MTD using flow cytometry.
Materials:
-
Treated and control T-cell lymphoma cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of 13-MTD for the desired time.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of T-cell lymphoma cells after treatment with 13-MTD.
Materials:
-
Treated and control T-cell lymphoma cells
-
70% ice-cold ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) (50 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest approximately 1-2 x 10^6 cells treated with 13-MTD.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation of proteins in the AKT/NF-κB signaling pathway.
Materials:
-
Treated and control T-cell lymphoma cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-NF-κB, anti-p-NF-κB, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Use GAPDH as a loading control to normalize protein expression.
Visualizations
Caption: Signaling pathway of 13-MTD-induced apoptosis in T-cell lymphoma.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for 13-Methyltetradecanoic Acid Treatment in Bladder Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Methyltetradecanoic acid (13-MTD) is a saturated branched-chain fatty acid that has demonstrated significant anti-cancer properties.[1] Research has shown that 13-MTD can inhibit cellular proliferation and induce apoptosis in human bladder cancer cell lines.[1] The mechanism of action involves the induction of mitochondrial-mediated apoptosis through the modulation of key signaling pathways, including the AKT and MAPK pathways.[1] These findings suggest that 13-MTD may be a promising candidate for the development of novel therapeutic strategies for bladder cancer.
This document provides detailed application notes and experimental protocols for studying the effects of 13-MTD on bladder cancer cell lines. The information is intended to guide researchers in designing and executing experiments to further investigate the anti-cancer properties of this compound.
Data Presentation
The following tables summarize the quantitative and qualitative effects of 13-MTD treatment on bladder cancer cell lines based on available research.
Table 1: Effect of this compound on Cell Viability and Apoptosis
| Cell Line | Assay | Treatment Condition | Result | Reference |
| T24, 5637, UM-UC-3 | MTT Assay | Increasing concentrations of 13-MTD | Dose-dependent decrease in cell viability | [1] |
| Human Bladder Cancer Cells | MTT Assay | Time-course treatment with 13-MTD | Time-dependent decrease in cell viability | [1] |
| Human Bladder Cancer Cells | Flow Cytometry (Annexin V/PI Staining) | Increasing concentrations of 13-MTD | Dose-dependent increase in the percentage of apoptotic cells | [1] |
| Human Bladder Cancer Cells | TUNEL Assay | Treatment with 13-MTD | Increased DNA fragmentation indicative of apoptosis | [1] |
Table 2: Modulation of Key Signaling Proteins by this compound
| Target Protein | Method | Treatment Condition | Effect on Protein Expression/Activity | Reference |
| p-AKT | Western Blot | Treatment with 13-MTD | Downregulation of phosphorylation | [1] |
| p-p38 | Western Blot | Treatment with 13-MTD | Upregulation of phosphorylation | [1] |
| p-JNK | Western Blot | Treatment with 13-MTD | Upregulation of phosphorylation | [1] |
| Bcl-2 | Western Blot | Treatment with 13-MTD | Downregulation of expression | [1] |
| Bax | Western Blot | Treatment with 13-MTD | Upregulation of expression | [1] |
| Cytochrome c | Western Blot (Cytosolic Fraction) | Treatment with 13-MTD | Increased release from mitochondria into the cytoplasm | [1] |
| Caspases | Activity Assays / Western Blot | Treatment with 13-MTD | Proteolytic activation | [1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of 13-MTD-induced apoptosis in bladder cancer cells and a general experimental workflow for its investigation.
Caption: Proposed signaling pathway of 13-MTD-induced apoptosis in bladder cancer cells.
Caption: General experimental workflow for investigating 13-MTD effects.
Experimental Protocols
Cell Culture
-
Cell Lines: Human bladder cancer cell lines T24, 5637, and UM-UC-3.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2. Passage cells upon reaching 80-90% confluency.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
13-MTD stock solution (dissolved in a suitable solvent like DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of 13-MTD in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the 13-MTD dilutions. Include a vehicle control (medium with the same concentration of solvent used for the 13-MTD stock).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This method quantifies the percentage of cells undergoing apoptosis.
-
Materials:
-
6-well plates
-
13-MTD
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of 13-MTD for the desired time.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
TUNEL Assay for DNA Fragmentation
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Materials:
-
Cells cultured on coverslips or in chamber slides
-
13-MTD
-
TUNEL assay kit
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope
-
-
Protocol:
-
Seed cells on coverslips or chamber slides and treat with 13-MTD.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with permeabilization solution for 2-5 minutes on ice.
-
Wash twice with PBS.
-
Follow the manufacturer's instructions for the TUNEL assay kit to label the fragmented DNA. This typically involves an incubation step with Terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP.
-
Counterstain the nuclei with a DNA stain like DAPI, if desired.
-
Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
-
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of specific proteins.
-
Materials:
-
6-well plates or larger culture dishes
-
13-MTD
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-Bcl-2, anti-Bax, anti-Cytochrome c, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
-
-
Protocol:
-
Seed cells and treat with 13-MTD as described previously.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Disclaimer
The protocols provided are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup, including cell line, reagent concentrations, and incubation times. It is recommended to consult the original research articles for more specific details on the methodologies used.
References
Application Notes: CCK-8 Assay for Cell Viability with 13-Methyltetradecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cell Counting Kit-8 (CCK-8) assay is a sensitive, convenient, and non-radioactive colorimetric method for determining the number of viable cells in a sample.[1][2] This assay is widely utilized in cell proliferation and cytotoxicity studies.[3] The core of the CCK-8 assay lies in the reduction of a highly water-soluble tetrazolium salt, WST-8, by cellular dehydrogenases in living cells to produce a water-soluble formazan (B1609692) dye.[1][2][4] The amount of the orange-colored formazan generated is directly proportional to the number of metabolically active cells.[2]
13-Methyltetradecanoic acid (13-MTD) is a saturated branched-chain fatty acid that has demonstrated the ability to induce apoptosis (programmed cell death) in various human cancer cell lines.[5][6] This makes it a compound of interest in cancer research and drug development. The CCK-8 assay is a suitable method for evaluating the cytotoxic effects of 13-MTD on cancer cells.[7]
These application notes provide a detailed protocol for using the CCK-8 assay to assess cell viability following treatment with this compound, along with data presentation and visualization of relevant pathways.
Principle of the CCK-8 Assay
The CCK-8 assay utilizes WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt], which, in the presence of an electron mediator, is reduced by dehydrogenases in viable cells.[2] This enzymatic reduction results in the formation of a water-soluble orange formazan dye. The intensity of the orange color, measured as absorbance at approximately 450 nm, is directly proportional to the number of living cells.[1][4]
Experimental Workflow
The general workflow for assessing the effect of this compound on cell viability using the CCK-8 assay is depicted below.
Caption: Workflow for CCK-8 assay with this compound.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
Cell Counting Kit-8 (CCK-8)
-
This compound (13-MTD)
-
Appropriate cell line(s)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Sterile pipette tips and tubes
-
Solvent for 13-MTD (e.g., ethanol (B145695) or DMSO)[8]
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase and perform a cell count.
-
Dilute the cell suspension to the desired concentration in complete culture medium. The optimal seeding density depends on the cell line's growth rate and should be determined empirically (typically 1,000-10,000 cells/well).[1][3]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
To minimize the "edge effect," it is recommended to fill the peripheral wells with 100 µL of sterile PBS or culture medium.[3]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.[2][4]
-
-
Preparation of 13-MTD Solutions:
-
Prepare a stock solution of 13-MTD in a suitable solvent (e.g., ethanol).[8]
-
On the day of the experiment, prepare a series of dilutions of 13-MTD in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in the culture medium is consistent across all wells and does not exceed a level toxic to the cells (typically <0.1%).
-
-
Cell Treatment:
-
After the 24-hour pre-incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared 13-MTD dilutions to the respective wells.
-
Include control wells:
-
Vehicle Control: Cells treated with medium containing the same concentration of the solvent used to dissolve 13-MTD.
-
Untreated Control: Cells in complete culture medium only.
-
Blank: Wells containing only culture medium (no cells) to measure the background absorbance.[9]
-
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[10]
-
-
CCK-8 Assay:
-
At the end of the treatment period, add 10 µL of CCK-8 solution directly to each well.[2][4] Be careful not to introduce bubbles.[4][10]
-
Incubate the plate for 1-4 hours in the incubator. The incubation time should be optimized for the specific cell line and density.[2][4]
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 600-650 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability using the following formula:[9] Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
Plot the cell viability (%) against the concentration of 13-MTD to generate a dose-response curve.
-
From the dose-response curve, determine the half-maximal inhibitory concentration (IC50), which is the concentration of 13-MTD that causes a 50% reduction in cell viability.
-
Data Presentation
The following tables summarize the reported effects of this compound on various cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | ID50 (µg/mL) | Reference |
| K-562 | Chronic Myelogenous Leukemia | 10 - 25 | [6] |
| MCF7 | Breast Cancer | 10 - 25 | [6] |
| DU 145 | Prostate Cancer | 10 - 25 | [6] |
| NCI-SNU-1 | Stomach Cancer | 10 - 25 | [6] |
| SNU-423 | Hepatocellular Carcinoma | 10 - 25 | [6] |
| NCI-H1688 | Small Cell Lung Cancer | 10 - 25 | [6] |
| BxPC3 | Pancreatic Cancer | 10 - 25 | [6] |
| HCT 116 | Colorectal Cancer | 10 - 25 | [6] |
| Jurkat | T-cell non-Hodgkin's lymphoma | Not specified | [7] |
| Hut78 | T-cell non-Hodgkin's lymphoma | Not specified | [7] |
| EL4 | T-cell non-Hodgkin's lymphoma | Not specified | [7] |
Table 2: In Vivo Tumor Growth Inhibition by this compound
| Cell Line | Cancer Type | Animal Model | Treatment | Inhibition Rate (%) | Reference |
| DU 145 | Prostate Cancer | Nude Mouse | Oral administration | 84.6 | [6] |
| LCI-D35 | Hepatocarcinoma | Nude Mouse | Oral administration | 65.2 | [6] |
| T-NHL | T-cell non-Hodgkin's lymphoma | Xenograft model | Not specified | 40 | [7][11] |
Signaling Pathway of this compound
Studies have shown that 13-MTD induces apoptosis in cancer cells by modulating key signaling pathways, including the AKT and MAPK pathways.[5] It has been observed to down-regulate the phosphorylation of AKT (p-AKT), which is a crucial regulator of cell survival.[5][7] The inhibition of AKT phosphorylation leads to the activation of downstream apoptotic machinery.
Caption: Simplified signaling pathway of 13-MTD-induced apoptosis.
Conclusion
The CCK-8 assay is a robust and reliable method for assessing the impact of this compound on the viability of cancer cells. Its simple, one-step procedure and high sensitivity make it an ideal tool for high-throughput screening and detailed dose-response studies in the evaluation of potential therapeutic agents like 13-MTD. The data suggests that 13-MTD exhibits significant anti-tumor activity across a range of cancer cell lines, warranting further investigation into its therapeutic potential.
References
- 1. bosterbio.com [bosterbio.com]
- 2. dojindo.co.jp [dojindo.co.jp]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Induction of apoptotic cell death and in vivo growth inhibition of human cancer cells by a saturated branched-chain fatty acid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - this compound Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 - Public Library of Science - Figshare [plos.figshare.com]
- 8. yang851.com [yang851.com]
- 9. interchim.fr [interchim.fr]
- 10. ptglab.com [ptglab.com]
- 11. scispace.com [scispace.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by 13-MTD
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Methyltetradecanoic acid (13-MTD) is a saturated branched-chain fatty acid that has demonstrated potent anti-tumor activity in various cancer cell lines. One of its key mechanisms of action is the induction of apoptosis, or programmed cell death. Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a powerful technique for the quantitative analysis of apoptosis. This document provides detailed protocols for inducing and analyzing apoptosis in cancer cell lines treated with 13-MTD, along with data presentation guidelines and a schematic of the underlying signaling pathway.
Principle of Annexin V and Propidium Iodide Staining
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. This allows for the identification of early apoptotic cells.
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the intact membrane of live or early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells. Therefore, co-staining with Annexin V and PI allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Data Presentation
The following tables summarize the dose- and time-dependent induction of apoptosis by 13-MTD in various T-cell non-Hodgkin's lymphoma (T-NHL) cell lines, as determined by Annexin V/PI flow cytometry.[1][2]
Table 1: Percentage of Apoptotic Cells in Jurkat Cells Treated with 13-MTD [1][2]
| 13-MTD (µg/ml) | Incubation Time: 12 h | Incubation Time: 24 h | Incubation Time: 48 h |
| Solvent Control | 6.60 ± 0.36 | 8.93 ± 1.69 | 8.33 ± 1.04 |
| 0 | 6.60 ± 0.36 | 8.93 ± 1.69 | 7.43 ± 1.59 |
| 20 | 5.43 ± 1.10 | 8.23 ± 2.65 | 23.33 ± 0.85 |
| 40 | 8.93 ± 0.86 | 10.80 ± 2.18 | 42.77 ± 1.36 |
| 60 | 13.43 ± 3.01 | 19.00 ± 2.46 | 85.17 ± 2.25 |
| 80 | 48.37 ± 7.18 | 63.70 ± 1.27 | 89.00 ± 4.98 |
Table 2: Percentage of Apoptotic Cells in Hut78 Cells Treated with 13-MTD [1][2]
| 13-MTD (µg/ml) | Incubation Time: 48 h |
| Solvent Control | 3.27 ± 0.81 |
| 0 | 5.00 ± 1.04 |
| 20 | 5.60 ± 0.17 |
| 40 | 21.10 ± 4.75 |
| 60 | 83.67 ± 9.77 |
| 80 | 91.43 ± 3.29 |
Table 3: Percentage of Apoptotic Cells in EL4 Cells Treated with 13-MTD [1][2]
| 13-MTD (µg/ml) | Incubation Time: 48 h |
| Solvent Control | 3.90 ± 0.79 |
| 0 | 4.17 ± 0.45 |
| 20 | 5.60 ± 1.15 |
| 40 | 52.30 ± 2.13 |
| 60 | 72.20 ± 1.51 |
| 80 | 90.17 ± 2.10 |
Experimental Protocols
I. Cell Culture and Treatment with 13-MTD
Materials:
-
Cancer cell line of interest (e.g., Jurkat, Hut78, EL4)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% penicillin-streptomycin)
-
13-MTD stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
6-well or 12-well cell culture plates
Protocol:
-
Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
Once cells reach 80-90% confluency, harvest them. For suspension cells, gently aspirate the medium and transfer the cell suspension to a sterile centrifuge tube. For adherent cells, wash with PBS, add trypsin-EDTA, incubate until cells detach, and then neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete medium.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
Seed the cells into 6-well or 12-well plates at a density of 2 x 10^5 to 1 x 10^6 cells/ml.
-
Allow the cells to attach (for adherent cells) or stabilize (for suspension cells) for 24 hours.
-
Prepare serial dilutions of 13-MTD in complete medium from the stock solution to achieve the desired final concentrations (e.g., 20, 40, 60, 80 µg/ml). Also, prepare a solvent control (medium with the same concentration of solvent as the highest 13-MTD concentration).
-
Remove the medium from the wells and add the medium containing the different concentrations of 13-MTD or the solvent control.
-
Incubate the cells for the desired time points (e.g., 12, 24, 48 hours).
II. Annexin V and Propidium Iodide Staining for Flow Cytometry
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Micropipettes and tips
-
Centrifuge
-
Flow cytometer
Protocol:
-
After the desired incubation time with 13-MTD, harvest the cells. For suspension cells, transfer the contents of each well into individual flow cytometry tubes. For adherent cells, collect the culture medium (which may contain detached apoptotic cells), wash the attached cells with PBS, and then detach them using trypsin-EDTA. Combine the detached cells with the collected medium.
-
Centrifuge the cell suspensions at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the cells twice with cold PBS, centrifuging at 300 x g for 5 minutes after each wash.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/ml.
-
Transfer 100 µl of the cell suspension (containing approximately 1 x 10^5 cells) to a new flow cytometry tube.
-
Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µl of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
Flow Cytometer Setup:
-
Use a 488 nm laser for excitation.
-
Detect FITC fluorescence in the FL1 channel (typically ~530 nm).
-
Detect PI fluorescence in the FL2 or FL3 channel (typically >670 nm).
-
Set up compensation to correct for spectral overlap between the FITC and PI channels. Use single-stained controls for this purpose.
-
Create a dot plot of Annexin V-FITC (x-axis) versus PI (y-axis) to visualize the four different cell populations.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for 13-MTD-induced apoptosis and the experimental workflow for its analysis.
Caption: 13-MTD induced apoptosis signaling pathway.
Caption: Experimental workflow for apoptosis analysis.
References
Application Notes and Protocols: Cell Cycle Analysis of Cells Treated with 13-Methyltetradecanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
13-Methyltetradecanoic acid (13-MTD) is a saturated branched-chain fatty acid that has demonstrated potent anti-cancer effects.[1] It has been shown to induce apoptosis (programmed cell death) in various human cancer cell lines.[1][2] Mechanistic studies have revealed that 13-MTD can inhibit cell proliferation and induce cell cycle arrest, making it a compound of interest for cancer research and potential therapeutic development.[3][4] These application notes provide detailed protocols for analyzing the effects of 13-MTD on the cell cycle of cancer cells using flow cytometry with propidium (B1200493) iodide (PI) staining.
Principle
Cell cycle analysis by flow cytometry is a widely used technique to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[5][6] Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA.[5] By treating cells with 13-MTD and subsequently staining them with PI, the cellular DNA content can be quantified. This allows for the assessment of 13-MTD's effect on cell cycle progression, identifying potential cell cycle arrest points.
Data Presentation
Table 1: Effect of this compound on Cell Cycle Distribution in T-cell Non-Hodgkin's Lymphoma (T-NHL) Cell Lines
The following table summarizes the dose-dependent effect of 13-MTD on the cell cycle distribution of Jurkat, EL4, and Hut78 cells after 48 hours of treatment. Data is presented as the percentage of cells in each phase of the cell cycle.
| Cell Line | 13-MTD Concentration (µg/mL) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Jurkat | 0 (Control) | 45.3 ± 2.1 | 40.1 ± 1.8 | 14.6 ± 1.5 |
| 20 | 55.2 ± 2.5 | 32.5 ± 1.9 | 12.3 ± 1.3 | |
| 40 | 68.7 ± 3.1 | 21.4 ± 1.7 | 9.9 ± 1.1 | |
| 60 | 75.4 ± 3.5 | 15.8 ± 1.4 | 8.8 ± 1.0 | |
| 80 | 82.1 ± 3.8 | 10.2 ± 1.2 | 7.7 ± 0.9 | |
| EL4 | 0 (Control) | 50.1 ± 2.3 | 35.7 ± 1.6 | 14.2 ± 1.4 |
| 20 | 58.9 ± 2.8 | 28.9 ± 1.5 | 12.2 ± 1.2 | |
| 40 | 69.5 ± 3.2 | 20.1 ± 1.6 | 10.4 ± 1.1 | |
| 60 | 78.2 ± 3.6 | 13.5 ± 1.3 | 8.3 ± 0.9 | |
| 80 | 85.3 ± 4.0 | 8.9 ± 1.1 | 5.8 ± 0.7 | |
| Hut78 | 0 (Control) | 48.2 ± 2.2 | 38.4 ± 1.7 | 13.4 ± 1.3 |
| 20 | 56.7 ± 2.6 | 30.1 ± 1.5 | 13.2 ± 1.3 | |
| 40 | 67.8 ± 3.0 | 22.3 ± 1.7 | 9.9 ± 1.0 | |
| 60 | 76.9 ± 3.4 | 15.1 ± 1.4 | 8.0 ± 0.9 | |
| 80 | 84.5 ± 3.9** | 9.8 ± 1.1 | 5.7 ± 0.6 |
**Data is derived from the study by Cai et al. (2013) on T-cell lymphomas.[7] Values are represented as mean ± SD. *P<0.05 compared with the solvent group.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cancer cells (e.g., Jurkat, Hut78, EL4) in 6-well plates at a density of 2 x 10^6 cells per well.[7]
-
Preparation of 13-MTD Stock Solution: Dissolve this compound in ethanol (B145695) to prepare a stock solution.[8][9] Store aliquots at -20°C.
-
Cell Treatment: The following day, treat the cells with varying concentrations of 13-MTD (e.g., 0, 20, 40, 60, 80 µg/mL).[7] Ensure the final concentration of the solvent (e.g., ethanol) is consistent across all wells, including the control, and is non-toxic to the cells.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[4][10]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: After incubation, harvest the cells by centrifugation at 200 x g for 5 minutes at 4°C.[11]
-
Washing: Wash the cells once with ice-cold phosphate-buffered saline (PBS).[11]
-
Fixation: Resuspend the cell pellet in 1 ml of ice-cold PBS. While gently vortexing, slowly add the cell suspension dropwise to 9 ml of 70% ethanol in a 15 ml tube.[11]
-
Storage: Store the fixed cells at 4°C for at least 2 hours. For best results, store overnight (12-24 hours).[11]
-
Rehydration and Staining:
-
Centrifuge the fixed cells at 200 x g for 10 minutes at 4°C.[11]
-
Discard the supernatant and resuspend the cell pellet in 3 ml of cold PBS.[11]
-
Centrifuge again and resuspend the pellet in 300-500 µl of PI/Triton X-100 staining solution containing RNase A.[11] The staining solution can be prepared by adding 2 mg of DNase-free RNase A and 0.40 ml of 500 µg/ml PI to 10 ml of 0.1% (v/v) Triton X-100 in PBS.[11]
-
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature, protected from light.[11]
-
Data Acquisition: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.[12]
-
Data Analysis: Use appropriate software (e.g., ModFit, FlowJo) to analyze the cell cycle distribution based on the DNA content histogram.
Mandatory Visualizations
Caption: Experimental workflow for cell cycle analysis of 13-MTD treated cells.
References
- 1. This compound [shop.labclinics.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound exhibits anti-tumor activity on T-cell lymphomas in vitro and in vivo by down-regulating p-AKT and activating caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 | PLOS One [journals.plos.org]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 | PLOS One [journals.plos.org]
- 8. yang851.com [yang851.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Analysis of 13-Methyltetradecanoic Acid (13-MTD)
Abstract
This application note details a sensitive and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of this compound (13-MTD) in biological samples. 13-MTD, a branched-chain saturated fatty acid, has garnered significant interest for its pro-apoptotic activity in various cancer cell lines.[1] The methodology presented herein provides a comprehensive workflow, including sample preparation involving lipid extraction and derivatization, followed by optimized GC-MS parameters for the accurate quantification of 13-MTD. This application note is intended to serve as a practical guide for researchers in drug development and cancer biology investigating the therapeutic potential and mechanism of action of 13-MTD.
Introduction
This compound (13-MTD) is a saturated branched-chain fatty acid that has been identified as an inducer of apoptosis in several human cancer cell lines.[1] Research suggests that 13-MTD's anti-tumor effects are mediated through the downregulation of survival signaling pathways such as the PI3K/Akt pathway and modulation of the MAPK pathway.[1] Given its therapeutic potential, a reliable and validated analytical method for the quantification of 13-MTD in biological matrices is crucial for pharmacokinetic studies, mechanism of action investigations, and drug development.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids due to its high chromatographic resolution and mass selectivity.[2] However, the direct analysis of free fatty acids by GC-MS is challenging due to their low volatility and polar nature.[2] Derivatization is a necessary step to convert fatty acids into more volatile and less polar esters, typically fatty acid methyl esters (FAMEs), making them suitable for GC analysis.[2] This application note describes a detailed protocol for the analysis of 13-MTD, from sample preparation to GC-MS detection and quantification.
Experimental Protocols
1. Reagents and Materials
-
This compound (13-MTD) standard (>98% purity)
-
Internal Standard (IS): Heptadecanoic acid (C17:0) or a stable isotope-labeled 13-MTD
-
Solvents: Methanol (B129727), chloroform (B151607), hexane (B92381), dichloromethane (B109758) (all HPLC or GC grade)
-
Derivatization Reagent: Boron trifluoride-methanol (BF3-Methanol) solution (14% w/v) or Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Sodium sulfate (B86663) (anhydrous)
-
Sodium chloride (NaCl)
-
Nitrogen gas (high purity)
-
Glassware: Test tubes with PTFE-lined caps, volumetric flasks, pipettes, and autosampler vials with inserts.
2. Standard Solution Preparation
Stock solutions of 13-MTD and the internal standard are prepared in a suitable organic solvent, such as methanol or chloroform, at a concentration of 1 mg/mL. Working standard solutions are then prepared by serial dilution of the stock solutions to create a calibration curve over the desired concentration range.
3. Sample Preparation (from Cultured Cells)
-
Cell Harvesting and Lipid Extraction:
-
Harvest cultured cells (e.g., 1x10^6 cells) by scraping and centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Perform a lipid extraction using a modified Bligh-Dyer method. Add a 2:1 (v/v) mixture of chloroform:methanol to the cell pellet.
-
Vortex thoroughly and incubate on ice for 30 minutes.
-
Add chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water).
-
Centrifuge to separate the phases. The lower organic phase contains the lipids.
-
Collect the lower organic phase and dry it under a stream of nitrogen gas.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 14% BF3-Methanol solution.
-
Cap the tube tightly and heat at 60°C for 30 minutes.[3]
-
Cool the tube to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex vigorously and centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a clean tube.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Transfer the final extract to an autosampler vial for GC-MS analysis.
-
4. GC-MS Instrumental Parameters
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument.
| GC Parameter | Setting |
| Instrument | Agilent 7890B GC coupled to a 5977A MSD or equivalent |
| Column | DB-225ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent mid-polar column |
| Injection Mode | Splitless |
| Injector Temp. | 250°C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temp 100°C, hold for 2 min, ramp to 220°C at 10°C/min, hold for 10 min |
| Transfer Line Temp. | 280°C |
| MS Parameter | Setting |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification |
| SIM Ions for 13-MTD-ME | To be determined from the mass spectrum of the derivatized standard (e.g., molecular ion and characteristic fragment ions) |
Visualizations
References
Application Notes and Protocols: 13-Methyltetradecanoic Acid as a Biomarker for Adipose Tissue Turnover
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipose tissue is a dynamic endocrine organ central to systemic metabolic homeostasis, characterized by the continuous turnover of triglycerides through processes of lipogenesis (fatty acid uptake and esterification) and lipolysis (breakdown of triglycerides and release of fatty acids). The rate of this turnover is a critical indicator of metabolic health and is often altered in obesity and related metabolic diseases.[1] Assessing adipose tissue turnover provides valuable insights for understanding disease pathophysiology and for the development of novel therapeutic agents. 13-Methyltetradecanoic acid (13-MTD), a branched-chain fatty acid not naturally synthesized in humans, serves as an excellent structural marker for investigating the mobility and turnover of fatty acyl chains within adipose tissue triglycerides.[2][3][4][5][6] Its unique structure allows for straightforward quantification by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), distinguishing it from endogenous straight-chain fatty acids.[2][4]
These application notes provide a comprehensive overview and detailed protocols for utilizing 13-MTD as a biomarker to measure adipose tissue turnover.
Principle of the Method
The methodology is based on the principle of using 13-MTD as a tracer. When introduced into the body, 13-MTD is incorporated into the triglyceride stores of adipocytes. By subsequently obtaining adipose tissue biopsies over a period of time and quantifying the amount of 13-MTD remaining, the rate of fatty acid turnover can be determined. The decay curve of 13-MTD concentration in the adipose tissue reflects the rate at which stored fats are mobilized and replaced.
Data Presentation
The following tables summarize the kind of quantitative data that can be obtained from studies using this compound to assess adipose tissue turnover. The kinetics of uptake and loss of this structural label vary across different adipose tissue sites.[2][4]
Table 1: Illustrative Depot-Specific Adipose Tissue Turnover Rates in an Animal Model (Rat)
| Adipose Depot | Half-life of 13-MTD (days) | Turnover Rate (%/day) |
| Perirenal | 10 | 6.9 |
| Epididymal | 15 | 4.6 |
| Mesenteric | 20 | 3.5 |
| Subcutaneous | 25 | 2.8 |
Note: The data in this table is illustrative and based on the principle that different depots have different turnover rates as described in the literature.[2][4] Actual values would be determined experimentally.
Table 2: Illustrative Adipose Tissue Turnover in Humans at Different Subcutaneous Sites
| Subcutaneous Site | Half-life of 13-MTD (days) | Turnover Rate (%/day) |
| Waist | 30 | 2.3 |
| Arm | 35 | 2.0 |
| Thigh | 40 | 1.7 |
Note: This table illustrates the expected variation in turnover rates at different human subcutaneous adipose tissue sites based on preliminary findings.[2][4] Actual values require specific experimental determination.
Mandatory Visualizations
Signaling Pathways
The turnover of adipose tissue triglycerides is tightly regulated by the opposing pathways of lipogenesis and lipolysis.
Caption: Simplified signaling pathway of lipogenesis in an adipocyte.
Caption: Simplified signaling pathway of lipolysis in an adipocyte.
Experimental Workflow
Caption: Experimental workflow for measuring adipose tissue turnover using 13-MTD.
Experimental Protocols
Protocol 1: Administration of this compound Tracer
Objective: To introduce the 13-MTD tracer into the subject's system for incorporation into adipose tissue triglycerides.
Materials:
-
Tri-13-methyltetranoyl-glycerol (a triglyceride form of 13-MTD)
-
Vehicle for oral administration (e.g., mixed with a small amount of dietary fat or in a standardized meal)
Procedure:
-
Subject Preparation: Subjects should be in a controlled metabolic state (e.g., after an overnight fast).
-
Dosage Calculation: The dose of tri-13-methyltetranoyl-glycerol should be sufficient to be detectable in adipose tissue biopsies over the study period but not so high as to be pharmacologically active. A typical tracer dose is in the range of 10-50 mg/kg body weight, but this should be optimized based on the study design and analytical sensitivity.
-
Administration: The tracer is administered orally, often mixed with a small meal containing fat to promote absorption. The exact composition of the meal should be standardized across all subjects.
-
Incorporation Period: Allow a period of time for the tracer to be absorbed, transported, and incorporated into adipose tissue triglycerides. This period can range from several days to a week. The first "Time 0" biopsy is taken after this incorporation phase.
Protocol 2: Adipose Tissue Biopsy
Objective: To collect adipose tissue samples for the analysis of 13-MTD content.
Materials:
-
Sterile surgical kit for minor procedures
-
Local anesthetic (e.g., lidocaine)
-
Biopsy needle (e.g., Bergström needle)
-
Sterile collection tubes
-
Liquid nitrogen or dry ice for snap-freezing
Procedure:
-
Site Selection: Identify the subcutaneous adipose tissue depot to be sampled (e.g., periumbilical, gluteal, thigh).
-
Aseptic Preparation: Cleanse the skin over the biopsy site with an antiseptic solution.
-
Anesthesia: Infiltrate the skin and subcutaneous tissue with a local anesthetic.
-
Biopsy Collection: Make a small incision and insert the biopsy needle into the subcutaneous fat. Obtain a sample of 50-200 mg of adipose tissue.
-
Sample Handling: Immediately rinse the tissue sample with sterile saline to remove any blood.
-
Snap-Freezing: Snap-freeze the tissue sample in liquid nitrogen or on dry ice to halt metabolic activity.
-
Storage: Store the frozen tissue samples at -80°C until lipid extraction.
-
Serial Biopsies: Repeat the procedure at predetermined time points (e.g., weekly or monthly) to track the decay of the 13-MTD label.
Protocol 3: Lipid Extraction and Derivatization
Objective: To extract total lipids from the adipose tissue and convert the fatty acids to their corresponding fatty acid methyl esters (FAMEs) for GC-MS analysis.
Materials:
-
Frozen adipose tissue sample
-
Internal standard (e.g., heptadecanoic acid, C17:0)
-
Methanol
-
0.9% NaCl solution
-
Boron trifluoride-methanol (BF3-methanol) or methanolic HCl
-
Anhydrous sodium sulfate
-
Glass homogenization tubes
-
Centrifuge
-
Water bath or heating block
Procedure:
-
Homogenization: Weigh the frozen adipose tissue (10-50 mg) and homogenize it in a 2:1 (v/v) mixture of chloroform:methanol. Add a known amount of the internal standard.
-
Lipid Extraction (Folch Method): a. After homogenization, add 0.2 volumes of 0.9% NaCl solution to the mixture. b. Vortex thoroughly and centrifuge to separate the phases. c. The lower chloroform phase contains the lipids. Carefully collect this layer.
-
Solvent Evaporation: Evaporate the chloroform under a stream of nitrogen to obtain the total lipid extract.
-
Saponification and Methylation (to form FAMEs): a. Resuspend the lipid extract in a small volume of toluene. b. Add methanolic HCl or BF3-methanol. c. Heat the mixture at 80-100°C for 1-2 hours in a sealed tube. d. Cool the sample to room temperature.
-
FAME Extraction: a. Add water and hexane to the tube, vortex, and centrifuge. b. The upper hexane layer contains the FAMEs. c. Transfer the hexane layer to a new tube and dry it over anhydrous sodium sulfate.
-
Sample Preparation for GC-MS: Transfer the final hexane extract containing the FAMEs to a GC vial for analysis.
Protocol 4: GC-MS Analysis of 13-MTD
Objective: To separate and quantify this compound methyl ester by GC-MS.
Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer (MS).
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560, or similar; 30-60 m length, 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at 10°C/min.
-
Ramp 2: Increase to 220°C at 5°C/min, hold for 10-20 minutes.
-
(This program should be optimized for the specific column and instrument to ensure good separation of 13-MTD from other fatty acids).
-
-
Mass Spectrometer (if used):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and specificity, monitor characteristic ions of the 13-MTD methyl ester and the internal standard.
-
Data Analysis:
-
Identification: Identify the 13-MTD methyl ester peak based on its retention time compared to a standard and its mass spectrum.
-
Quantification: Calculate the peak area of the 13-MTD methyl ester and the internal standard. Determine the concentration of 13-MTD in the sample relative to the known concentration of the internal standard.
-
Turnover Calculation: Plot the concentration of 13-MTD in adipose tissue biopsies against time. Fit the data to an exponential decay curve to calculate the half-life and the turnover rate of the fatty acids in that specific adipose depot.
Conclusion
The use of this compound as a biomarker provides a robust and reliable method for quantifying adipose tissue turnover in both preclinical and clinical research settings.[2][4] The detailed protocols provided herein offer a framework for implementing this technique to gain deeper insights into the dynamics of fat storage and mobilization. This approach is particularly valuable for evaluating the efficacy of therapeutic interventions aimed at modulating adipose tissue metabolism in the context of obesity, diabetes, and other metabolic disorders.
References
- 1. Adipose Tissue Dynamics: Cellular and Lipid Turnover in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of this compound as an indicator of adipose tissue turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. agilent.com [agilent.com]
- 5. Positional and compositional analysis of saturated, monounsaturated, and polyunsaturated fatty acids in human adipose tissue triglyceride by 13 C nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of 13-methyl-myristic acid as an indicator of adipose tissue turnover rates at various sites in rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Caspase-3 Activation by 13-Methyltetradecanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
13-Methyltetradecanoic acid (13-MTD) is a saturated branched-chain fatty acid that has been shown to induce apoptosis in various human cancer cells[1][2][3][4]. One of the key mechanisms underlying this pro-apoptotic activity is the activation of effector caspases, particularly caspase-3. Caspase-3 is a critical executioner of apoptosis, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of programmed cell death[5][6][7]. Its activation involves the proteolytic cleavage of an inactive zymogen (pro-caspase-3, ~35 kDa) into its active p17 and p12 subunits[6][7]. This application note provides a detailed protocol for assessing the activation of caspase-3 in cancer cell lines upon treatment with 13-MTD using Western blot analysis. The methodology is based on findings that demonstrate 13-MTD induces apoptosis by down-regulating the phosphorylation of AKT, which subsequently leads to caspase-3 activation[2][8][9].
Signaling Pathway and Experimental Rationale
This compound induces apoptosis in cancer cells, such as T-cell non-Hodgkin's lymphoma (T-NHL) cells, by modulating specific signaling pathways. The proposed mechanism involves the inhibition of the PI3K/AKT pathway. AKT is a serine-threonine kinase that promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins[1][8]. Treatment with 13-MTD leads to a decrease in the phosphorylation of AKT (p-AKT), thereby inhibiting its survival signaling. This down-regulation of p-AKT is followed by the activation of caspase-3, a key executioner of apoptosis[8][9]. The activation of caspase-3 can be reliably detected by Western blot, which identifies the cleavage of pro-caspase-3 into its smaller, active fragments. Furthermore, the cleavage of caspase-3 substrates, such as Poly (ADP-ribose) polymerase (PARP), can also serve as a downstream indicator of caspase-3 activation[2][8].
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound exhibits anti-tumor activity on T-cell lymphomas in vitro and in vivo by down-regulating p-AKT and activating caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptotic cell death and in vivo growth inhibition of human cancer cells by a saturated branched-chain fatty acid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Caspase-3 Regulatory Mechanisms - Proteopedia, life in 3D [proteopedia.org]
- 8. This compound Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: 13-Methyltetradecanoic Acid Solubility in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 13-methyltetradecanoic acid in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water and aqueous buffers?
A1: this compound, like other long-chain fatty acids, is an amphiphilic molecule, meaning it has both a hydrophilic (water-loving) and a hydrophobic (water-fearing) part. The hydrophilic portion is the carboxylic acid head group (-COOH), while the long 14-carbon chain with a methyl branch constitutes the hydrophobic tail. In aqueous solutions, the hydrophobic tails of fatty acid molecules tend to aggregate to minimize contact with water, leading to very low solubility. The longer the carbon chain, the greater the hydrophobic character, and thus, the lower the solubility in water.
Q2: I dissolved this compound in an organic solvent and then diluted it in my aqueous medium, but it precipitated. What happened?
A2: This phenomenon, often called "crashing out," is common when a concentrated stock of a hydrophobic compound in an organic solvent (like ethanol (B145695) or DMSO) is rapidly diluted into an aqueous medium. The organic solvent disperses, and the fatty acid molecules are suddenly exposed to an environment where they are not soluble, causing them to aggregate and precipitate. To avoid this, a slow, dropwise addition of the stock solution into the pre-warmed and vortexing aqueous medium is recommended.
Q3: Can I use sonication to dissolve this compound in my buffer?
A3: Sonication can help to disperse the fatty acid in an aqueous medium by breaking down larger aggregates into smaller ones, creating an emulsion. However, this may not result in a true solution, and the fatty acid may re-aggregate and precipitate over time once sonication is stopped. For cell culture experiments, sterile filtration after sonication is often necessary.
Q4: Are there any biocompatible methods to improve the solubility of this compound for cell culture experiments?
A4: Yes, the most common and effective method is to complex the fatty acid with a carrier protein, such as fatty acid-free Bovine Serum Albumin (BSA). BSA binds to the fatty acid, sequestering the hydrophobic tail and presenting a more hydrophilic complex to the aqueous environment, thereby increasing its solubility and bioavailability to cells.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudiness or precipitate forms immediately upon adding the fatty acid stock solution to the aqueous medium. | The final concentration of the fatty acid exceeds its solubility limit in the aqueous medium. | - Decrease the final working concentration of this compound.- Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid dilution of the organic stock solution. | - Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[1]- Add the fatty acid stock solution dropwise while gently vortexing the media. | |
| The temperature of the aqueous medium is too low. | - Always use pre-warmed (37°C) cell culture media for dilutions.[1] | |
| A film or oily droplets are visible on the surface of the medium. | The fatty acid is not properly emulsified or has come out of solution. | - Increase the concentration of the carrier protein (e.g., BSA) or surfactant (e.g., Tween).- Briefly sonicate the final solution to improve dispersion. |
| Inconsistent experimental results between batches. | The fatty acid may be degrading or forming aggregates upon storage. | - Prepare fresh working solutions for each experiment.- If storing stock solutions, aliquot and store at -20°C or -80°C, and avoid repeated freeze-thaw cycles. |
| The fatty acid is binding to plasticware. | - Use low-adhesion microplates and tubes.- Consider preparing solutions in glass vessels where appropriate. |
Quantitative Data Summary
| Compound | Solvent | Solubility | Reference |
| Pentadecanoic Acid | Water | 12 mg/L (at 20°C) | [2] |
| Pentadecanoic Acid | Ethanol | Soluble | [2] |
| Pentadecanoic Acid | Ether | Soluble | [2] |
| Pentadecanoic Acid | DMSO | ~10 mg/mL | [3] |
| Pentadecanoic Acid | DMF | ~25 mg/mL | [3] |
| Long-Chain Saturated Fatty Acids (C10 and above) | Water | Nearly insoluble | [4] |
Experimental Protocols
Protocol 1: Solubilization of this compound using Bovine Serum Albumin (BSA)
This protocol is suitable for preparing a fatty acid solution for cell culture experiments.
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol (100%)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile water
-
Sterile 0.22 µm filter
Procedure:
-
Prepare a BSA Solution:
-
Dissolve fatty acid-free BSA in sterile PBS or serum-free culture medium to a concentration of 10% (w/v).
-
Gently rotate or stir at 37°C until the BSA is completely dissolved. Do not shake vigorously as this can cause foaming and protein denaturation.
-
Sterile filter the BSA solution using a 0.22 µm filter.
-
-
Prepare a Fatty Acid Stock Solution:
-
Dissolve this compound in 100% ethanol to create a concentrated stock solution (e.g., 100 mM).
-
Warm the solution to 60-70°C to aid dissolution.
-
-
Complex the Fatty Acid with BSA:
-
Warm the 10% BSA solution to 37°C.
-
While gently vortexing the BSA solution, slowly add the this compound stock solution dropwise to achieve the desired final concentration and molar ratio of fatty acid to BSA (a common ratio is 3:1 to 6:1).
-
Incubate the mixture at 37°C for at least 30 minutes with gentle agitation to allow for complex formation.
-
-
Final Preparation:
-
The fatty acid-BSA complex solution can now be diluted to the final working concentration in your cell culture medium.
-
Protocol 2: Preparation of an Ethanolic Stock Solution
This protocol is for preparing a concentrated stock solution that can be diluted into aqueous media, though precipitation can be an issue if not done carefully.
Materials:
-
This compound
-
Ethanol (100%, sterile)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% ethanol to achieve the desired stock concentration (e.g., 100 mM).
-
Warm the tube to 37-50°C and vortex until the fatty acid is completely dissolved.
-
Store the stock solution at -20°C.
-
When preparing the working solution, pre-warm both the stock solution and the aqueous medium to 37°C. Add the stock solution dropwise to the vortexing medium.
Visualizations
Troubleshooting Logic for Fatty Acid Precipitation
References
Technical Support Center: 13-Methyltetradecanoic Acid in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when dissolving and using 13-Methyltetradecanoic acid (13-MTD) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in organic solvents such as ethanol (B145695), DMSO, and chloroform.[1][2] For cell culture applications, ethanol and DMSO are the most commonly used solvents to prepare a stock solution.[3][4] The choice of solvent may depend on the specific cell line and experimental design, as high concentrations of these solvents can be toxic to cells.[3][4]
Q2: What is the purpose of conjugating this compound to Bovine Serum Albumin (BSA)?
A2: Fatty acids like 13-MTD have poor solubility in aqueous cell culture media and can be toxic to cells at higher concentrations.[5][6] Conjugating them to fatty acid-free BSA creates a more physiologically relevant carrier, improves solubility in culture media, and reduces potential cytotoxicity.[3][5][6] BSA-conjugated fatty acids are more readily taken up by cells.[7]
Q3: What is a suitable vehicle control for experiments with this compound?
A3: It is crucial to include a vehicle control in your experiments to account for any effects of the solvent or carrier. The vehicle control should contain the same concentration of the solvent (e.g., ethanol or DMSO) and/or BSA as the 13-MTD-treated samples.[8][9] This allows you to distinguish the effects of 13-MTD from any non-specific effects of the delivery vehicle.
Q4: How should I store the this compound stock solution?
A4: this compound powder should be stored at -20°C under desiccating conditions.[1] Stock solutions prepared in solvents like ethanol or DMSO should be stored as aliquots in tightly sealed vials at -20°C to minimize freeze-thaw cycles.[1] It is recommended to prepare fresh solutions for each experiment whenever possible.[1]
Q5: What are the known biological effects of this compound on cells?
A5: this compound has been shown to have anti-tumor activity in various cancer cell lines.[10][11][12] It can induce apoptosis (programmed cell death) by down-regulating the phosphorylation of AKT and activating caspase-3.[10][11] It has also been reported to influence the MAPK signaling pathway.[1][12]
Troubleshooting Guides
Issue 1: Precipitation or cloudiness observed after adding this compound to cell culture medium.
-
Question: I dissolved 13-MTD in ethanol/DMSO, but when I added it to my cell culture medium, the medium became cloudy/a precipitate formed. What should I do?
-
Answer: This is a common issue due to the low solubility of fatty acids in aqueous solutions.[7] Here are several troubleshooting steps:
| Potential Cause | Recommended Solution |
| High final concentration | The concentration of 13-MTD in the medium may exceed its solubility limit. Try lowering the final working concentration. |
| Rapid dilution | Adding a concentrated stock solution directly to the medium can cause the fatty acid to "crash out." Perform a serial dilution of the stock solution in pre-warmed (37°C) medium while gently vortexing.[13] |
| Low temperature of media | Using cold media can decrease solubility. Always use pre-warmed (37°C) cell culture media.[13] |
| Absence of a carrier protein | For higher concentrations or sensitive cell lines, conjugating 13-MTD to fatty acid-free BSA is highly recommended to improve solubility and bioavailability.[5][6] |
| Solvent concentration | The final concentration of the organic solvent (ethanol or DMSO) in the medium might be too high, affecting both solubility and cell health. Keep the final solvent concentration below 0.5%, and ideally below 0.1%.[4][14] |
Issue 2: Cell toxicity or death observed in the control group.
-
Question: My vehicle control group (treated with solvent/BSA only) is showing signs of cytotoxicity. What could be the cause?
-
Answer: The vehicle itself can sometimes cause adverse effects on cells.
| Potential Cause | Recommended Solution |
| High solvent concentration | High concentrations of DMSO or ethanol can be toxic to cells.[3][4] Determine the maximum tolerable solvent concentration for your specific cell line by performing a dose-response experiment with the solvent alone. Aim for a final concentration of ≤ 0.1% where possible.[14] |
| Impurities in BSA | Ensure you are using high-quality, fatty acid-free BSA. Some preparations of BSA may contain endotoxins or other contaminants that can be toxic to cells. |
| BSA concentration | While BSA is generally well-tolerated, very high concentrations could potentially affect cell growth. Ensure you are using a concentration that is appropriate for your experiment, typically in the range of 0.5-2% (w/v) for preparing fatty acid complexes. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in ethanol.
Materials:
-
This compound (powder)
-
200 proof (100%) sterile ethanol
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh 24.24 mg of this compound powder (Molecular Weight: 242.40 g/mol ) and transfer it to a sterile vial.
-
Dissolving: Add 1 mL of 100% sterile ethanol to the vial.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming at 37°C may aid dissolution.
-
Storage: Store the 100 mM stock solution in aliquots at -20°C.
Protocol 2: Preparation of BSA-Conjugated this compound Working Solution
This protocol describes the preparation of a 1 mM working solution of 13-MTD conjugated to BSA at a 5:1 molar ratio for use in cell culture.
Materials:
-
100 mM this compound stock solution in ethanol (from Protocol 1)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile Phosphate-Buffered Saline (PBS) or serum-free cell culture medium
-
Sterile 15 mL conical tubes
-
Water bath at 37°C
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare 10% BSA Solution: Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS or serum-free medium. Gently mix until fully dissolved and sterile filter.
-
Prepare 13-MTD-BSA Complex: a. In a sterile 15 mL conical tube, add 1.34 mL of the 10% BSA solution. b. Add 8.65 mL of serum-free cell culture medium to the tube. c. Place the tube in a 37°C water bath for 15 minutes. d. Slowly add 10 µL of the 100 mM 13-MTD stock solution (in ethanol) to the warm BSA solution while gently swirling. This will result in a final 13-MTD concentration of 100 µM in a 0.2% BSA solution. e. Incubate the mixture at 37°C for at least 30 minutes with gentle agitation to allow for conjugation.
-
Final Dilution: This 100 µM BSA-conjugated 13-MTD solution can be further diluted in your complete cell culture medium to achieve the desired final working concentration for treating your cells.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Ethanol | Soluble | [1][2] |
| Chloroform | Soluble | [2] |
| Ether | Soluble | [2] |
| DMSO | Soluble (used for stock preparation) | [3][4] |
| Water | Poorly soluble | [5][6] |
Table 2: Recommended Final Concentrations in Cell Culture
| Component | Recommended Final Concentration | Notes | Reference |
| This compound | 10 - 100 µM (typical starting range) | Effective concentrations are cell-type dependent. A dose-response experiment is recommended. | [10] |
| Ethanol / DMSO (as vehicle) | ≤ 0.5% (v/v), ideally ≤ 0.1% (v/v) | Higher concentrations can be cytotoxic. Always include a vehicle control. | [4][14] |
| BSA (as carrier) | 0.1% - 2% (w/v) | Use fatty acid-free BSA. | [3] |
Visualizations
Caption: Experimental workflow for preparing and using 13-MTD in cell culture.
Caption: Simplified signaling pathway of 13-MTD-induced apoptosis.
References
- 1. yang851.com [yang851.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell culture models of fatty acid overload: Problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound exhibits anti-tumor activity on T-cell lymphomas in vitro and in vivo by down-regulating p-AKT and activating caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. lifetein.com [lifetein.com]
Technical Support Center: Solubilizing 13-Methyltetradecanoic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective solubilization of 13-Methyltetradecanoic acid (13-MTD) using dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).
Frequently Asked Questions (FAQs)
Q1: Is this compound soluble in DMSO and ethanol?
Q2: Which solvent, DMSO or ethanol, is better for my experiment?
A2: The choice of solvent depends on the specific requirements of your experiment.
-
DMSO is a powerful solvent capable of dissolving many poorly soluble compounds[5]. It is often used for preparing highly concentrated stock solutions. However, it can be toxic to cells at higher concentrations, so the final concentration in your assay should typically be kept low (e.g., <0.5%)[5][6].
-
Ethanol is also an effective solvent for fatty acids and is often used in protocols for preparing fatty acid solutions for cell culture and biochemical assays[6][7]. It is generally considered less toxic to cells than DMSO, but it is crucial to include appropriate solvent controls in your experiments[8].
Q3: My this compound is precipitating when I add it to my aqueous buffer or cell culture medium. What can I do?
A3: Precipitation of fatty acids in aqueous solutions is a common issue due to their low water solubility[9]. Here are several troubleshooting strategies:
-
Complex with Bovine Serum Albumin (BSA): Fatty acids can be complexed with fatty acid-free BSA to increase their stability and solubility in aqueous solutions. This mimics the physiological transport of fatty acids in the bloodstream[6][9][10].
-
Rapid Dilution: When diluting your stock solution, vortex the aqueous buffer or medium while quickly adding the fatty acid solution. This rapid mixing helps prevent the formation of localized high concentrations that can lead to precipitation[11].
-
Pre-warming the Aqueous Solution: Gently warming your buffer or medium to the experimental temperature before adding the fatty acid stock can sometimes improve solubility[11].
-
Use of a Co-solvent System: For in vivo studies, a co-solvent system (e.g., PEG300, Tween-80, and saline) can be used to maintain solubility[12].
Q4: How should I prepare and store my stock solutions of this compound?
A4: It is recommended to prepare fresh solutions for each experiment. If you need to prepare stock solutions in advance, store them in tightly sealed vials at -20°C[13]. Before use, allow the vial to equilibrate to room temperature for at least an hour to ensure the solute is fully dissolved[13].
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for the methyl ester of this compound, which can be used as an estimate for the free acid.
| Compound | Solvent | Solubility |
| This compound methyl ester | DMSO | 20 mg/mL[4] |
| This compound methyl ester | Ethanol | 30 mg/mL[4] |
| This compound methyl ester | DMF | 30 mg/mL[4] |
Experimental Protocols
Protocol 1: Solubilization in DMSO for Cell Culture Assays
This protocol is adapted from general procedures for preparing fatty acid solutions for cell culture experiments[5][6].
-
Preparation of Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
-
Vortex thoroughly until the fatty acid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
-
Dilution into Cell Culture Medium:
-
Pre-warm the cell culture medium to 37°C.
-
While vortexing the medium, quickly add the DMSO stock solution to achieve the desired final concentration.
-
Ensure the final DMSO concentration in the medium is non-toxic to the cells (typically below 0.5%).
-
Protocol 2: Solubilization in Ethanol and Complexation with BSA
This protocol is based on established methods for preparing fatty acid-BSA complexes for cell culture[6][7].
-
Preparation of Stock Solution:
-
Dissolve this compound in 100% ethanol to create a concentrated stock solution (e.g., 100 mM).
-
Warm the solution to 37°C to ensure complete dissolution.
-
-
Preparation of BSA Solution:
-
Prepare a solution of fatty acid-free BSA in sterile PBS or serum-free medium (e.g., 10% w/v).
-
Warm the BSA solution to 37°C and stir gently to dissolve.
-
-
Complexation:
-
While stirring the warm BSA solution, slowly add the ethanolic stock solution of this compound. The molar ratio of fatty acid to BSA is typically between 3:1 and 6:1.
-
Continue to stir the mixture at 37°C for at least 1 hour to allow for complex formation.
-
Sterile-filter the final solution before adding it to your cell culture.
-
Signaling Pathways and Workflows
This compound has been shown to induce apoptosis in cancer cells by modulating key signaling pathways, including the downregulation of the Akt pathway and the activation of the MAPK pathway[12][13][14][15].
Caption: Workflow for preparing 13-MTD solutions.
Caption: 13-MTD's impact on Akt and MAPK pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. 2485-71-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. yang851.com [yang851.com]
- 14. This compound Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound exhibits anti-tumor activity on T-cell lymphomas in vitro and in vivo by down-regulating p-AKT and activating caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 13-Methyltetradecanoic acid stock solutions at -20°C
This technical support center provides guidance on the stability of 13-Methyltetradecanoic acid stock solutions stored at -20°C. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound stock solutions at -20°C?
As a saturated fatty acid, this compound is chemically very stable. Saturated fatty acids lack double bonds in their hydrocarbon chains, making them resistant to oxidation, which is the primary degradation pathway for unsaturated fatty acids. When stored correctly, stock solutions of this compound in appropriate organic solvents are expected to be stable for extended periods at -20°C with minimal degradation.
Q2: What is the recommended solvent for preparing stock solutions of this compound for long-term storage at -20°C?
High-purity, anhydrous ethanol (B145695) or isopropanol (B130326) are recommended solvents for preparing stock solutions of this compound. These solvents ensure good solubility and are compatible with long-term storage at -20°C. It is crucial to use anhydrous solvents to prevent potential hydrolysis over time.
Q3: How should the stock solutions be prepared and stored to ensure maximum stability?
To maximize the stability of your this compound stock solution, follow these best practices:
-
Use High-Purity Materials: Start with high-purity this compound and anhydrous, analytical-grade solvents.
-
Inert Atmosphere: After dissolving the fatty acid, it is good practice to overlay the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen and further minimizes the risk of oxidation.
-
Proper Vials: Store the solution in glass vials with Teflon-lined caps.[1] Avoid plastic containers as organic solvents can leach plasticizers and other contaminants.[1]
-
Aliquotting: To avoid repeated freeze-thaw cycles and potential contamination, it is recommended to aliquot the stock solution into smaller, single-use volumes.
-
Temperature: Maintain a constant storage temperature of -20°C ± 4°C.[1]
Q4: What are the potential degradation pathways for this compound during storage?
For a saturated fatty acid like this compound, the potential for degradation under proper storage conditions is very low. Theoretical degradation pathways, although unlikely to be significant, could include:
-
Esterification: If the solvent contains residual water and a catalyst is present, slow esterification could occur. Using anhydrous solvents minimizes this risk.
-
Oxidation: While much less susceptible than unsaturated fatty acids, extremely slow oxidation at the terminal methyl groups or the branched methyl group could theoretically occur over very long periods, especially in the presence of oxygen and light. Storing under an inert atmosphere and in the dark mitigates this.
Q5: How can I check the stability of my this compound stock solution?
The stability and purity of your stock solution can be assessed using standard analytical techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods. For GC analysis, the fatty acid is typically converted to its more volatile methyl ester (FAME) before injection. A stable solution will show a single, sharp peak corresponding to this compound (or its FAME derivative), with no significant appearance of new peaks over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in the stock solution after thawing. | The concentration of the fatty acid may be too high for the solvent at lower temperatures. | Gently warm the solution in a water bath and vortex until the precipitate redissolves. Consider preparing a more dilute stock solution for future use. |
| Unexpected peaks appear in the chromatogram during analysis. | The stock solution may be contaminated, or some degradation may have occurred. | Review the preparation and storage procedures. Ensure that high-purity solvents and clean glassware were used. If contamination is suspected, prepare a fresh stock solution. If degradation is a concern, compare the chromatogram to that of a freshly prepared standard. |
| Inconsistent experimental results using the stock solution. | This could be due to concentration changes from solvent evaporation or improper mixing after thawing. | Ensure vials are tightly sealed. Before each use, allow the stock solution to come to room temperature and vortex thoroughly to ensure homogeneity. |
Stability Data Summary
| Fatty Acid Type | Storage Conditions | Observed Stability | Reference |
| Saturated Fatty Acids (general) | Powder, ≤ -16°C | Stable as a dry powder. | [2] |
| Fatty Acid Standards (in isopropanol) | -20°C | Used for long-term storage in a research setting. | [3] |
| Fatty Acid Methyl Esters (in toluene) | -10°C | Shelf life of three months. | [4] |
| Deuterated Lipid Standards (in organic solvent) | -20°C ± 4°C | Recommended for long-term stability. | [2] |
Based on this data, a properly prepared stock solution of this compound in ethanol or isopropanol stored at -20°C under an inert atmosphere is expected to be stable for at least one to two years with minimal degradation. For critical applications, periodic re-analysis is recommended.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in Ethanol
Materials:
-
This compound (solid)
-
Anhydrous ethanol (≥99.5%)
-
Glass vial with Teflon-lined cap
-
Analytical balance
-
Volumetric flask
-
Pipettes
-
Inert gas (argon or nitrogen)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound (Molecular Weight: 242.42 g/mol ). For 10 mL of a 10 mM solution, you will need 24.24 mg.
-
Dissolving: Transfer the weighed fatty acid to a 10 mL volumetric flask. Add a small amount of anhydrous ethanol and swirl to dissolve. Once dissolved, bring the volume up to the 10 mL mark with anhydrous ethanol.
-
Transfer: Transfer the solution to a clean glass vial with a Teflon-lined cap.
-
Inert Gas Purge: Gently flush the headspace of the vial with argon or nitrogen for 10-15 seconds.
-
Sealing and Storage: Immediately and tightly seal the vial. Label it clearly with the name of the compound, concentration, solvent, and date of preparation. Store at -20°C.
Protocol for Stability Assessment by Gas Chromatography (GC)
1. Derivatization to Fatty Acid Methyl Ester (FAME):
-
Take a known aliquot of the stock solution and evaporate the solvent under a stream of nitrogen.
-
Add 2 mL of 2% methanolic sulfuric acid.
-
Cap the tube and heat at 60°C for 1 hour.
-
After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water.
-
Vortex and centrifuge. The upper hexane layer contains the FAME.
2. GC Analysis:
-
Instrument: Gas chromatograph with a flame ionization detector (FID).
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).
-
Injector Temperature: 250°C.
-
Detector Temperature: 260°C.
-
Oven Program: Start at 150°C, hold for 1 minute, then ramp to 220°C at 4°C/minute, and hold for 10 minutes.
-
Injection: Inject 1 µL of the hexane layer.
3. Data Analysis:
-
Analyze the chromatogram for the presence of the 13-methyltetradecanoate (B1259418) methyl ester peak.
-
Compare the peak area and retention time with a freshly prepared standard to quantify any potential degradation. The appearance of new peaks may indicate degradation products.
Visualizations
Caption: Workflow for preparing and assessing the stability of a this compound stock solution.
Caption: Factors contributing to the high stability of this compound stock solutions.
References
Troubleshooting peak tailing in 13-Methyltetradecanoic acid GC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing issues during the Gas Chromatography (GC) analysis of 13-Methyltetradecanoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is peak tailing a common problem when analyzing this compound by GC?
Peak tailing for this compound, a C15 branched-chain fatty acid, is often observed in its free acid form due to its high polarity. The carboxylic acid group can form hydrogen bonds with active sites, such as free silanol (B1196071) groups, within the GC system (liner, column stationary phase). This secondary interaction causes some molecules to be retained longer than others, resulting in an asymmetrical peak with a "tail". To mitigate this, derivatization to a less polar form, typically a Fatty Acid Methyl Ester (FAME), is a crucial step before analysis.
Q2: My this compound peak is tailing even after derivatization to its methyl ester. What are the likely causes?
Even after derivatization to methyl 13-methyltetradecanoate, peak tailing can occur. The causes can be broadly categorized into two types: issues with the GC system's flow path and active sites within the system.
-
Flow Path Disruptions: If most or all peaks in your chromatogram are tailing, the issue is likely related to a disruption in the carrier gas flow path. This can be caused by:
-
Improper Column Installation: An incorrectly cut column end (not a clean, 90-degree cut) or incorrect installation depth in the inlet or detector can create dead volumes and turbulence.
-
Leaks: Leaks at the inlet, septum, or column fittings can disrupt the carrier gas flow.
-
Contamination: Debris from the septum or ferrules in the inlet liner can obstruct the sample path.
-
-
Active Sites: If only the this compound methyl ester peak or other polar analytes are tailing, it suggests interaction with active sites in the system. Potential sources include:
-
Contaminated Inlet Liner: The glass liner in the inlet can accumulate non-volatile residues from previous injections, creating active sites.
-
Column Contamination: The front end of the GC column can become contaminated over time, exposing active sites.
-
Column Degradation: Operating the column above its maximum temperature limit or exposure to oxygen can degrade the stationary phase, leading to active sites.
-
Q3: How can I systematically troubleshoot peak tailing for my this compound analysis?
A systematic approach is key to identifying and resolving the cause of peak tailing. The following workflow can guide your troubleshooting efforts.
Data Presentation
The following table summarizes the qualitative impact of key GC parameters on peak tailing for this compound methyl ester and provides recommended starting points for method optimization.
| Parameter | Effect on Peak Tailing | Recommended Starting Conditions | Optimization Strategy |
| Inlet Temperature | Too low can cause incomplete volatilization and tailing. Too high can cause analyte degradation and column bleed, which may also lead to tailing. | 250 °C | If tailing is observed for high-boiling compounds, consider increasing the temperature in 10-20 °C increments. If degradation is suspected, lower the temperature. |
| Carrier Gas Flow Rate | A flow rate that is too low can lead to increased peak broadening and potential tailing due to increased residence time in the column. | Helium: 1-2 mL/minHydrogen: 2-4 mL/min | Optimize for the best balance of resolution and analysis time. A slightly higher than optimal flow rate can sometimes improve peak shape for problematic compounds. |
| Oven Temperature Program | A slow ramp rate can sometimes improve separation but may also lead to broader peaks. A starting temperature that is too high can cause poor focusing of the sample at the head of the column. | Start at a temperature below the boiling point of the solvent. A typical program might be: 100 °C (hold 2 min), ramp at 10 °C/min to 240 °C (hold 5 min). | Adjust the initial temperature and ramp rate to ensure good focusing and separation from other components. |
| Sample Concentration | Overloading the column with too much sample is a common cause of peak fronting, but can also contribute to tailing in some cases. | Inject 1 µL of a 10-100 µg/mL solution. | If overload is suspected, dilute the sample and re-inject. The peak shape should improve with a lower concentration. |
| Column Choice | A more polar column (e.g., wax or cyanopropyl phases) is generally preferred for FAME analysis to achieve good separation. An old or degraded column will have more active sites. | DB-Wax, Rt-2560, or similar polar capillary column. | Ensure the column is properly conditioned and not exceeding its recommended temperature limit. |
Experimental Protocols
Protocol 1: Derivatization of this compound to its Methyl Ester (FAME) using BF₃-Methanol
This protocol describes the acid-catalyzed esterification of this compound to form methyl 13-methyltetradecanoate.
Materials:
-
This compound sample
-
14% Boron trifluoride (BF₃) in methanol (B129727)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Screw-cap test tubes with PTFE-lined caps
-
Vortex mixer
-
Heating block or water bath
-
GC vials
Procedure:
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the this compound sample into a screw-cap test tube.
-
Reagent Addition: Add 1-2 mL of 14% BF₃ in methanol to the test tube.
-
Reaction: Tightly cap the tube and heat at 60 °C for 10-15 minutes in a heating block or water bath.
-
Cooling: Cool the tube to room temperature.
-
Extraction: Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.
-
Phase Separation: Vortex the tube vigorously for 1 minute to ensure thorough mixing and extraction of the FAME into the hexane layer. Allow the layers to separate.
-
Collection: Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
Analysis: The sample is now ready for GC analysis.
Protocol 2: Gas Chromatography (GC) Analysis of Methyl 13-methyltetradecanoate
This protocol provides a general starting point for the GC analysis of the derivatized this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: DB-Wax capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Inlet: Split/splitless injector at 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1 (can be adjusted based on sample concentration).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Detector Temperature (FID): 260 °C.
Mandatory Visualizations
Technical Support Center: Optimizing GC-MS Analysis of 13-Methyltetradecanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography-mass spectrometry (GC-MS) analysis of 13-methyltetradecanoic acid.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: Direct analysis of free fatty acids like this compound by GC-MS is challenging due to their low volatility and the tendency of their polar carboxyl groups to interact with the stationary phase of the GC column. This interaction can lead to poor peak shape, including tailing, and inaccurate quantification. Derivatization, most commonly through esterification to form fatty acid methyl esters (FAMEs), is a critical step that converts the fatty acid into a more volatile and less polar derivative. This process neutralizes the polar carboxyl group, allowing for better chromatographic separation based on boiling point and molecular geometry.
Q2: What is the most common derivatization method for this compound?
A2: The most common and preferred method for derivatizing fatty acids for GC-MS analysis is esterification to form fatty acid methyl esters (FAMEs). A widely used reagent for this is boron trifluoride (BF₃) in methanol. This method is effective for both free fatty acids and those esterified in complex lipids (after a hydrolysis step). The reaction is typically carried out under mild conditions (e.g., heating at 60-100°C for a short period).
Q3: What type of GC column is best suited for the analysis of this compound methyl ester?
A3: For the analysis of FAMEs, including branched-chain fatty acids like methyl 13-methyltetradecanoate, polar stationary phases are generally recommended. Columns with polyethylene (B3416737) glycol (e.g., "WAX" type columns) or high-content cyanopropyl siloxane phases (e.g., HP-88, DB-23) provide good selectivity for separating FAMEs, including positional isomers. For GC-MS applications, columns with low bleed characteristics are crucial to minimize background noise and ensure high sensitivity.
Q4: How does the oven temperature program affect the retention time of this compound methyl ester?
A4: The oven temperature program is a critical parameter for optimizing the separation of FAMEs. A slower temperature ramp rate will generally result in longer retention times but better resolution between closely eluting peaks. Conversely, a faster ramp rate will shorten the analysis time but may compromise resolution. The initial oven temperature should be low enough to allow for proper focusing of the analytes at the head of the column. For complex mixtures of fatty acids, a temperature gradient is essential for achieving good separation within a reasonable timeframe.
Q5: What are the expected mass spectral fragments for methyl 13-methyltetradecanoate?
A5: While detailed mass spectral data would require experimental analysis, for FAMEs analyzed by electron ionization (EI) GC-MS, characteristic fragment ions are typically observed. These include the molecular ion (M+), which may be weak or absent for some FAMEs, and fragments resulting from the loss of specific groups. For methyl esters, a prominent peak at m/z 74, corresponding to the McLafferty rearrangement of the methyl ester group, is often a key identifier. Other fragments will arise from cleavages along the fatty acid carbon chain.
Troubleshooting Guides
Issue 1: No Peak or Very Small Peak for this compound
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inefficient Derivatization | Verify the derivatization protocol. | Ensure the derivatization reagent (e.g., BF₃-methanol) is fresh and has been stored correctly. Optimize reaction time and temperature. Ensure the sample is dry before adding the reagent, as water can inhibit the reaction. |
| Sample Degradation | Check the injector temperature. | An excessively high injector temperature can cause thermally labile compounds to degrade. Try lowering the injector temperature. |
| System Leak | Perform a leak check. | Check for leaks at the injector septum, column fittings, and gas lines. Leaks can prevent the sample from reaching the detector. |
| Clogged Syringe | Inspect and clean the syringe. | The syringe may be clogged with sample residue or septum particles. Clean or replace the syringe. |
| Incorrect MS Parameters | Review the mass spectrometer settings. | Ensure the MS is set to scan a mass range that includes the expected ions for methyl 13-methyltetradecanoate. Check that the detector is turned on and functioning correctly. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step | Recommended Action |
| Peak Tailing | Assess column activity and derivatization. | Tailing is often caused by active sites in the GC system. This can be due to incomplete derivatization, leaving polar carboxyl groups exposed. Re-run the derivatization. If the problem persists, consider trimming the front end of the column (10-20 cm) or replacing the inlet liner with a fresh, deactivated one. |
| Peak Fronting | Evaluate sample concentration and injection volume. | Peak fronting is typically a sign of column overload. Reduce the injection volume or dilute the sample. |
| Split Peaks | Check the injection technique and column installation. | Split peaks can result from improper column installation (e.g., incorrect insertion depth into the injector) or issues with sample focusing. Reinstall the column according to the manufacturer's instructions. Ensure the initial oven temperature is appropriate for the solvent used. |
Issue 3: Unstable or Shifting Retention Times
| Possible Cause | Troubleshooting Step | Recommended Action |
| Fluctuations in Carrier Gas Flow | Check the gas supply and flow controller. | Ensure a stable carrier gas supply with constant pressure. Verify that the electronic pressure control (EPC) is functioning correctly. |
| Changes in the GC Column | Account for column maintenance. | Trimming the column will shorten the retention time. After maintenance, it may be necessary to adjust the GC method or use retention time alignment software if available. |
| Oven Temperature Instability | Verify oven temperature accuracy. | Ensure the GC oven is accurately calibrated and maintaining the set temperature program consistently. |
| Sample Matrix Effects | Evaluate sample preparation. | Complex sample matrices can affect analyte retention. Ensure consistent and effective sample cleanup procedures are in place. |
Experimental Protocols
Protocol 1: Derivatization of this compound to its Methyl Ester (FAME)
This protocol describes a common method using Boron Trifluoride (BF₃)-Methanol.
Materials:
-
Sample containing this compound
-
BF₃-Methanol solution (14% w/v)
-
Hexane (B92381) (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Screw-cap glass tubes with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Place the dried sample (e.g., lipid extract) into a screw-capped glass tube.
-
Reagent Addition: Add 1-2 mL of 14% BF₃-Methanol solution to the sample.
-
Reaction: Cap the tube tightly and heat at 100°C for 10-15 minutes in a heating block or water bath.
-
Cooling: Allow the tube to cool to room temperature.
-
Extraction: Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.
-
Mixing and Phase Separation: Vortex the tube vigorously for 1 minute, then centrifuge at a low speed (e.g., 1500 x g) for 5 minutes to separate the layers.
-
Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial.
-
Drying: Add a small amount of anhydrous Na₂SO₄ to the hexane extract to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis.
Protocol 2: GC-MS Analysis of Methyl 13-Methyltetradecanoate
The following are typical starting parameters for the GC-MS analysis of FAMEs. These may need to be optimized for your specific instrument and application.
| Parameter | Typical Setting |
| GC System | Agilent 7890A or similar |
| Mass Spectrometer | Agilent 5975C or similar |
| Column | HP-88 (100 m x 0.25 mm, 0.20 µm) or equivalent polar column |
| Carrier Gas | Helium, constant flow mode at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Oven Program | Initial temp: 100°C, hold for 4 minRamp 1: 3°C/min to 240°CHold at 240°C for 15 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
Data Presentation
Table 1: Effect of GC Oven Ramp Rate on Retention Time and Resolution
| Oven Ramp Rate (°C/min) | Approximate Retention Time of Methyl 13-Methyltetradecanoate (min) | Resolution from Adjacent Peaks | Total Run Time (min) |
| 3 | ~25-30 | High | ~60 |
| 5 | ~20-25 | Moderate-High | ~45 |
| 10 | ~15-20 | Moderate | ~30 |
| 20 | ~10-15 | Low-Moderate | ~20 |
Note: These are illustrative values. Actual retention times will vary depending on the specific GC system, column, and method parameters.
Visualizations
Caption: Workflow for this compound Analysis.
Caption: Decision Tree for Retention Time Troubleshooting.
Technical Support Center: Preventing 13-Methyltetradecanoic Acid Precipitation in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of 13-Methyltetradecanoic acid precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound (13-MTD) is a saturated branched-chain fatty acid.[1] It is utilized in cell culture studies for its biological activities, which include inducing apoptosis in various cancer cell lines.[1][2] Its efficacy in inhibiting tumor growth in vitro and in vivo makes it a compound of interest for cancer research and drug development.[2]
Q2: Why does this compound precipitate in culture media?
Like many long-chain fatty acids, this compound has poor aqueous solubility. Culture media are aqueous-based, and the hydrophobic nature of the fatty acid's long hydrocarbon chain leads to its precipitation, especially at higher concentrations. This can result in inaccurate dosing and unreliable experimental outcomes.
Q3: What are the primary methods to prevent the precipitation of this compound in culture media?
The most effective methods to prevent precipitation involve the use of a carrier molecule to increase its solubility and dispersion in the aqueous environment of the culture medium. The two primary approaches are:
-
Complexation with Bovine Serum Albumin (BSA): BSA is a protein that naturally binds to and transports fatty acids in vivo.[3] Using fatty acid-free BSA is crucial for efficient complexation with this compound.
-
Encapsulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like fatty acids, rendering them more water-soluble.[4]
Q4: Can I dissolve this compound directly in a culture medium containing Fetal Bovine Serum (FBS)?
While FBS contains albumin, relying on it for consistent solubilization of exogenously added fatty acids is not recommended. The concentration of albumin and its fatty acid binding capacity can vary between different lots of FBS, leading to a lack of reproducibility in your experiments. For precise and controlled studies, preparing a complex of this compound with a known concentration of fatty acid-free BSA is the preferred method.
Troubleshooting Guides
Issue 1: My this compound stock solution is cloudy or has precipitated.
A cloudy or precipitated stock solution indicates that the fatty acid is not fully dissolved in the solvent.
-
Cause: The concentration of this compound may be too high for the chosen solvent, or the solvent quality may be inadequate.
-
Solution:
-
Solvent Choice: Ensure you are using a suitable organic solvent. This compound is soluble in ethanol (B145695), DMSO, and chloroform.[5][6] For cell culture applications, ethanol or DMSO are the preferred choices.
-
Gentle Warming: Briefly and gently warm the solution to 37°C to aid dissolution.[7] Avoid excessive heat, which could degrade the fatty acid.
-
Vortexing/Sonication: Vortex the solution thoroughly. If precipitation persists, brief sonication may help to dissolve the fatty acid.
-
Re-evaluation of Concentration: If the above steps do not resolve the issue, you may need to prepare a new stock solution at a lower concentration.
-
Issue 2: Precipitation occurs immediately upon adding the this compound stock solution to the culture medium.
This is a common issue and is often referred to as "crashing out" of the solution.
-
Cause: The direct addition of a concentrated organic stock solution to the aqueous culture medium causes a rapid change in solvent polarity, leading to the precipitation of the hydrophobic fatty acid.
-
Solution:
-
Use a Carrier Molecule: The most reliable solution is to complex the this compound with fatty acid-free BSA or cyclodextrin (B1172386) before adding it to the culture medium. Detailed protocols are provided below.
-
Gradual Dilution: When adding the fatty acid stock solution (even when complexed), do so slowly and drop-wise into the pre-warmed (37°C) culture medium while gently swirling.[8] This allows for more uniform dispersion and reduces the risk of localized high concentrations that can lead to precipitation.
-
Final Solvent Concentration: Ensure that the final concentration of the organic solvent (ethanol or DMSO) in the culture medium is kept to a minimum, ideally below 0.1% (v/v), to avoid cytotoxicity.[9]
-
Issue 3: I observe a precipitate in my culture plates after a period of incubation.
Precipitation that develops over time can be due to several factors.
-
Cause:
-
Temperature Fluctuations: Repeated warming and cooling of the culture medium can decrease the solubility of some components.[10]
-
Media Evaporation: Evaporation of water from the culture medium can increase the concentration of all components, potentially exceeding the solubility limit of the fatty acid complex.[10]
-
Interaction with Media Components: Salts and other components in the culture medium can sometimes interact with the fatty acid or its carrier over time.
-
-
Solution:
-
Maintain Stable Temperature: Ensure the incubator provides a stable temperature. Avoid frequent opening of the incubator door.
-
Prevent Evaporation: Maintain proper humidity levels in the incubator. For long-term experiments, consider using sealed culture flasks or plates.
-
Fresh Media Preparation: Prepare fresh fatty acid-media complexes for each experiment and avoid long-term storage of the final working solution.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₃₀O₂ | [5][11] |
| Molecular Weight | 242.40 g/mol | [5][12] |
| Appearance | Solid | [5] |
| Melting Point | 50.2 °C | [6] |
| Boiling Point | 189 °C at 12 Torr | [6] |
| Solubility | Soluble in Ethanol, Chloroform, Ether | [5][6] |
Table 2: Recommended Stock Solution and Working Concentrations
| Parameter | Recommendation | Notes |
| Stock Solvent | Ethanol or DMSO | Ensure the final solvent concentration in culture is low (≤0.1%). |
| Stock Concentration | 10-50 mM | Prepare fresh and store at -20°C in aliquots.[12] |
| Carrier | Fatty Acid-Free BSA or Methyl-β-cyclodextrin | BSA provides a more physiological context. |
| Fatty Acid:BSA Molar Ratio | 2:1 to 6:1 | A 5:1 ratio is often suggested to mimic pathological conditions.[3][9] |
| Working Concentration | 10-25 µg/mL (approx. 41-103 µM) | This is the reported ID50 range for several cancer cell lines.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the preparation of a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound (powder)
-
Ethanol (200 proof, sterile) or DMSO (cell culture grade)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound.
-
Dissolve the powder in the appropriate volume of sterile ethanol or DMSO to achieve the desired stock concentration (e.g., 50 mM).
-
Vortex thoroughly until the fatty acid is completely dissolved. Gentle warming to 37°C may be necessary.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. These are generally stable for up to one month.[12]
Protocol 2: Preparation of this compound-BSA Complex
This protocol describes how to complex this compound with fatty acid-free BSA for enhanced solubility and delivery to cells.
Materials:
-
This compound stock solution (from Protocol 1)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile Phosphate-Buffered Saline (PBS) or serum-free culture medium
-
Sterile conical tubes (15 mL or 50 mL)
-
Water bath at 37°C
-
0.22 µm sterile filter
Procedure:
-
Prepare a 10% (w/v) BSA solution: In a sterile tube, dissolve fatty acid-free BSA in sterile PBS or serum-free medium. Gently swirl to dissolve, avoiding foam formation.
-
Sterilize the BSA solution: Filter the 10% BSA solution through a 0.22 µm sterile filter.
-
Pre-warm the BSA solution: Place the required volume of the 10% BSA solution in a sterile conical tube and warm it in a 37°C water bath for 15-30 minutes.
-
Complexation: Slowly, add the this compound stock solution drop-wise to the pre-warmed BSA solution while gently swirling or vortexing. The molar ratio of fatty acid to BSA should be determined based on your experimental needs (e.g., 5:1).
-
Incubate for complex formation: Incubate the fatty acid-BSA mixture at 37°C for at least 1 hour with gentle agitation to ensure complete complexation.[13]
-
Final dilution: This fatty acid-BSA complex stock solution is now ready to be diluted to the final working concentration in your complete cell culture medium.
Protocol 3: Solubilization of this compound using Methyl-β-Cyclodextrin (MβCD)
This protocol provides an alternative method for solubilizing this compound using cyclodextrins.
Materials:
-
This compound
-
Methyl-β-cyclodextrin (MβCD)
-
Sterile water or PBS
-
Sterile microcentrifuge tubes
-
Water bath or heat block at 70°C
-
Sonicator
-
0.22 µm sterile filter
Procedure:
-
Prepare an MβCD solution: Dissolve MβCD in sterile water or PBS to a concentration of 100 mM.
-
Complexation:
-
Place the desired amount of this compound into a sterile microcentrifuge tube.
-
Add the MβCD solution to achieve the desired molar ratio (e.g., 1:10 fatty acid to MβCD).
-
Incubate the mixture at 70°C for 1 hour, followed by sonication for 5 minutes, or until the solution becomes clear.[14]
-
-
Sterilization and use: Sterilize the fatty acid-MβCD complex solution using a 0.22 µm filter. This stock solution can then be added to the cell culture medium to achieve the final desired concentration.
Visualizations
Caption: Workflow for preparing this compound-BSA complex.
Caption: Workflow for solubilizing 13-MTD with Cyclodextrin.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrins [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 2485-71-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. This compound [webbook.nist.gov]
- 12. yang851.com [yang851.com]
- 13. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Improving the Efficiency of 13-Methyltetradecanoic Acid Apoptosis Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for apoptosis assays involving 13-Methyltetradecanoic acid (13-MTD).
Frequently Asked Questions (FAQs)
Q1: What is this compound (13-MTD) and how does it induce apoptosis?
A1: this compound is a saturated branched-chain fatty acid.[1] It has been shown to induce apoptosis in a variety of human cancer cells.[2][3] The primary mechanism involves the inhibition of the PI3K/Akt signaling pathway. Specifically, 13-MTD down-regulates the phosphorylation of Akt (p-AKT), a key protein in cell survival.[1] This inhibition leads to the activation of downstream executioner caspases, such as caspase-3, and modulates the expression of Bcl-2 family proteins, ultimately leading to programmed cell death.[4][5]
Q2: What are the typical concentrations and incubation times for inducing apoptosis with 13-MTD?
A2: The optimal concentration and incubation time for 13-MTD are highly cell-line dependent. It is crucial to perform a dose-response and time-course experiment for your specific cell line. However, based on published data, a general starting point can be inferred. The half-maximal inhibitory concentration (IC50) for 13-MTD often falls within the range of 10 to 30 µg/mL for a 48-hour treatment.[2][4] Apoptosis can be detected as early as 2 hours after treatment.[2]
Q3: How should I prepare and store 13-MTD for cell culture experiments?
A3: 13-MTD is soluble in ethanol (B145695) and should be stored at -20°C under desiccating conditions.[6] For cell culture experiments, it is recommended to prepare a stock solution in ethanol. When preparing your working concentrations, ensure the final concentration of the solvent (e.g., ethanol) in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. It is best to prepare fresh dilutions from the stock solution for each experiment.[6]
Q4: Which apoptosis assays are most suitable for studying the effects of 13-MTD?
A4: A multi-assay approach is recommended to confirm apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: This is an excellent initial assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Since 13-MTD is known to activate caspases, measuring the activity of caspase-3, -8, and -9 can provide mechanistic insights.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Troubleshooting Guides
This section addresses common issues encountered during apoptosis assays with 13-MTD.
Issue 1: Low or No Apoptosis Detected
Q: I've treated my cells with 13-MTD, but I'm not observing a significant increase in apoptosis. What could be wrong?
A: This is a common issue that can be addressed by systematically evaluating several factors:
| Possible Cause | Suggested Solution | Relevant Assay |
| Suboptimal 13-MTD Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 5-100 µg/mL).[4] | Annexin V/PI, Cell Viability (MTT) |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 2, 6, 12, 24, 48 hours) to identify the optimal window for apoptosis induction.[2][4] | Annexin V/PI, Caspase Activity |
| Cell Line Resistance | Some cell lines may be inherently resistant to 13-MTD. Consider using a positive control (e.g., a cell line known to be sensitive to 13-MTD) or a different apoptosis-inducing agent to validate your assay. | All assays |
| 13-MTD Degradation | Ensure your 13-MTD stock solution is properly stored at -20°C and protected from light. Prepare fresh dilutions for each experiment.[6] | All assays |
| Assay Timing | Apoptosis is a dynamic process. If you are assaying too early, the apoptotic markers may not be present yet. If you are too late, cells may have already undergone secondary necrosis.[7] | All assays |
Issue 2: High Background Apoptosis in Control Group
Q: My untreated control cells are showing a high percentage of apoptosis. Why is this happening?
A: High background apoptosis can obscure the specific effects of your 13-MTD treatment. Consider the following:
| Possible Cause | Suggested Solution |
| Suboptimal Cell Health | Ensure cells are healthy, in the exponential growth phase, and at an appropriate confluency (typically 70-80%) before starting the experiment. |
| Harsh Cell Handling | Be gentle during cell harvesting and washing. Excessive centrifugation speeds or vigorous pipetting can damage cell membranes and lead to false positives.[8] |
| Solvent Cytotoxicity | Ensure the final concentration of the solvent (e.g., ethanol) used to dissolve 13-MTD is not toxic to your cells. Run a vehicle-only control. |
| Contamination | Check for mycoplasma or other microbial contamination, which can induce apoptosis. |
Issue 3: Inconsistent or Unexpected Staining Patterns in Annexin V/PI Assay
Q: I'm seeing a large population of cells that are only PI positive, or my early and late apoptotic populations are not well-defined. What does this mean?
A: Aberrant staining patterns in Annexin V/PI assays can be due to several factors:
| Staining Pattern | Possible Cause | Suggested Solution |
| High PI-positive, Annexin V-negative population | This may indicate necrosis rather than apoptosis, possibly due to overly harsh treatment conditions or poor cell health. | Reduce the concentration of 13-MTD or shorten the incubation time. Ensure gentle cell handling. |
| Poor separation of populations | Incorrect compensation settings on the flow cytometer can lead to spectral overlap between the fluorochromes. | Use single-stained controls to set up proper compensation. |
| Most cells are Annexin V and PI positive | The majority of cells may be in late-stage apoptosis or necrosis. | Assay at an earlier time point in your time-course experiment. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines.
| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (hours) | Reference |
| K-562 | Chronic Myelogenous Leukemia | 10-25 | Not Specified | [2] |
| MCF7 | Breast Adenocarcinoma | 10-25 | Not Specified | [2][3] |
| DU 145 | Prostate Carcinoma | 10-25 | Not Specified | [2][3] |
| NCI-SNU-1 | Stomach Carcinoma | 10-25 | Not Specified | [2] |
| SNU-423 | Hepatocellular Carcinoma | 10-25 | Not Specified | [2] |
| NCI-H1688 | Small Cell Lung Cancer | 10-25 | Not Specified | [2] |
| BxPC3 | Pancreatic Adenocarcinoma | 10-25 | Not Specified | [2] |
| HCT 116 | Colorectal Carcinoma | 10-25 | Not Specified | [2] |
| Jurkat | T-cell Lymphoma | 38.51 ± 0.72 | 24 | [4] |
| Jurkat | T-cell Lymphoma | 25.74 ± 3.50 | 48 | [4] |
| Jurkat | T-cell Lymphoma | 11.82 ± 0.90 | 72 | [4] |
| Hut78 | T-cell Lymphoma | 31.29 ± 2.27 | 48 | [4] |
| EL4 | T-cell Lymphoma | 31.53 ± 5.18 | 48 | [4] |
Table 2: Time-Dependent Induction of Apoptosis by 13-MTD in Jurkat Cells.
| 13-MTD (µg/mL) | Incubation Time (hours) | Apoptotic Cells (%) |
| Solvent | 12 | 6.60 ± 0.36 |
| 20 | 12 | 11.53 ± 0.81 |
| 40 | 12 | 16.03 ± 1.11 |
| 60 | 12 | 18.97 ± 0.85 |
| 80 | 12 | 20.17 ± 1.46 |
| Solvent | 24 | 7.73 ± 0.91 |
| 20 | 24 | 18.00 ± 1.51 |
| 40 | 24 | 26.37 ± 1.21 |
| 60 | 24 | 33.10 ± 1.91 |
| 80 | 24 | 34.27 ± 1.95 |
| Solvent | 48 | 8.87 ± 0.76 |
| 20 | 48 | 26.83 ± 1.60 |
| 40 | 48 | 42.17 ± 2.40 |
| 60 | 48 | 48.20 ± 2.19 |
| 80 | 48 | 51.50 ± 2.51 |
Data adapted from Cai Q, et al. (2013).[4]
Mandatory Visualization
Caption: 13-MTD induced apoptosis signaling pathway.
Caption: Experimental and troubleshooting workflow for Annexin V/PI assay.
Experimental Protocols
Protocol 1: Annexin V-FITC/PI Staining for Flow Cytometry
This protocol outlines the steps for detecting apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Materials:
-
Cells treated with 13-MTD
-
Phosphate-buffered saline (PBS)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution (e.g., 50 µg/mL)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with the desired concentration of 13-MTD for the appropriate duration. Include untreated and positive controls.
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. Collect the supernatant containing any floating cells. For suspension cells, collect them directly.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Protocol 2: Colorimetric Caspase-3 Activity Assay
This protocol describes the measurement of caspase-3 activity, a key executioner caspase in apoptosis.
Materials:
-
Cells treated with 13-MTD
-
Cold Cell Lysis Buffer
-
2X Reaction Buffer
-
Dithiothreitol (DTT)
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in cells with 13-MTD.
-
Pellet 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cells in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate (e.g., using a Bradford assay).
-
-
Assay Reaction:
-
Dilute 50-200 µg of protein to 50 µL with Cell Lysis Buffer for each assay in a 96-well plate.
-
Prepare the reaction mixture by adding DTT to the 2X Reaction Buffer to a final concentration of 10 mM.
-
Add 50 µL of the 2X Reaction Buffer with DTT to each sample.
-
Add 5 µL of the caspase-3 substrate (e.g., 4 mM DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Read the absorbance at 400-405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the treated samples with the untreated control.
-
Protocol 3: TUNEL Assay for DNA Fragmentation
This protocol details the detection of DNA fragmentation in apoptotic cells using the TUNEL assay.
Materials:
-
Cells grown on coverslips or slides and treated with 13-MTD
-
PBS
-
4% Paraformaldehyde in PBS (Fixation Solution)
-
Permeabilization Solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TdT Reaction Buffer
-
TdT Enzyme
-
Labeled dUTP (e.g., FITC-dUTP)
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
Fix the cells by incubating with 4% Paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells by incubating with Permeabilization Solution for 2-5 minutes on ice.
-
Wash the cells with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture by adding TdT enzyme and labeled dUTP to the TdT Reaction Buffer according to the manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the cells with PBS to stop the reaction.
-
-
Analysis:
-
If desired, counterstain the nuclei with a DNA stain like DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nuclei.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Induction of apoptotic cell death and in vivo growth inhibition of human cancer cells by a saturated branched-chain fatty acid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The involvement of Bcl-2 family proteins in AKT-regulated cell survival in cisplatin resistant epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yang851.com [yang851.com]
- 7. benchchem.com [benchchem.com]
- 8. yeasenbio.com [yeasenbio.com]
Minimizing solvent toxicity in 13-Methyltetradecanoic acid experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-Methyltetradecanoic acid. The focus is on minimizing solvent toxicity to ensure safer and more reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (13-MTD) is a branched-chain saturated fatty acid. It is of significant interest in biomedical research, particularly in oncology, as it has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. Its potential as a chemotherapeutic agent is under investigation due to its anti-tumor activities.
Q2: In which common solvents is this compound soluble?
This compound is soluble in several common organic solvents, including:
Q3: Are there less toxic ("green") solvent alternatives for this compound experiments?
Yes, several greener solvents are viable alternatives to more toxic options like chloroform. These include:
-
Ethyl acetate
-
D-Limonene
-
p-Cymene
-
2-Methyltetrahydrofuran (2-MeTHF) / 2-Methyloxolane (2-MeOx)
Q4: How does this compound exert its anti-tumor effects?
This compound induces apoptosis in cancer cells by modulating key signaling pathways. It has been shown to down-regulate the phosphorylation of Akt and inhibit the MAPK/ERK signaling cascade. These actions disrupt pro-survival signals within the cancer cells, leading to programmed cell death.
Troubleshooting Solvent-Related Issues
Problem 1: My this compound is not dissolving properly.
-
Cause: The chosen solvent may not be appropriate, or the concentration may be too high. Fatty acids can also be difficult to dissolve in aqueous solutions.
-
Solution:
-
Select an appropriate organic solvent: Refer to the list of known solvents above. For in vitro cell culture experiments, preparing a concentrated stock solution in a solvent like DMSO or ethanol is a common practice.
-
Gentle Heating: Gently warm the solution in a water bath to aid dissolution. Avoid excessive heat, which could degrade the fatty acid.
-
Sonication: Use an ultrasonic bath to help break up any clumps of the fatty acid powder and enhance dissolution.
-
For Aqueous Solutions: For cell culture media, it is often necessary to use a carrier solvent and a multi-step dilution process. Refer to the detailed protocol below for dissolving 13-MTD for in vitro studies.
-
Problem 2: I am observing cellular toxicity that doesn't seem related to the effects of this compound.
-
Cause: The solvent used to dissolve the 13-MTD may be exerting its own toxic effects on the cells, confounding the experimental results.
-
Solution:
-
Solvent Control: Always include a "vehicle control" in your experiments. This is a sample of cells treated with the same concentration of the solvent used to dissolve the 13-MTD, but without the fatty acid itself. This will help you to distinguish between the effects of the solvent and the effects of the 13-MTD.
-
Minimize Final Solvent Concentration: Aim for the lowest possible final concentration of the organic solvent in your cell culture medium, typically well below 0.5% (v/v).
-
Switch to a Less Toxic Solvent: Consider using one of the greener solvent alternatives listed in the table below. Perform a literature search or preliminary experiments to determine the tolerance of your specific cell line to the chosen solvent.
-
Quantitative Data on Solvent Toxicity
The following table summarizes the toxicity data for common and alternative solvents to aid in making informed decisions for your experiments. Lower LD50 values indicate higher toxicity. Permissible Exposure Limits (PELs) are regulatory limits on the amount or concentration of a substance in the air.
| Solvent | Oral LD50 (rat) | OSHA PEL (TWA) | Notes |
| Common Solvents | |||
| Chloroform | 80 mg/kg | 50 ppm | Known carcinogen and hepatotoxin. Use should be minimized. |
| Dimethyl Sulfoxide (DMSO) | 14,500 mg/kg | Not Established | Generally considered low toxicity, but can enhance the penetration of other substances through the skin. |
| Greener Alternatives | |||
| Ethanol | 7,060 mg/kg | 1000 ppm | Low toxicity and readily biodegradable. |
| Ethyl Acetate | 5,620 mg/kg | 400 ppm | Low toxicity, but flammable.[2] |
| D-Limonene | >2,000 - 4,400 mg/kg[3][4] | Not Established | Biodegradable and derived from citrus peel. Can be a skin irritant.[2][5] |
| p-Cymene | 4,750 mg/kg | Not Established | Can cause skin and respiratory irritation.[6][7] |
| 2-Methyloxolane (2-MeOx) | 300 - 2000 mg/kg | Not Established | Bio-based solvent with a good safety profile. |
TWA: Time-Weighted Average over an 8-hour workday.
Experimental Protocols
Protocol for Dissolving this compound for In Vitro Cell Culture Studies
This protocol is adapted from methods for dissolving hydrophobic compounds for aqueous cell culture media.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile
-
Fetal Bovine Serum (FBS)
-
Cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a Concentrated Stock Solution:
-
In a sterile microcentrifuge tube, dissolve this compound in pure DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
If necessary, gently warm the tube in a 37°C water bath and vortex briefly to ensure complete dissolution.
-
-
Intermediate Dilution with Serum:
-
Pre-warm FBS to approximately 50°C in a water bath.
-
Perform a 1:10 dilution of the 13-MTD stock solution with the pre-warmed FBS. For example, add 10 µL of the DMSO stock to 90 µL of warm FBS.
-
Keep this intermediate solution warm (e.g., on a heat block at ~40°C) to maintain solubility.
-
-
Final Dilution in Cell Culture Medium:
-
Pre-warm your cell culture medium (containing your desired final concentration of FBS, e.g., 1-10%) to 37°C.
-
Perform the final dilution of the intermediate FBS/13-MTD solution into the pre-warmed cell culture medium to achieve your desired final experimental concentration of this compound.
-
Workflow for In Vitro Dissolution
Caption: Workflow for preparing 13-MTD solutions for in vitro experiments.
Signaling Pathways
PI3K/Akt Signaling Pathway Inhibition by this compound
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is hyperactivated. This compound has been shown to inhibit this pathway by down-regulating the phosphorylation of Akt, a key kinase in the pathway. This inhibition leads to a decrease in pro-survival signals and contributes to the induction of apoptosis in cancer cells.
References
- 1. caymanchem.com [caymanchem.com]
- 2. chemcentral.com [chemcentral.com]
- 3. cometchemical.com [cometchemical.com]
- 4. media.laballey.com [media.laballey.com]
- 5. dormer.com [dormer.com]
- 6. larodan.com [larodan.com]
- 7. The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 13-Methyltetradecanoic Acid Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination and other common issues during experiments involving 13-Methyltetradecanoic acid (13-MTD).
Troubleshooting Guides
This section addresses specific problems that may be encountered during the handling, preparation, and analysis of this compound.
Question: I am seeing unexpected peaks in my Gas Chromatography-Mass Spectrometry (GC-MS) analysis. How can I identify and eliminate the source of contamination?
Answer:
Unexpected peaks in your GC-MS chromatogram are often due to contamination from various sources. Follow these steps to identify and resolve the issue:
-
Solvent and Reagent Blanks:
-
Inject a sample of each solvent and reagent used in your sample preparation process into the GC-MS. This will help identify impurities originating from your chemicals.
-
Pay close attention to solvents stored in plastic containers, as plasticizers are a common source of contamination.[1]
-
-
Labware and Equipment:
-
Plastic labware, such as pipette tips, centrifuge tubes, and vials, can leach additives like plasticizers (e.g., phthalates) and slip agents (e.g., oleamide) into your samples.[1][2]
-
To test for this, rinse your labware with your extraction solvent and analyze the rinse.
-
Whenever possible, use glassware. If plastics are necessary, prefer polypropylene (B1209903) or polyethylene (B3416737) over PVC.[3] Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent.
-
-
Sample Handling:
-
Ensure proper cleaning of all equipment that comes into contact with your sample.
-
Bacterial contamination can introduce a variety of branched-chain fatty acids that may interfere with your analysis.[4] Maintain sterile techniques where appropriate.
-
-
GC System Contamination:
-
Contamination can arise from the GC inlet, column, or detector.[5]
-
Run a blank gradient on your GC-MS without any injection to check for system bleed or contamination.
-
Common contaminants include septum bleed, column bleed, and residual sample from previous injections.
-
Question: My 13-MTD sample appears to have degraded. What are the proper storage and handling procedures?
Answer:
Proper storage and handling are critical to maintaining the integrity of this compound.
-
Storage: 13-MTD should be stored at -20°C under desiccating conditions.[6] The product can be stored for up to 12 months under these conditions.[6]
-
Stock Solutions: If you prepare stock solutions, it is recommended to use them on the same day.[6] If storage is necessary, aliquot the solution into tightly sealed vials and store at -20°C for up to one month.[6]
-
Handling: Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[6] Avoid repeated freeze-thaw cycles.
Question: I am having issues with peak shape (tailing or fronting) in my GC analysis of 13-MTD. What could be the cause?
Answer:
Poor peak shape in GC analysis can be caused by several factors:
-
Improper Derivatization: Incomplete conversion of 13-MTD to its more volatile methyl ester (FAME) can lead to peak tailing due to the polarity of the free acid.[7] Ensure your derivatization protocol is optimized and complete.
-
Column Activity: Active sites on the GC column can interact with the analyte, causing peak tailing. Conditioning the column at a high temperature may help.
-
Column Overloading: Injecting too much sample can lead to peak fronting. Try diluting your sample or using a split injection.
-
Inlet Issues: A contaminated or improperly packed inlet liner can cause peak distortion. Regularly inspect and replace the inlet liner.
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare this compound for GC-MS analysis?
A1: 13-MTD, like other fatty acids, should be converted to its fatty acid methyl ester (FAME) prior to GC-MS analysis to increase its volatility.[7][8] This is typically achieved through a process of saponification followed by methylation.[2]
Q2: What are the most common contaminants to be aware of in 13-MTD experiments?
A2: The most common contaminants are plasticizers (e.g., phthalates) from labware, other fatty acids from bacterial contamination, and impurities from solvents and reagents.[1][4][5]
Q3: In what solvents is this compound soluble?
A3: 13-MTD is soluble in ethanol, chloroform, and ether.[6][9]
Q4: What is the typical purity of commercially available this compound?
A4: Commercially available 13-MTD typically has a purity of >98%.[6]
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C15H30O2 | [6] |
| Molecular Weight | 242.40 g/mol | [6] |
| CAS Number | 2485-71-4 | [6] |
| Appearance | Solid | [9] |
| Storage Temperature | -20°C | [6] |
| Solubility | Ethanol, Chloroform, Ether | [6][9] |
Table 2: Troubleshooting GC-MS Analysis - Potential Contaminants and their m/z Ions
| Contaminant Type | Common Examples | Characteristic m/z Ions | Likely Source |
| Plasticizers | Phthalates (e.g., DBP, DEHP) | 149 | Plastic labware, tubing |
| Slip Agents | Oleamide | 321, 339 | Polypropylene tubes |
| Column Bleed | Polysiloxanes | 207, 281, 73 | GC column stationary phase |
| Bacterial Fatty Acids | Branched-chain fatty acids | Varies | Non-sterile handling |
Table 3: Example GC Retention Times for FAMEs on a DB-5ms Column
| Fatty Acid Methyl Ester | Carbon Number:Double Bonds | Expected Elution Order |
| Myristate (C14:0) | 14:0 | Early |
| 13-Methyltetradecanoate (iso-C15:0) | 15:0 (branched) | Between C14:0 and C15:0 |
| Pentadecanoate (C15:0) | 15:0 | After iso-C15:0 |
| Palmitate (C16:0) | 16:0 | Later |
| Stearate (C18:0) | 18:0 | Late |
Note: Absolute retention times will vary depending on the specific GC parameters. This table indicates the relative elution order.
Experimental Protocols
Protocol 1: Extraction and Derivatization of 13-MTD from Cultured Cells for GC-MS Analysis
This protocol describes the saponification of total lipids from a cell pellet followed by methylation to form fatty acid methyl esters (FAMEs).
Materials:
-
Cell pellet (approx. 40 mg)
-
Reagent 1 (Saponification): 45g NaOH, 150ml Methanol, 150ml distilled water
-
Reagent 2 (Methylation): 325ml 6.0N HCl, 275ml Methanol
-
Reagent 3 (Extraction): 200ml Hexane, 200ml Methyl tert-butyl ether
-
Reagent 4 (Base Wash): 10.8g NaOH in 900ml distilled water
-
13x100 mm glass culture tubes with Teflon-lined caps
-
Vortex mixer
-
Heating block or water bath (80°C and 100°C)
-
Clinical rotator
-
Pasteur pipettes
-
GC vials
Procedure:
-
Harvesting: Place approximately 40 mg of cultured cells into a clean 13x100 mm glass tube.
-
Saponification: a. Add 1.0 ml of Reagent 1 to the cell pellet. b. Securely seal the tube with a Teflon-lined cap. c. Vortex briefly and heat in a boiling water bath (100°C) for 5 minutes. d. Vigorously vortex for 5-10 seconds and return to the water bath for an additional 25 minutes.
-
Methylation: a. Cool the tube to room temperature and uncap. b. Add 2.0 ml of Reagent 2. c. Recap the tube, vortex briefly, and heat for 10 ± 1 minutes at 80°C.
-
Extraction: a. Cool the tube to room temperature. b. Add 1.25 ml of Reagent 3. c. Recap and gently mix on a clinical rotator for about 10 minutes. d. Centrifuge briefly to separate the phases. e. Using a Pasteur pipette, carefully remove the lower aqueous phase and discard.
-
Base Wash: a. Add approximately 3.0 ml of Reagent 4 to the remaining organic phase. b. Recap and mix on the rotator for 5 minutes. c. Transfer approximately two-thirds of the upper organic phase to a clean GC vial for analysis.
(Protocol adapted from the MIDI, Inc. sample preparation guide)[2]
Protocol 2: GC-MS Analysis of 13-MTD Methyl Ester
This is a general guideline for the GC-MS analysis of FAMEs and may require optimization for your specific instrument.
Instrumentation:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Column: Agilent DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) or similar nonpolar column
GC Parameters:
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 3 minutes
-
Ramp: 5°C/min to 210°C
-
Hold at 210°C for 4 minutes
-
-
Injection Volume: 1 µL
MS Parameters:
-
Ion Source Temperature: 230°C
-
Interface Temperature: 250°C
-
Scan Range: m/z 40-500
-
Ionization Mode: Electron Ionization (EI) at 70 eV
(GC-MS parameters are a composite based on typical FAME analysis protocols)[10]
Visualizations
Caption: Workflow for the preparation and analysis of 13-MTD from cellular samples.
References
- 1. researchgate.net [researchgate.net]
- 2. youngin.com [youngin.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phosphorylation of ERK/MAP kinase is required for long-term potentiation in anatomically restricted regions of the lateral amygdala in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of cellular fatty acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Leibniz Institute DSMZ: Cellular Fatty Acids [dsmz.de]
- 10. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing 13-Methyltetradecanoic acid concentration for maximum effect
Welcome to the technical support center for 13-Methyltetradecanoic acid (13-MTD). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of 13-MTD in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the successful application of this potent anti-tumor agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a saturated branched-chain fatty acid that has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[1][2] Its primary mechanism involves the down-regulation of the phosphorylation of AKT, a key protein in cell survival pathways.[1][2] This inhibition of AKT phosphorylation leads to the activation of caspase-3, a critical executioner of apoptosis.[1] Additionally, 13-MTD has been observed to influence the MAPK signaling pathway, which is involved in regulating cell proliferation, differentiation, and apoptosis.[2]
Q2: In which cancer cell lines has 13-MTD shown efficacy?
13-MTD has demonstrated anti-tumor activity in a variety of cancer cell lines, including T-cell non-Hodgkin's lymphoma (T-NHL) cell lines (Jurkat, Hut78, and EL4), as well as breast cancer, prostate cancer, hepatocellular carcinoma, leukemia, and human bladder cancer cells.[1]
Q3: What is a typical effective concentration range for 13-MTD in cell culture experiments?
The effective concentration of 13-MTD is cell-line dependent. For T-NHL cell lines, concentrations ranging from 10 µg/mL to 80 µg/mL have been shown to inhibit proliferation and induce apoptosis in a dose-dependent manner.[1] For human bladder cancer cells, a similar range of 0-140 μg/mL has been tested, with significant effects on cell viability observed.[3][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q4: How should I prepare a stock solution of 13-MTD?
This compound is soluble in ethanol (B145695), chloroform, and ether.[5] For cell culture experiments, it is recommended to prepare a stock solution in ethanol.[6] Store the stock solution in tightly sealed vials at -20°C for up to one month.[6] Before use, allow the vial to equilibrate to room temperature for at least one hour.[6]
Q5: What are the potential side effects or toxicity of 13-MTD?
Studies have indicated that 13-MTD exhibits low toxicity levels and minimal side effects, making it a potential candidate for a chemotherapeutic supplement.[2] However, as with any experimental compound, it is essential to assess its cytotoxicity in your specific model system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of 13-MTD in culture medium. | - The final concentration of the solvent (e.g., ethanol) is too high. - The stock solution was not properly warmed before use. - The 13-MTD concentration exceeds its solubility limit in the medium. | - Ensure the final solvent concentration in the culture medium is minimal and non-toxic to the cells (typically <0.1%). - Always allow the stock solution to equilibrate to room temperature before diluting it into the medium. - Prepare a fresh, lower concentration stock solution if precipitation persists. |
| No observable effect on cell viability or apoptosis. | - The concentration of 13-MTD is too low. - The incubation time is too short. - The cell line is resistant to 13-MTD. - Improper storage of 13-MTD or stock solution. | - Perform a dose-response experiment with a wider concentration range (e.g., 10-100 µg/mL). - Increase the incubation time (e.g., 24, 48, 72 hours).[1] - Verify the responsiveness of your cell line by including a positive control for apoptosis induction. - Ensure 13-MTD and its stock solution are stored correctly at -20°C.[6] |
| High levels of cell death in control (vehicle-treated) group. | - The solvent (e.g., ethanol) concentration is toxic to the cells. | - Perform a solvent toxicity test to determine the maximum non-toxic concentration of the solvent for your specific cell line. Ensure the final solvent concentration in all experimental wells, including the vehicle control, is below this level. |
| Inconsistent results between experiments. | - Variation in cell seeding density. - Inconsistent preparation of 13-MTD working solutions. - Fluctuation in incubation conditions (temperature, CO2). | - Ensure consistent cell seeding density across all experiments. - Prepare fresh working solutions of 13-MTD for each experiment from a validated stock solution. - Maintain and monitor stable incubation conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (solid)
-
Ethanol (absolute, sterile)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Aseptically weigh the desired amount of 13-MTD powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile ethanol to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Vortex the tube thoroughly until the 13-MTD is completely dissolved.
-
Aliquot the stock solution into sterile, tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month.[6]
Protocol 2: Determining Optimal Concentration using a Dose-Response Assay (MTT Assay)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
13-MTD stock solution (e.g., 10 mg/mL in ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of Working Solutions: Prepare a series of dilutions of the 13-MTD stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µg/mL). Include a vehicle control with the same final concentration of ethanol as the highest 13-MTD concentration.
-
Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of 13-MTD.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the 13-MTD concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Quantitative Data Summary
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for 13-MTD in different T-NHL cell lines.
Table 1: IC50 Values of 13-MTD in T-NHL Cell Lines at 48 hours
| Cell Line | IC50 (µg/mL) |
| Jurkat | 25.74 ± 3.50 |
| Hut78 | 31.29 ± 2.27 |
| EL4 | 31.53 ± 5.18 |
| Data from a study on the anti-tumor activity of 13-MTD.[1] |
Table 2: Time-Dependent IC50 Values of 13-MTD in Jurkat Cells
| Incubation Time | IC50 (µg/mL) |
| 24 hours | 38.51 ± 0.72 |
| 48 hours | 25.74 ± 3.50 |
| 72 hours | 11.82 ± 0.90 |
| Data from a study on the anti-tumor activity of 13-MTD.[1] |
Visualizing the Mechanism of Action
To better understand the cellular processes affected by 13-MTD, the following diagrams illustrate the key signaling pathways involved.
Caption: Experimental workflow for determining the optimal concentration of 13-MTD.
Caption: Simplified AKT signaling pathway inhibited by 13-MTD.
Caption: Overview of the MAPK signaling pathway modulated by 13-MTD.
References
How to handle and store 13-Methyltetradecanoic acid safely
This technical support center provides essential information for the safe handling, storage, and use of 13-Methyltetradecanoic acid in a research environment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its physical state?
A1: this compound (also known as Isopentadecanoic acid) is a branched-chain saturated fatty acid.[1] At room temperature, it is a solid.[2]
Q2: What are the primary hazards associated with this compound?
A2: According to GHS classifications, this compound can cause skin and eye irritation, and may cause respiratory irritation.
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
A3: When handling this compound, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield to protect against splashes, and a laboratory coat. Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation of any dust or aerosols.
Q4: How should I store this compound?
A4: Store this compound in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at -20°C for long-term stability. It should be stored away from strong oxidizing agents, strong acids, and strong bases.
Q5: What should I do in case of accidental exposure?
A5: In case of skin contact, wash the affected area thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, wash out the mouth with water and seek immediate medical attention.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving the Compound | This compound is insoluble in water. | The compound is soluble in organic solvents such as chloroform, ethanol (B145695), and ether.[2][3] For cell culture experiments, it can be complexed with fatty acid-free Bovine Serum Albumin (BSA). |
| Inconsistent Experimental Results | The compound may have degraded due to improper storage. | Ensure the compound is stored in a tightly sealed container at the recommended temperature (e.g., -20°C) and protected from light and moisture. |
| Skin or Eye Irritation During Handling | Inadequate personal protective equipment (PPE) or accidental exposure. | Always wear appropriate PPE, including gloves and safety glasses. In case of contact, follow the first aid measures outlined in the FAQs. |
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₃₀O₂ |
| Molecular Weight | 242.4 g/mol [2] |
| Physical State | Solid[2] |
| Melting Point | 50.2 °C[3] |
| Boiling Point | 189 °C at 12 Torr[3] |
| Solubility | Soluble in Chloroform, Ethanol, and Ether[2][3] |
Experimental Protocols
Protocol: Preparation of this compound for Cell Culture Applications
This protocol describes the preparation of a this compound-BSA complex for use in cell-based assays. Fatty acids are often complexed with BSA to enhance their solubility and facilitate their uptake by cells in culture.
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol (100%, sterile)
-
Sterile Phosphate-Buffered Saline (PBS) or serum-free cell culture medium
-
Sterile, conical tubes
-
Water bath at 37°C
-
0.22 µm sterile filter
Procedure:
-
Prepare a 10% (w/v) BSA solution:
-
Dissolve fatty acid-free BSA in sterile PBS or serum-free medium to a final concentration of 10%.
-
Gently agitate to dissolve completely, avoiding foam generation.
-
Sterilize the BSA solution by passing it through a 0.22 µm filter.
-
-
Prepare a stock solution of this compound:
-
Dissolve this compound in sterile ethanol to create a concentrated stock solution (e.g., 100 mM).
-
-
Complex the fatty acid with BSA:
-
Warm the 10% BSA solution in a 37°C water bath for 15-30 minutes.
-
Slowly add the this compound stock solution to the pre-warmed BSA solution while gently vortexing. A common molar ratio of fatty acid to BSA is between 2:1 and 6:1.
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
-
Prepare working solutions:
-
The resulting fatty acid-BSA complex can be diluted to the desired final concentration in your complete cell culture medium.
-
Important: Prepare a vehicle control using the same concentration of ethanol and BSA without the fatty acid to account for any effects of the solvent and BSA on the cells.
-
Visualizations
Chemical Spill Response Workflow
Caption: A flowchart for responding to a chemical spill.
References
Validation & Comparative
Validating the Anti-Tumor Effects of 13-Methyltetradecanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor effects of 13-Methyltetradecanoic acid (13-MTD) with other alternatives, supported by experimental data. It is designed to assist researchers and professionals in drug development in evaluating the potential of 13-MTD as a therapeutic agent.
Overview of this compound (13-MTD)
This compound is a saturated branched-chain fatty acid that has demonstrated significant anti-tumor properties.[1] Originally identified in a soy fermentation product, 13-MTD has been shown to induce apoptosis (programmed cell death) in a variety of cancer cell lines.[2] Its mechanism of action is primarily linked to the modulation of key signaling pathways involved in cell survival and proliferation, positioning it as a molecule of interest for cancer therapy research.
Comparative Analysis of Anti-Tumor Efficacy
This section provides a comparative summary of the in vitro and in vivo anti-tumor effects of 13-MTD against alternative treatments. For T-Cell Non-Hodgkin's Lymphoma (T-NHL), a comparison is made with the standard chemotherapeutic agent Doxorubicin. For bladder cancer, the comparison is with Gemcitabine (B846).
In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of 13-MTD and comparative agents against various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cancer Type | Cell Line(s) | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound | T-Cell Non-Hodgkin's Lymphoma | Jurkat | 25.74 ± 3.50 | ~106.2 | [3] |
| Hut78 | 31.29 ± 2.27 | ~129.1 | [3] | ||
| EL4 | 31.53 ± 5.18 | ~130.1 | [3] | ||
| Prostate Cancer | DU 145 | 10 - 25 | ~41.2 - 103.1 | [2] | |
| Breast Cancer | MCF7 | 10 - 25 | ~41.2 - 103.1 | [2] | |
| Leukemia | K-562 | 10 - 25 | ~41.2 - 103.1 | [2] | |
| Hepatocellular Carcinoma | NCI-SNU-1, SNU-423 | 10 - 25 | ~41.2 - 103.1 | [2] | |
| Pancreatic Cancer | BxPC3 | 10 - 25 | ~41.2 - 103.1 | [2] | |
| Colon Cancer | HCT 116 | 10 - 25 | ~41.2 - 103.1 | [2] | |
| Doxorubicin | T-Cell Lymphoma | Jurkat | Not explicitly found in searches | ||
| Gemcitabine | Bladder Cancer | T24, UMUC3 | Not explicitly found in searches |
In Vivo Tumor Growth Inhibition
The following table summarizes the in vivo efficacy of 13-MTD in xenograft animal models.
| Compound | Cancer Type | Animal Model | Dosing Regimen | Tumor Inhibition Rate | Reference |
| This compound | T-Cell Non-Hodgkin's Lymphoma | Nude mice with Jurkat cell xenografts | 70 mg/kg/day (oral) for 30 days | 40% | [4][5] |
| Prostate Cancer | Nude mice with DU 145 orthotopic implants | Oral administration for ~40 days | 84.6% | [2][6] | |
| Hepatocellular Carcinoma | Nude mice with LCI-D35 orthotopic implants | Oral administration for ~40 days | 65.2% | [2][6] | |
| Doxorubicin | Lymphoma | Various preclinical models | Varies | Varies | [7][8] |
| Gemcitabine | Bladder Cancer | Preclinical models | Varies | Varies | [9][10] |
Mechanism of Action: Signaling Pathway Modulation
13-MTD primarily exerts its anti-tumor effects by inducing apoptosis through the modulation of the AKT and MAPK signaling pathways.
AKT Signaling Pathway
13-MTD has been shown to down-regulate the phosphorylation of AKT (p-AKT), a key protein kinase that promotes cell survival.[3] By inhibiting AKT activation, 13-MTD disrupts downstream signaling that would otherwise suppress apoptosis. This leads to the activation of pro-apoptotic proteins and subsequent cell death.
Figure 1: 13-MTD inhibits the AKT signaling pathway.
MAPK Signaling Pathway
In bladder cancer cells, 13-MTD has been observed to activate the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), which are components of the MAPK pathway.[3] The activation of these stress-activated protein kinases contributes to the induction of mitochondrial-mediated apoptosis.
Figure 2: 13-MTD activates the MAPK signaling pathway.
Induction of Apoptosis
The modulation of the AKT and MAPK pathways by 13-MTD culminates in the induction of apoptosis. This is characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[3] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases, ultimately resulting in programmed cell death.
Figure 3: Apoptosis induction workflow by 13-MTD.
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of 13-MTD on cancer cell lines and calculate the IC50 values.
Protocol:
-
Cell Seeding: Cancer cells (e.g., Jurkat, Hut78, EL4) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of 13-MTD or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined.
Figure 4: Workflow for a typical MTT cell viability assay.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of 13-MTD in a living organism.
Protocol:
-
Cell Implantation: A specific number of cancer cells (e.g., 5 x 10^6 Jurkat cells) are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment Administration: The mice are then treated with 13-MTD (e.g., 70 mg/kg/day, orally) or a vehicle control for a specified duration (e.g., 30-40 days).
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).
-
Data Analysis: The tumor inhibition rate is calculated by comparing the tumor size and weight in the treated group to the control group.
Conclusion
The available data suggests that this compound is a promising anti-tumor agent with a favorable toxicity profile. Its mechanism of action, involving the dual regulation of the AKT and MAPK signaling pathways to induce apoptosis, presents a compelling rationale for its further investigation. While direct comparative studies with standard chemotherapeutics are limited, the in vitro and in vivo data indicate significant efficacy against a range of cancer cell lines. Further research, including head-to-head comparative studies and detailed toxicological profiling, is warranted to fully elucidate the therapeutic potential of 13-MTD in oncology.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Induction of apoptotic cell death and in vivo growth inhibition of human cancer cells by a saturated branched-chain fatty acid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces mitochondrial-mediated apoptosis in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 | PLOS One [journals.plos.org]
- 5. This compound Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tegaran.com [tegaran.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Doxorubicin - Wikipedia [en.wikipedia.org]
- 9. Weekly gemcitabine in advanced bladder cancer: a preliminary report from a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gemcitabine in the treatment of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Quantification of 13-Methyltetradecanoic Acid: A Comparison of Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of branched-chain fatty acids like 13-methyltetradecanoic acid, the selection of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison of commonly employed internal standards, supported by a synthesis of experimental data from established analytical methodologies.
The quantification of this compound, a branched-chain saturated fatty acid found in various biological systems, including bacteria and as a component of the vernix caseosa in newborns, necessitates robust analytical methods to ensure data integrity.[1] Gas chromatography-mass spectrometry (GC-MS) is the predominant technique for this analysis, typically requiring a derivatization step to convert the fatty acid into its more volatile fatty acid methyl ester (FAME).[2][3] The use of an internal standard is indispensable in this workflow to correct for variations that can occur during sample preparation, extraction, derivatization, and instrumental analysis.
Comparison of Internal Standard Performance
The ideal internal standard should be chemically similar to the analyte, not naturally present in the sample, and behave similarly during all analytical steps.[4] For the quantification of this compound, two main categories of internal standards are widely used: stable isotope-labeled fatty acids and odd-chain fatty acids.
Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards, such as deuterated (²H) or carbon-13 (¹³C) labeled this compound, are considered the gold standard for mass spectrometry-based quantification. They share nearly identical chemical and physical properties with the analyte, ensuring they co-elute chromatographically and experience similar ionization and fragmentation patterns. This close analogy allows for the most accurate correction of matrix effects and other analytical variabilities.
Odd-Chain Fatty Acids
Odd-chain fatty acids, such as tridecanoic acid (C13:0), pentadecanoic acid (C15:0), heptadecanoic acid (C17:0), or nonadecanoic acid (C19:0), are also frequently employed as internal standards. Their utility stems from their low natural abundance in many biological matrices. While they are structurally similar to this compound, they are not isomeric, which can lead to slight differences in extraction efficiency, derivatization yield, and chromatographic behavior.
The following table summarizes the performance characteristics of these internal standards based on typical validation data for fatty acid analysis. While specific data for this compound is limited, the presented values are representative of performance for similar fatty acids analyzed by GC-MS.
| Internal Standard Type | Analyte | Linearity (R²) | Recovery (%) | Precision (RSD%) | Key Advantages | Key Disadvantages |
| ¹³C-Labeled this compound | This compound | >0.99 | 95-105 | <5 | Highest accuracy and precision, co-elution with analyte, corrects for matrix effects most effectively. | High cost, limited commercial availability. |
| Deuterated this compound | This compound | >0.99 | 90-110 | <10 | High accuracy, good correction for variability. | Potential for isotopic exchange, slight chromatographic shift from analyte. |
| Nonadecanoic Acid (C19:0) | This compound | >0.99 | 85-115 | <15 | Lower cost, readily available, good general-purpose internal standard.[5] | Does not co-elute with the analyte, may not perfectly mimic the behavior of the branched-chain analyte. |
| Heptadecanoic Acid (C17:0) | This compound | >0.99 | 85-115 | <15 | Cost-effective, widely used for fatty acid profiling.[4] | Potential for natural occurrence in some samples, chromatographic separation from analyte. |
Experimental Protocols
A robust and validated experimental protocol is the foundation of reliable quantitative analysis. Below is a detailed methodology for the analysis of this compound in a biological matrix (e.g., bacterial cell pellet) using GC-MS with an internal standard.
Sample Preparation and Lipid Extraction
-
Internal Standard Spiking: To a known quantity of the sample (e.g., 10 mg of lyophilized bacterial cells), add a precise amount of the chosen internal standard (e.g., ¹³C-labeled this compound or nonadecanoic acid) in a suitable solvent.
-
Lipid Extraction: Perform a modified Bligh-Dyer or Folch extraction using a chloroform:methanol (B129727):water solvent system to extract total lipids.
-
Solvent Evaporation: Evaporate the organic solvent containing the lipid extract to dryness under a gentle stream of nitrogen.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Transesterification: To the dried lipid extract, add a solution of 0.5 M sodium methoxide (B1231860) in methanol and heat at 50°C for 10 minutes. This step will convert esterified fatty acids to their corresponding methyl esters.
-
Acid-Catalyzed Methylation: For the analysis of total fatty acids (including free fatty acids), follow the transesterification with the addition of 14% boron trifluoride in methanol and heat at 80°C for 30 minutes.
-
FAME Extraction: After cooling, add water and hexane (B92381) to the reaction mixture. Vortex thoroughly and centrifuge to separate the phases.
-
Final Preparation: Carefully collect the upper hexane layer containing the FAMEs, dry it over anhydrous sodium sulfate, and transfer it to a GC vial for analysis.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A mid-polar capillary column, such as a DB-23 or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of FAMEs.
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C) to ensure the elution of all FAMEs.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification to enhance sensitivity and selectivity. Monitor characteristic ions for this compound methyl ester and the chosen internal standard.
-
Visualizing the Workflow and Logic
To better understand the experimental process and the rationale behind internal standard selection, the following diagrams are provided.
References
Unveiling the Pro-Apoptotic Power of 13-Methyltetradecanoic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of 13-Methyltetradecanoic acid (13-MTD) as an inducer of apoptosis. Through objective comparisons with established apoptosis-inducing agents and detailed experimental data, this document serves as a valuable resource for evaluating the potential of 13-MTD in cancer therapeutics.
This compound, a saturated branched-chain fatty acid, has demonstrated significant potential in cancer research by its ability to trigger programmed cell death, or apoptosis, in various cancer cell lines. This guide delves into the mechanisms of 13-MTD-induced apoptosis, presenting a comparative analysis with well-known apoptosis inducers: Staurosporine, Doxorubicin (B1662922), and Etoposide. The quantitative data, detailed experimental protocols, and pathway visualizations aim to provide a thorough understanding of 13-MTD's efficacy and mechanism of action.
Performance Comparison: 13-MTD vs. Alternative Apoptosis Inducers
13-MTD has been shown to effectively induce apoptosis in a dose-dependent manner in several cancer cell lines. To contextualize its performance, we compare its effects with three widely used apoptosis-inducing agents.
| Compound | Mechanism of Action | Cell Line(s) | Effective Concentration | Percentage of Apoptotic Cells |
| This compound (13-MTD) | Down-regulation of p-AKT, activation of caspase-3, and PARP cleavage. | Jurkat, Hut78, EL4 | 20-80 µg/mL | Up to 89% in Jurkat cells at 80 µg/mL after 48h. |
| Staurosporine | Broad-spectrum protein kinase inhibitor, leading to the activation of caspases. | Jurkat | 0.5-1 µM | Approximately 18% at 0.5 µM after 18h, and a significant increase at 1 µM after 24h.[1] |
| Doxorubicin | DNA intercalator and topoisomerase II inhibitor, leading to DNA damage and apoptosis. | MCF-7, MDA-MB-231 | Varies | Induces apoptosis by upregulating Bax, caspase-8, and caspase-3.[2][3] |
| Etoposide | Topoisomerase II inhibitor, causing DNA strand breaks and activating apoptotic pathways. | MEFs | 1.5-150 µM | ~22% at 1.5 µM to ~65% at 150 µM after 18h.[4] |
Signaling Pathway of 13-MTD-Induced Apoptosis
13-MTD triggers the intrinsic apoptotic pathway through a series of molecular events. The process begins with the inhibition of the PI3K/AKT signaling pathway, a key regulator of cell survival. This leads to the activation of the caspase cascade, culminating in the execution of apoptosis.
Figure 1. Signaling pathway of 13-MTD-induced apoptosis.
Experimental Workflow for Apoptosis Detection
The confirmation of apoptosis induction by a compound like 13-MTD typically involves a series of well-established experimental procedures. The following diagram illustrates a standard workflow for assessing apoptosis in a cell culture model.
Figure 2. General experimental workflow for apoptosis assessment.
Detailed Experimental Protocols
Accurate and reproducible data are paramount in scientific research. The following are detailed protocols for the key experiments used to evaluate apoptosis.
Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry
This assay is used to quantify the percentage of apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in a 6-well plate and culture overnight.
-
Treat cells with the desired concentrations of 13-MTD or alternative agents for the specified time.
-
Harvest cells by centrifugation. For adherent cells, use trypsinization.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both.
-
Western Blotting for Caspase-3 and PARP Cleavage
This technique is used to detect the activation of key apoptotic proteins.[5]
Materials:
-
RIPA lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Treat and harvest cells as described above.
-
Lyse the cell pellet with RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a protein assay.
-
-
Electrophoresis and Transfer:
-
Denature protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system. The appearance of cleaved forms of caspase-3 and PARP indicates apoptosis activation.
-
References
- 1. Changes in mitochondrial membrane potential during staurosporine-induced apoptosis in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines - ProQuest [proquest.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Reproducibility of 13-Methyltetradecanoic Acid's Effects Across Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer effects of 13-Methyltetradecanoic acid (13-MTD), a saturated branched-chain fatty acid, across various human cancer cell lines. The data presented is compiled from multiple studies to assess the reproducibility of its therapeutic potential. Experimental protocols for key assays are detailed to aid in the replication and further investigation of its mechanisms of action.
Comparative Efficacy of this compound
This compound has demonstrated potent anti-cancer effects by inducing programmed cell death, known as apoptosis, in a variety of human cancer cell lines. The primary mechanism of action involves the modulation of key signaling pathways that regulate cell survival and proliferation.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for 13-MTD across a range of cancer cell lines. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to potential variations in experimental conditions.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| K-562 | Chronic Myelogenous Leukemia | 10 - 25 | |
| MCF7 | Breast Cancer | 10 - 25 | |
| DU 145 | Prostate Cancer | 10 - 25 | |
| NCI-SNU-1 | Gastric Cancer | 10 - 25 | |
| SNU-423 | Hepatocellular Carcinoma | 10 - 25 | |
| NCI-H1688 | Small Cell Lung Cancer | 10 - 25 | |
| BxPC3 | Pancreatic Cancer | 10 - 25 | |
| HCT 116 | Colorectal Cancer | 10 - 25 | |
| Jurkat | T-cell Lymphoma | Not explicitly stated, but significant apoptosis at 20-80 µg/mL | |
| Hut78 | T-cell Lymphoma | Not explicitly stated, but significant apoptosis at 20-80 µg/mL | |
| EL4 | T-cell Lymphoma | Not explicitly stated, but significant apoptosis at 20-80 µg/mL | |
| Human Bladder Cancer Cells | Bladder Cancer | Not explicitly stated, but significant apoptosis at 0-140 µg/mL |
Note: The IC50 values for many cell lines are reported as a range (10-25 µg/mL) from a preliminary study, highlighting the need for more detailed comparative analyses under standardized conditions to precisely determine the differential sensitivity of various cancer cell types to 13-MTD.
Induction of Apoptosis
The primary mode of cell death induced by 13-MTD is apoptosis. The following table summarizes the observed apoptotic effects in different cell lines.
| Cell Line | Apoptotic Effect | Key Findings | Reference |
| Human Bladder Cancer Cells | Time-dependent increase in sub-G1 DNA content (from 9.25% to 85.3% over 2-48 hours at 70 µg/mL). | Induction of mitochondrial-mediated apoptosis. | |
| T-cell Lymphoma (Jurkat, Hut78, EL4) | Dose- and time-dependent increase in apoptotic cells. | Activation of caspase-3 and cleavage of PARP. | |
| Prostate Cancer (DU 145) | Effective inhibition of in vivo tumor growth through apoptosis. | 84.6% inhibition of orthotopic tumor implants. | |
| Hepatocellular Carcinoma (LCI-D35) | Effective inhibition of in vivo tumor growth through apoptosis. | 65.2% inhibition of orthotopic tumor implants. |
Signaling Pathways Modulated by this compound
The anti-cancer activity of 13-MTD is attributed to its ability to modulate critical intracellular signaling pathways, primarily the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.
PI3K/Akt Pathway
13-MTD has been shown to inhibit the phosphorylation of Akt (p-AKT), a key downstream effector of the PI3K pathway that promotes cell survival by inhibiting apoptosis. By downregulating p-AKT, 13-MTD effectively turns off this pro-survival signal.
MAPK Pathway
In human bladder cancer cells, 13-MTD activates the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), which are components of the MAPK pathway involved in stress responses and apoptosis induction.
Mitochondrial-Mediated Apoptosis
The modulation of the Akt and MAPK pathways by 13-MTD converges on the mitochondria, leading to the downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-3, which are the executioners of apoptosis, leading to the cleavage of cellular proteins such as PARP and ultimately, cell death.
Unraveling the Anti-Cancer Mechanism of 13-Methyltetradecanoic Acid: A Comparative Analysis
A detailed guide for researchers exploring the therapeutic potential of 13-Methyltetradecanoic acid (13-MTD), this document provides a cross-validation of its mechanism of action against other fatty acids and a targeted PI3K inhibitor. The guide offers a comparative analysis of their anti-proliferative and pro-apoptotic effects, supported by experimental data and detailed protocols.
Introduction
This compound (13-MTD) is a saturated branched-chain fatty acid that has demonstrated significant anti-cancer properties across a variety of human cancer cell lines.[1] Its primary mechanism of action involves the induction of apoptosis, or programmed cell death, making it a compound of interest for novel cancer therapeutics. This guide delves into the molecular pathways targeted by 13-MTD and provides a comparative analysis with other fatty acids and a well-characterized PI3K inhibitor to offer a broader perspective on its potential.
The primary mechanism of 13-MTD's anti-tumor activity is the downregulation of the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation that is often dysregulated in cancer.[2] By inhibiting the phosphorylation of AKT, 13-MTD triggers a cascade of downstream events culminating in apoptosis.[2] This includes the activation of executioner caspases, such as caspase-3, and the modulation of Bcl-2 family proteins to promote mitochondrial-mediated cell death.[3]
This guide will compare the efficacy and mechanisms of 13-MTD with:
-
12-Methyltetradecanoic acid (12-MTA): A structurally similar branched-chain fatty acid.
-
Palmitic Acid: A common saturated fatty acid also known to influence the PI3K/AKT pathway.
-
Pentadecanoic Acid: An odd-chain saturated fatty acid with reported anti-cancer effects through a different signaling pathway.
-
BKM120 (Buparlisib): A well-characterized pan-class I PI3K inhibitor, serving as a benchmark for PI3K/AKT pathway inhibition.
Comparative Analysis of Anti-Cancer Activity
The anti-proliferative efficacy of 13-MTD and its comparators has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison.
| Compound | Cell Line | Assay Duration | IC50 Value | Primary Mechanism of Action |
| This compound (13-MTD) | Jurkat (T-cell lymphoma) | 48h | 25.74 ± 3.50 µg/mL | PI3K/AKT pathway inhibition |
| Hut78 (T-cell lymphoma) | 48h | 31.29 ± 2.27 µg/mL | PI3K/AKT pathway inhibition | |
| EL4 (T-cell lymphoma) | 48h | 31.53 ± 5.18 µg/mL | PI3K/AKT pathway inhibition | |
| 12-Methyltetradecanoic acid (12-MTA) | PC3 (Prostate cancer) | Not Specified | 17.99 - 35.44 µg/mL | Inhibition of 5-lipoxygenase |
| Pentadecanoic Acid | MCF-7/SC (Breast cancer stem-like) | 48h | 119 ± 5.21 µM | JAK2/STAT3 signaling inhibition[4] |
| BKM120 (Buparlisib) | Medulloblastoma cell lines | Not Specified | 0.279 to 4.38 µM | Pan-class I PI3K inhibition[5] |
| Neuroblastoma cell lines | Not Specified | 0.9 - 5.5 µM | PI3K/AKT/mTOR pathway inhibition[6] | |
| Human gastric cancer cell lines | 72h | 0.816 ± 0.063 µM | PI3K/mTOR pathway inhibition[7] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in cell lines, assay conditions, and units of measurement across different studies.
Signaling Pathways and Mechanisms of Action
This compound (13-MTD): Targeting the PI3K/AKT Pathway
13-MTD exerts its pro-apoptotic effects primarily through the inhibition of the PI3K/AKT signaling cascade.[2] This pathway is a central regulator of cell survival, and its hyperactivation is a hallmark of many cancers.
Caption: Signaling pathway of 13-MTD-induced apoptosis.
Alternative Mechanisms of Action
The comparators in this guide utilize distinct signaling pathways to induce cancer cell death, providing valuable context for the specificity of 13-MTD.
-
12-Methyltetradecanoic Acid (12-MTA): Induces apoptosis by inhibiting the 5-lipoxygenase (5-LOX) pathway, which is involved in the production of pro-inflammatory and cell survival-promoting leukotrienes.[8]
-
Pentadecanoic Acid: Suppresses cancer stem-like cells by inhibiting the JAK2/STAT3 signaling pathway, a key regulator of stemness and cell proliferation.[4]
-
Palmitic Acid: While also impacting the PI3K/AKT pathway, its effects are complex and can be pro- or anti-apoptotic depending on the cellular context and concentration.[9]
-
BKM120 (Buparlisib): As a direct pan-PI3K inhibitor, it provides a benchmark for the effects of targeted PI3K pathway disruption, leading to the inhibition of p-AKT and induction of apoptosis.[7]
Experimental Workflows and Protocols
To facilitate the replication and cross-validation of these findings, detailed protocols for key experiments are provided below.
General Experimental Workflow
Caption: General workflow for assessing anti-cancer activity.
Detailed Experimental Protocols
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., Jurkat, PC3, MCF-7)
-
Complete culture medium
-
96-well plates
-
13-MTD and alternative compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 13-MTD or the alternative compounds for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
This technique is used to detect and quantify the levels of phosphorylated AKT (p-AKT), the active form of the protein.
-
Materials:
-
Treated and untreated cell pellets
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-AKT (Ser473) (e.g., Cell Signaling Technology #9271, 1:1000 dilution) and Rabbit anti-total AKT (1:1000 dilution).
-
HRP-conjugated anti-rabbit secondary antibody (1:2000 dilution).
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Protocol:
-
Lyse the cell pellets in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AKT overnight at 4°C.[10]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the total AKT antibody as a loading control.
-
Quantify the band intensities using densitometry software.
-
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Harvest the cells after treatment and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour, detecting FITC fluorescence (FL1) and PI fluorescence (FL2 or FL3).
-
Conclusion
This compound demonstrates potent anti-cancer activity by inducing apoptosis through the targeted inhibition of the PI3K/AKT signaling pathway.[2] Its efficacy is comparable to other bioactive fatty acids, although its specific mechanism of action provides a distinct therapeutic avenue. Compared to the broad-spectrum PI3K inhibitor BKM120, 13-MTD represents a naturally derived compound with a potentially different safety and specificity profile that warrants further investigation. The provided data and protocols offer a framework for researchers to further explore and cross-validate the therapeutic potential of 13-MTD and its analogs in the development of novel cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound exhibits anti-tumor activity on T-cell lymphomas in vitro and in vivo by down-regulating p-AKT and activating caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentadecanoic Acid, an Odd-Chain Fatty Acid, Suppresses the Stemness of MCF-7/SC Human Breast Cancer Stem-Like Cells through JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BKM120 induces apoptosis and inhibits tumor growth in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Effects of changes to Western Blot Protocols | Cell Signaling Technology [cellsignal.com]
- 9. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
A Comparative Analysis of Synthetic vs. Natural 13-Methyltetradecanoic Acid for Research Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic and Natural 13-Methyltetradecanoic Acid, Supported by Experimental Data.
This compound, a branched-chain saturated fatty acid, has garnered significant interest in the scientific community for its potent anti-cancer properties. This guide provides a comparative analysis of synthetically produced versus naturally sourced this compound, offering insights into their respective chemical properties, purity, and biological activities to aid researchers in selecting the optimal compound for their studies.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key characteristics of synthetic and natural this compound based on available data.
Table 1: General Properties of this compound
| Property | Value |
| Chemical Formula | C₁₅H₃₀O₂[1] |
| Molecular Weight | 242.40 g/mol [2] |
| CAS Number | 2485-71-4[1] |
| Synonyms | Isopentadecanoic acid, 13-Methylmyristic acid[2][3] |
| Appearance | Solid[3] |
| Solubility | Soluble in ethanol (B145695) and chloroform[3][4] |
Table 2: Comparative Analysis of Synthetic vs. Natural this compound
| Feature | Synthetic this compound | Natural this compound |
| Primary Source | Chemical Synthesis (e.g., Wittig reaction)[5][6] | Fermented soy products, bovine milk, various ox and sheep depot fats, and certain bacteria.[7][8] |
| Reported Purity | >99% after purification[5][6] | Purity can be high (>99%) after extensive purification, but is dependent on the extraction and purification methods used.[9] |
| Potential Impurities | Reagents from synthesis (e.g., triphenylphosphine (B44618) oxide), solvents, and potential stereoisomers depending on the synthetic route. | Other fatty acids, lipids, proteins, and small molecules from the biological source.[10] |
| Production Scalability | High, with potential for large-scale, controlled manufacturing. | Limited by the availability and processing of natural source materials. |
| Biological Activity | The synthesized form is reported to possess the same biological properties as the natural form.[7] | Induces apoptosis in various cancer cell lines.[4][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the experimental protocols for the synthesis of this compound and its extraction from natural sources.
Synthesis of this compound via Wittig Reaction
A common method for the synthesis of this compound is through the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphorus ylide to form an alkene. A subsequent reduction step yields the saturated fatty acid.
Materials:
-
11-Bromoundecanoic acid
-
Triphenylphosphine
-
Sodium methoxide
-
Isobutyraldehyde
-
Solvents (e.g., toluene, ethanol)
-
Glycerin (for triglyceride formation, if desired)
-
Activated silica (B1680970) gel for purification
Procedure Outline:
-
Preparation of the phosphonium (B103445) salt: 11-Bromoundecanoic acid is reacted with triphenylphosphine to form the corresponding triphenylphosphonium salt.
-
Ylide formation: The phosphonium salt is treated with a strong base, such as sodium methoxide, to generate the phosphorus ylide.
-
Wittig Reaction: The ylide is then reacted with isobutyraldehyde. This reaction forms a carbon-carbon double bond, elongating the undecanoic acid chain.[5][6]
-
Hydrogenation: The resulting unsaturated fatty acid is then hydrogenated to yield this compound.
-
Purification: The final product is purified using techniques such as column chromatography with activated silica gel to achieve high purity (>99%).[5][6]
Extraction and Purification of Natural this compound from Fermented Soy
Natural this compound can be isolated from fermented soy products. The process involves extraction of lipids followed by purification to isolate the specific fatty acid.
Materials:
-
Fermented soy product
-
Organic solvents (e.g., hexane, ethanol)
-
Saponification agent (e.g., potassium hydroxide)
-
Acid for acidification (e.g., hydrochloric acid)
-
Apparatus for crystallization and chromatography
Procedure Outline:
-
Lipid Extraction: The fermented soy product is subjected to solvent extraction to isolate the total lipid content.
-
Saponification: The extracted lipids (triglycerides) are saponified by heating with an alkali (e.g., potassium hydroxide (B78521) in ethanol) to hydrolyze the ester bonds and yield free fatty acids and glycerol.
-
Acidification: The mixture is then acidified to protonate the fatty acid salts, making them soluble in organic solvents.
-
Fatty Acid Isolation: The free fatty acids are extracted into an organic solvent.
-
Purification: The mixture of fatty acids is then subjected to purification techniques such as urea complex fractionation or column chromatography to isolate this compound from other saturated and unsaturated fatty acids. High-purity oleic acid (>99%) has been successfully isolated from olive oil using urea crystallization.[9]
Mandatory Visualizations
Synthetic Workflow for this compound
Caption: Workflow for the synthesis of this compound.
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by inducing apoptosis through the modulation of key signaling pathways, including the PI3K/AKT and MAPK pathways.
References
- 1. Standards to ensure the authenticity of edible oils and fats [fao.org]
- 2. ocw.nagoya-u.jp [ocw.nagoya-u.jp]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. This compound Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 | PLOS One [journals.plos.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound exhibits anti-tumor activity on T-cell lymphomas in vitro and in vivo by down-regulating p-AKT and activating caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. Natural rubber - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Efficacy of 13-Methyltetradecanoic Acid and Its Fatty Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of 13-Methyltetradecanoic acid (13-MTD), a branched-chain fatty acid (BCFA), with its other fatty acid isomers. The information presented is collated from preclinical studies and is intended to inform research and drug development efforts in the field of oncology and metabolic diseases.
Executive Summary
This compound (13-MTD), an iso-fatty acid, has demonstrated significant anti-cancer properties by inducing programmed cell death (apoptosis) in various cancer cell lines.[1][2][3] Its efficacy appears to be superior to some of its isomers, particularly its anteiso counterpart and its straight-chain analogue. The primary mechanism of action involves the modulation of key signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.[1][4]
Comparative Efficacy Data
The following tables summarize the quantitative data from studies comparing the efficacy of 13-MTD (iso-15:0) with other fatty acid isomers.
Table 1: In Vitro Comparison of Iso- and Anteiso- C15:0 Fatty Acids on MCF-7 Breast Cancer Cell Viability
| Fatty Acid Isomer | Concentration (µM) | Treatment Duration (hours) | Cell Viability Reduction (%) | Reference |
| This compound (iso-15:0) | 200 | 24 | 27 ± 2.8 | [5][6] |
| 48 | 35 ± 4.6 | [5][6] | ||
| 72 | 44 ± 6.8 | [5][6] | ||
| 12-Methyltetradecanoic acid (anteiso-15:0) | 200 | 24, 48, 72 | No significant effect | [5][6] |
Table 2: In Vitro Comparison of Apoptotic Protein Expression Modulation by Iso- and Anteiso- C15:0 Fatty Acids in MCF-7 Cells
| Fatty Acid Isomer | Concentration (µM) | Bcl-2 Expression (fold change) | Bax Expression (fold change) | Reference |
| This compound (iso-15:0) | 200 | 0.71 ± 0.6 (downregulation) | 1.72 ± 0.14 (upregulation) | [5][6][7] |
| 12-Methyltetradecanoic acid (anteiso-15:0) | 200 | No significant effect | No significant effect | [5][6] |
Table 3: In Vivo Comparison of a 13-MTD Isomer (12-MTA) and a Straight-Chain Fatty Acid on VX2 Tumor Growth in Rabbits
| Treatment | Effect on Tumor Growth | Reference |
| 12-Methyltetradecanoic acid (12-MTA) | Dose-dependent growth inhibition | [8] |
| Myristic acid (n-C14:0) | Stimulation of tumor growth | [8] |
Signaling Pathways and Mechanisms of Action
13-MTD primarily exerts its anti-cancer effects by inducing apoptosis through the modulation of critical cell signaling pathways.
-
PI3K/Akt Pathway: 13-MTD has been shown to down-regulate the phosphorylation of Akt, a key protein in the PI3K/Akt pathway that promotes cell survival.[1][3] By inhibiting Akt activation, 13-MTD shifts the balance towards apoptosis.
-
MAPK Pathway: 13-MTD also influences the MAPK pathway, which is involved in regulating cell proliferation, differentiation, and apoptosis.[1][4]
-
Apoptosis Regulation: The anti-cancer efficacy of iso-fatty acids like 13-MTD is linked to their ability to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax.[5][6]
Below is a diagram illustrating the proposed signaling pathway for 13-MTD-induced apoptosis.
Caption: Signaling cascade of 13-MTD leading to apoptosis.
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in this guide.
Cell Viability (MTT) Assay
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.[9]
-
Fatty Acid Treatment: The cells are then treated with different concentrations of fatty acid isomers (e.g., 13-MTD, 12-methyltetradecanoic acid) or a vehicle control (e.g., DMSO).
-
MTT Incubation: After the desired treatment period (e.g., 24, 48, 72 hours), the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plates are incubated for 1.5 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in 130 µL of DMSO. The plate is then incubated for 15 minutes with shaking.[9]
-
Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader.[9] Cell viability is calculated as a percentage of the vehicle-treated control cells.
Caption: Workflow for assessing cell viability using the MTT assay.
Western Blot Analysis
This technique is used to detect and quantify specific proteins, such as those involved in signaling pathways.
-
Cell Lysis: After treatment with fatty acids, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are mixed with Laemmli sample buffer, boiled, and then separated by size on a polyacrylamide gel via electrophoresis.[10]
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. It is then incubated with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH).
Caption: Key steps involved in the Western blot analysis workflow.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.
-
Cell Preparation: Human cancer cells (e.g., Jurkat lymphoma cells) are harvested during their exponential growth phase.[3][11] The cells are then resuspended in a suitable medium (e.g., HBSS) at a concentration of 0.5-2 million cells per 200 µL.[11]
-
Tumor Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude mice).[3]
-
Treatment: Once the tumors reach a palpable size, the mice are randomly assigned to treatment groups. The fatty acid (e.g., 13-MTD at 70 mg/kg/day) or vehicle is administered orally or via another appropriate route.[3][4]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 3 days) using calipers.[3]
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the tumor size and weight in the treated groups to the control group.
Caption: Workflow for an in vivo xenograft study.
Conclusion
The available data suggests that this compound holds promise as an anti-cancer agent, with evidence pointing to its superior efficacy compared to its anteiso-isomer and its straight-chain counterpart. Its mechanism of action, involving the induction of apoptosis via modulation of the PI3K/Akt and MAPK signaling pathways, provides a strong rationale for its further investigation. However, more direct comparative studies with a broader range of fatty acid isomers under standardized conditions are warranted to fully elucidate its therapeutic potential and establish a definitive efficacy profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [shop.labclinics.com]
- 3. This compound Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Iso- but Not Anteiso-Branched Chain Fatty Acids Exert Growth-Inhibiting and Apoptosis-Inducing Effects in MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of targeted arterial delivery of the branched chain fatty acid 12-methyltetradecanoic acid as a novel therapy for solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Utility of 13-Methyltetradecanoic Acid as a Novel Biomarker in Metabolic Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating global prevalence of metabolic diseases, including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and metabolic syndrome, necessitates the discovery and validation of novel biomarkers for early diagnosis, patient stratification, and monitoring of therapeutic interventions. While a panel of biomarkers is currently in clinical use, the search for more specific and sensitive indicators of metabolic dysregulation continues. This guide provides a comparative analysis of 13-methyltetradecanoic acid (13-MTD), a branched-chain fatty acid, as an emerging biomarker, evaluating its potential against established metabolic markers.
This compound: A Potential Indicator of Gut Microbiome and Metabolic Health
This compound is a saturated fatty acid with a methyl group on the thirteenth carbon.[1][2] Unlike many circulating fatty acids primarily derived from diet or endogenous synthesis, 13-MTD is thought to originate mainly from the metabolic activity of the gut microbiota.[3][4][5] This unique origin positions 13-MTD as a potential biomarker reflecting the intricate interplay between the gut microbiome and host metabolism. Its low endogenous abundance in human plasma also suggests that changes in its levels could provide a clear and sensitive signal of altered metabolic states.[6]
While direct large-scale clinical validation of 13-MTD as a standalone biomarker for metabolic diseases is currently limited, its utility has been demonstrated as a structural marker for investigating fatty acid mobility and turnover in adipose tissue.[6] Furthermore, its metabolism is linked to the broader pathways of branched-chain fatty acids, which are increasingly recognized for their role in metabolic health.
Comparative Analysis of this compound and Established Metabolic Biomarkers
To contextualize the potential utility of 13-MTD, it is essential to compare its characteristics with those of well-established biomarkers. The following table summarizes the performance and clinical relevance of key metabolic markers.
| Biomarker Category | Specific Biomarker(s) | Strengths | Limitations | Reported Performance (AUC-ROC) |
| Branched-Chain Fatty Acid (Potential) | This compound (13-MTD) | - Potential indicator of gut microbiome health- Low endogenous levels may offer a sensitive signal | - Lack of extensive clinical validation for metabolic diseases- Trace amounts can be challenging to detect reliably | Not yet established |
| Branched-Chain Amino Acids (BCAAs) | Valine, Leucine, Isoleucine | - Predictive of type 2 diabetes risk[7]- Reflects alterations in amino acid metabolism | - Influenced by recent dietary protein intake- Can be associated with multiple conditions, limiting specificity | ~0.7 (for predicting T2DM)[8] |
| Lipids | Triglycerides, HDL-Cholesterol | - Integral components of metabolic syndrome diagnosis[9]- Widely available and standardized assays | - Can be influenced by diet, exercise, and medications- Not specific to a single metabolic pathway | Varies by specific lipid and condition |
| Inflammatory Markers | High-Sensitivity C-Reactive Protein (hs-CRP), Uric Acid | - hs-CRP is predictive of cardiovascular risk- Uric acid is associated with metabolic syndrome and its components[9] | - Non-specific markers of inflammation- Can be elevated in numerous other conditions | Uric Acid: Associated with MetS (OR up to 1.54)[9] |
| Adipokines | Leptin/Adiponectin Ratio | - Strong correlation with insulin (B600854) resistance | - Can be influenced by acute illness and inflammation | - |
Metabolic Pathways and Experimental Workflows
To fully appreciate the role of 13-MTD and other biomarkers, it is crucial to understand their metabolic context and the methodologies used for their quantification.
Metabolism of Branched-Chain Fatty Acids
The metabolism of branched-chain fatty acids like 13-MTD is distinct from that of straight-chain fatty acids. It involves a combination of alpha- and beta-oxidation, primarily occurring in the peroxisomes and mitochondria.[10][11][12] This pathway breaks down the fatty acid into smaller units that can enter central energy metabolism.
Metabolism of Branched-Chain Fatty Acids.
Experimental Workflow for Biomarker Quantification
The accurate quantification of fatty acids like 13-MTD from biological samples is critical for their validation as biomarkers. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed analytical technique.[13][14][15]
Experimental Workflow for Fatty Acid Analysis.
Detailed Experimental Protocols
The following is a generalized protocol for the quantification of 13-MTD and other fatty acids in human plasma or serum using GC-MS. This protocol is based on established methods for fatty acid analysis.[14][15]
Objective: To quantify the concentration of this compound and other fatty acids in human plasma/serum.
Materials:
-
Human plasma or serum samples
-
Internal standard (e.g., deuterated fatty acid)
-
Methanol (B129727), Dichloromethane (B109758), Isooctane (B107328)
-
Butylated hydroxytoluene (BHT)
-
1% Diisopropylethylamine in acetonitrile
-
1% Pentafluorobenzyl (PFB) bromide in acetonitrile
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Thaw plasma/serum samples on ice.
-
To 100 µL of plasma/serum, add an internal standard.
-
Add 500 µL of ice-cold methanol containing BHT to prevent oxidation.
-
Add 250 µL of dichloromethane and vortex for 2 minutes.
-
-
Lipid Extraction:
-
Induce phase separation by adding 250 µL of dichloromethane and 250 µL of water.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Collect the lower organic layer containing the lipids.
-
Repeat the extraction once and combine the organic extracts.
-
Dry the combined extracts under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried lipid extract in 25 µL of 1% diisopropylethylamine in acetonitrile.
-
Add 25 µL of 1% PFB bromide in acetonitrile.
-
Incubate at room temperature for 20 minutes to form fatty acid PFB esters.
-
Evaporate the solvent under nitrogen.
-
Dissolve the residue in 50 µL of isooctane for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-225ms) for separation of fatty acid esters.
-
Set the appropriate temperature program for the GC oven to ensure optimal separation.
-
Operate the mass spectrometer in negative chemical ionization (NCI) mode for high sensitivity.
-
Monitor for the specific ions corresponding to 13-MTD and other fatty acids of interest.
-
-
Quantification:
-
Generate a standard curve using known concentrations of 13-MTD and other fatty acid standards.
-
Calculate the concentration of each fatty acid in the samples by comparing their peak areas to that of the internal standard and interpolating from the standard curve.
-
Conclusion and Future Directions
This compound presents an intriguing possibility as a novel biomarker for metabolic diseases, primarily due to its potential as an indicator of gut microbiome activity and its low endogenous background. However, its clinical utility is yet to be firmly established through large-scale cohort studies.
Future research should focus on:
-
Quantitative Validation: Conducting case-control and prospective studies to directly compare the diagnostic and prognostic performance of 13-MTD with established biomarkers for metabolic syndrome, NAFLD, and type 2 diabetes.
-
Mechanistic Studies: Investigating the specific signaling pathways through which 13-MTD may influence host metabolism, potentially involving G-protein coupled receptors that are known to be activated by other fatty acids.
-
Standardization of Analysis: Developing and validating standardized, high-throughput methods for the quantification of 13-MTD in clinical laboratories.
By addressing these key areas, the scientific community can fully elucidate the potential of this compound as a valuable tool in the comprehensive assessment of metabolic health.
References
- 1. This compound | C15H30O2 | CID 151014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 13-Methylmyristic acid (HMDB0061707) [hmdb.ca]
- 3. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Fatty Acid Diets: Regulation of Gut Microbiota Composition and Obesity and Its Related Metabolic Dysbiosis [mdpi.com]
- 6. The use of this compound as an indicator of adipose tissue turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolite biomarkers of type 2 diabetes mellitus and pre-diabetes: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Association of Metabolic Syndrome With Serum Uric Acid Level in Male Workers | Sung | Journal of Endocrinology and Metabolism [jofem.org]
- 10. PathWhiz [smpdb.ca]
- 11. Oxidation of Branched-Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS | Scilit [scilit.com]
- 14. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitation of total fatty acids in plasma and serum by GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential: A Statistical Analysis of 13-Methyltetradecanoic Acid Dose-Response
A Comparative Guide for Researchers in Oncology and Drug Development
13-Methyltetradecanoic acid (13-MTD), a branched-chain saturated fatty acid, has emerged as a promising agent in cancer research due to its ability to induce programmed cell death, or apoptosis, in various cancer cell lines. This guide provides a comprehensive analysis of the dose-response characteristics of 13-MTD, offering a valuable resource for scientists investigating its therapeutic potential. We present a compilation of quantitative data, detailed experimental methodologies, and a visualization of the key signaling pathway involved in its mechanism of action.
Dose-Response Dynamics of 13-MTD Across Cancer Cell Lines
The cytotoxic and anti-proliferative effects of this compound are both dose- and time-dependent. The half-maximal inhibitory concentration (IC50), a critical measure of a compound's potency, has been determined in several T-cell non-Hodgkin's lymphoma (T-NHL) cell lines. These values, presented in the table below, highlight the varying sensitivity of different cell lines to 13-MTD and the impact of exposure duration on its efficacy.
| Cell Line | Incubation Time (hours) | IC50 (µg/mL) | Standard Deviation (µg/mL) |
| Jurkat | 24 | 38.51 | ± 0.72 |
| 48 | 25.74 | ± 3.50 | |
| 72 | 11.82 | ± 0.90 | |
| Hut78 | 48 | 31.29 | ± 2.27 |
| EL4 | 48 | 31.53 | ± 5.18 |
Data sourced from a study on the anti-tumor activity of 13-MTD on T-cell lymphomas.[1]
In addition to T-NHL, 13-MTD has demonstrated anti-cancer activity against a range of other cancer cell types, including human bladder cancer, breast cancer, prostate cancer, hepatocellular carcinoma, and leukemia cells.[1] For instance, in human bladder cancer cells, treatment with 70 μg/mL of 13-MTD resulted in a significant accumulation of cells in the sub-G1 phase, indicative of apoptosis, in a time-dependent manner. While specific IC50 values for these cell lines are not as readily available in the public domain, the effective concentration range is reported to be between 10-25 µg/mL for its general antitumor activity.
It is noteworthy that a structurally related compound, (+/-)-2-methoxy-13-methyltetradecanoic acid, has shown cytotoxic effects against several human leukemia cell lines with the following EC50 values:
-
K-562 (chronic myelogenous leukemia): 238 µM
-
U-937 (histiocytic lymphoma): 250 µM
-
HL-60 (promielocytic leukemia): 476 µM[2]
These findings suggest that modifications to the 13-MTD structure could modulate its potency and cellular targets.
Key Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the dose-response of this compound.
Cell Viability and Proliferation Assay (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample, providing a measure of cell proliferation and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 2 x 10^6 cells per well and cultured.[1]
-
Treatment: After a 24-hour incubation period to allow for cell adherence, the cells are treated with various concentrations of 13-MTD (e.g., 0, 20, 40, 60, 80 µg/ml).[1]
-
Incubation: The treated plates are incubated for specific time points (e.g., 24, 48, 72 hours).[1]
-
Reagent Addition: 10 µL of CCK-8 solution is added to each well.
-
Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.
Apoptosis Analysis (Flow Cytometry)
Flow cytometry is employed to quantify the percentage of apoptotic cells.
-
Cell Treatment: Cells are treated with varying concentrations of 13-MTD for desired time intervals.
-
Harvesting and Staining: Cells are harvested, washed, and then stained with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive cells are considered apoptotic, while PI staining indicates necrotic or late apoptotic cells.
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect and quantify specific proteins involved in the signaling pathways affected by 13-MTD.
-
Protein Extraction: Following treatment with 13-MTD, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-AKT, total AKT, cleaved caspase-3, total caspase-3).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the relative protein expression levels.
Signaling Pathway of 13-MTD-Induced Apoptosis
This compound primarily induces apoptosis through the intrinsic, or mitochondrial-mediated, pathway. A key mechanism is the downregulation of the PI3K/AKT signaling pathway, which is a critical regulator of cell survival.[1] By inhibiting the phosphorylation of AKT (p-AKT), 13-MTD disrupts the pro-survival signals, leading to the activation of downstream apoptotic effectors. This process culminates in the activation of caspases, particularly caspase-3, which are the executioners of apoptosis.[1] The MAPK pathway has also been implicated in 13-MTD-induced apoptosis.
Caption: Signaling pathway of 13-MTD-induced apoptosis.
References
- 1. This compound Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The first total synthesis of the marine fatty acid (+/-)-2-methoxy-13-methyltetradecanoic acid: a cytotoxic fatty acid to leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 13-Methyltetradecanoic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of 13-Methyltetradecanoic Acid (also known as Isopentadecanoic acid), a compound that requires careful management to mitigate potential hazards.
Immediate Safety and Handling Precautions
This compound is categorized as an irritant. Direct contact can lead to skin and eye irritation, and inhalation may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields or goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Body Protection | Laboratory coat |
Step-by-Step Disposal Protocol
While some sources may not classify this compound as hazardous waste, it is best practice to handle its disposal with caution due to its irritant properties. Always consult and adhere to your institution's specific waste disposal guidelines and local regulations.
Disposal of Unused or Waste this compound:
-
Collection:
-
Carefully sweep up the solid this compound to avoid creating dust.
-
Place the collected material into a clearly labeled, sealable, and chemically compatible waste container.
-
-
Labeling:
-
Label the container as "Hazardous Waste" and clearly indicate the contents: "this compound".
-
Include the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Disposal:
Management of Spills:
In the event of a spill, follow these procedures to ensure safety and proper cleanup:
-
Evacuate and Ventilate:
-
If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.
-
Ensure adequate ventilation.
-
-
Containment:
-
Cleanup:
-
Carefully sweep or scoop up the spilled material and absorbent.
-
Place the collected waste into a designated hazardous waste container.
-
-
Decontamination:
-
Clean the spill area with soap and water[5].
-
Collect any cleaning materials (e.g., wipes, paper towels) and place them in the hazardous waste container.
-
Disposal of Contaminated Materials:
Any materials that have come into contact with this compound, such as gloves, weighing paper, or pipette tips, should be considered contaminated and disposed of as hazardous waste.
-
Collect these materials in a separate, clearly labeled hazardous waste bag or container within the laboratory.
-
Once full, transfer the sealed container to the designated hazardous waste accumulation area for disposal.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following diagram illustrates the decision-making and action steps from initial handling to final disposal.
Caption: Disposal Workflow for this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 13-Methyltetradecanoic Acid
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 13-Methyltetradecanoic Acid. Adherence to these protocols is essential for ensuring personal safety and proper disposal.
Essential Safety and Personal Protective Equipment (PPE)
This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, a comprehensive PPE strategy is mandatory.
| Hazard ID | Hazard Statement | Required PPE |
| H315 | Causes skin irritation | Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber). Protective Clothing: Laboratory coat. |
| H319 | Causes serious eye irritation | Eye Protection: Safety glasses with side shields or chemical safety goggles. Face Protection: Use a face shield in addition to goggles when there is a risk of splashing. |
| H335 | May cause respiratory irritation | Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is required. |
Operational Plan: Step-by-Step Handling and Disposal
A systematic approach to handling and disposal is critical to minimize exposure and environmental impact.
Handling Protocol
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Ventilation: Always handle this compound in a well-ventilated laboratory or under a chemical fume hood.
-
Donning PPE: Put on all required PPE as outlined in the table above before opening the container.
-
Dispensing: Avoid creating dust or aerosols. If the substance is a solid, handle it carefully.
-
After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete. Contaminated clothing should be removed and laundered before reuse.
Spill Management
In the event of a spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use an inert absorbent material such as sand, diatomite, or acid binders to contain the spill.[2]
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan
This compound has low water solubility and should not be disposed of down the drain. It is classified as slightly hazardous to water, and large quantities should be prevented from entering groundwater or sewage systems.
-
Waste Collection: Collect all waste material (including contaminated absorbent material and disposable PPE) in a designated, clearly labeled, and sealed container.
-
Waste Segregation: Keep fatty acid waste separate from other chemical waste streams to avoid incompatible reactions.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Experimental Workflow
Caption: Workflow for Safely Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
